Product packaging for Trans-2-methylcyclohexylamine(Cat. No.:CAS No. 931-10-2)

Trans-2-methylcyclohexylamine

Cat. No.: B1277676
CAS No.: 931-10-2
M. Wt: 113.2 g/mol
InChI Key: FEUISMYEFPANSS-RNFRBKRXSA-N
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Description

Trans-2-methylcyclohexylamine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N B1277676 Trans-2-methylcyclohexylamine CAS No. 931-10-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUISMYEFPANSS-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426362
Record name Trans-2-methylcyclohexylamine
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Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-11-3, 931-10-2
Record name (1R,2R)-2-Methylcyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylcyclohexylamine, trans-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylcyclohexylamine, (1R,2R)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trans-2-methylcyclohexylamine
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Record name 2-METHYLCYCLOHEXYLAMINE, (1R,2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86JY8LNH91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-METHYLCYCLOHEXYLAMINE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8G4L1D58S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of trans-2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of trans-2-methylcyclohexylamine, a key intermediate in organic synthesis. The information presented is intended to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, purification, and application in synthetic chemistry. The following table summarizes the key physical properties of this compound. Data for the cis/trans mixture is also provided for comparative purposes.

Physical PropertyThis compound2-Methylcyclohexylamine (cis/trans mixture)
Boiling Point 141.98°C (estimate)[1]149-150°C[2]
Melting Point -8.5°C (estimate)[1]Not available
Density 0.8685 g/mL[1]0.859 g/mL at 20°C[2]
Refractive Index 1.4650[1]1.454-1.458 (n20/D)[2]
Solubility in Water Slightly soluble[3]Slightly soluble[3]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for the key experiments cited.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small quantities of liquid samples and provides an accurate boiling point measurement.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Thermometer (-10 to 200°C)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Clamps and stand

Procedure:

  • Place approximately 0.5 mL of this compound and a small magnetic stir bar into the test tube.

  • Clamp the test tube in the heating mantle or oil bath.

  • Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.

  • Begin gentle stirring and heating.

  • Observe the reflux ring of condensing vapor rising in the test tube. The thermometer bulb should be level with this ring for an accurate measurement.

  • The temperature at which the vapor is condensing and running back into the boiling liquid is the boiling point.[4] Record this stable temperature reading.

Determination of Melting Point (Capillary Method)

As this compound has a sub-zero melting point, this procedure would require a cooling bath.

Apparatus:

  • Melting point apparatus with cooling capability

  • Capillary tubes

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Introduce a small amount of solidified this compound into a capillary tube.

  • Place the capillary tube into the melting point apparatus.

  • Cool the apparatus to below the expected melting point.

  • Slowly increase the temperature at a rate of 1-2°C per minute when approaching the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Determination of Density (Pycnometer Method)

A pycnometer provides a precise method for determining the density of a liquid.[5][6]

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Water bath for temperature control

Procedure:

  • Clean and dry the pycnometer and weigh it accurately on an analytical balance.[6]

  • Fill the pycnometer with this compound, ensuring no air bubbles are present.

  • Place the filled pycnometer in a water bath at a constant temperature (e.g., 20°C) until it reaches thermal equilibrium.

  • Carefully remove any excess liquid from the top of the pycnometer.

  • Weigh the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[5]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through the liquid and is a useful property for identification and purity assessment.[7][8]

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper

Procedure:

  • Ensure the prisms of the refractometer are clean and dry.

  • Calibrate the refractometer using a standard of known refractive index.

  • Place a few drops of this compound onto the lower prism.[9]

  • Close the prisms and allow the sample to reach the set temperature (e.g., 20°C).

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.[9]

  • Read the refractive index from the scale.

Determination of Solubility in Water

A qualitative and semi-quantitative assessment of solubility can be performed through direct observation.

Apparatus:

  • Test tubes

  • Graduated pipettes

  • Vortex mixer

Procedure:

  • Add a specific volume of distilled water (e.g., 1 mL) to a test tube.

  • Add a small, measured amount of this compound (e.g., 10 µL).

  • Vigorously mix the contents using a vortex mixer for a set period (e.g., 1 minute).

  • Allow the mixture to stand and observe for any phase separation.

  • If the amine dissolves completely, it is soluble at that concentration. If it forms a separate layer or a cloudy suspension, it is considered slightly soluble or insoluble.[3]

  • The process can be repeated with increasing amounts of the amine to estimate the solubility limit.

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of an unknown amine sample, such as this compound. This process is crucial for confirming the identity and purity of the compound before its use in further applications.

cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Data Analysis and Conclusion start Receive Unknown Amine Sample state Determine Physical State (Liquid or Solid) start->state boiling_point Boiling Point Determination state->boiling_point If Liquid melting_point Melting Point Determination state->melting_point If Solid density Density Measurement boiling_point->density solubility Solubility Test melting_point->solubility refractive_index Refractive Index Measurement density->refractive_index refractive_index->solubility compare Compare with Literature Values solubility->compare conclusion Confirm Identity and Purity compare->conclusion

Caption: Workflow for the physical characterization of an amine.

Synthesis Pathway Overview

This compound can be synthesized from o-cresol. The general pathway involves the hydrogenation of o-cresol to form 2-methylcyclohexanone, followed by reductive amination.

reactant o-Cresol intermediate 2-Methylcyclohexanone reactant->intermediate Hydrogenation product This compound intermediate->product Reductive Amination

Caption: Simplified synthesis pathway of this compound.

References

Synthesis of trans-2-Methylcyclohexylamine from 2-Methylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the stereoselective synthesis of trans-2-methylcyclohexylamine from 2-methylcyclohexanone. This document provides a comparative analysis of key methodologies, including reductive amination and the Leuckart reaction, supported by detailed experimental protocols and data summaries. The information is intended to assist researchers in the selection and implementation of the most suitable synthetic strategy for their specific needs.

Introduction

2-Methylcyclohexylamine is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The stereochemical orientation of the methyl and amino groups significantly influences the biological activity of its derivatives. Consequently, the stereocontrolled synthesis of the trans isomer is of considerable interest. This guide focuses on the conversion of the readily available starting material, 2-methylcyclohexanone, to the desired this compound.

Synthetic Strategies

Two primary methodologies are commonly employed for the synthesis of 2-methylcyclohexylamine from 2-methylcyclohexanone: Reductive Amination and the Leuckart Reaction. A third, less direct, but potentially more stereoselective route involves the formation and subsequent hydrogenation of the corresponding oxime.

Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the amine. The choice of reducing agent is critical for controlling the stereoselectivity of the reaction. For the synthesis of this compound, the use of a reducing agent that favors thermodynamic control is preferred. Sodium cyanoborohydride (NaBH₃CN) is a suitable reagent for this purpose as it selectively reduces the protonated imine under mildly acidic conditions, allowing for equilibration towards the more stable trans iminium ion prior to reduction.

Leuckart Reaction

The Leuckart reaction is a classical method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (e.g., ammonium formate) as both the reducing agent and the nitrogen source. The reaction is typically carried out at high temperatures. While effective in producing the desired amine, the Leuckart reaction often provides a mixture of diastereomers, with the stereochemical outcome being highly dependent on the specific reaction conditions. For 2-methylcyclohexanone, literature suggests that the Leuckart reaction tends to favor the formation of the cis isomer.[1]

Catalytic Hydrogenation of 2-Methylcyclohexanone Oxime

This two-step approach involves the initial conversion of 2-methylcyclohexanone to its corresponding oxime, followed by catalytic hydrogenation. The stereochemical outcome of the hydrogenation is dependent on the catalyst and reaction conditions. This method can potentially offer high stereoselectivity towards the trans isomer.

Experimental Protocols

Reductive Amination using Sodium Cyanoborohydride

This protocol is based on general procedures for the reductive amination of substituted cyclohexanones and is designed to favor the formation of the thermodynamically more stable trans isomer.

Reaction Scheme:

G ketone 2-Methylcyclohexanone imine 2-Methylcyclohexanimine ketone->imine + NH3, - H2O amine NH3 product This compound imine->product + [H] (NaBH3CN)

Reductive Amination Pathway

Materials:

  • 2-Methylcyclohexanone

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Glacial acetic acid

  • Diethyl ether

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-methylcyclohexanone (1.0 eq) and ammonium acetate (10 eq) in methanol.

  • Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 1 M NaOH to a pH > 10.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by distillation or column chromatography to yield 2-methylcyclohexylamine.

  • The ratio of cis to trans isomers can be determined by Gas Chromatography (GC) or ¹H NMR spectroscopy.

Leuckart Reaction

This protocol is a general procedure for the Leuckart reaction and typically results in a mixture of diastereomers.

Reaction Scheme:

G ketone 2-Methylcyclohexanone formyl_intermediate N-(2-Methylcyclohexyl)formamide ketone->formyl_intermediate + HCONH2, Δ reagent Ammonium Formate product 2-Methylcyclohexylamine (cis/trans mixture) formyl_intermediate->product + H2O, H+

Leuckart Reaction Pathway

Materials:

  • 2-Methylcyclohexanone

  • Ammonium formate

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Sodium hydroxide

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2-methylcyclohexanone (1.0 eq) and ammonium formate (5.0 eq).

  • Heat the mixture to 160-180 °C and maintain this temperature for 6-8 hours.

  • Cool the reaction mixture to room temperature.

  • Add concentrated hydrochloric acid (5 eq) and reflux the mixture for 8-12 hours to hydrolyze the intermediate formamide.

  • Cool the mixture and wash with diethyl ether to remove any unreacted starting material.

  • Basify the aqueous layer with a concentrated solution of sodium hydroxide until pH > 10, keeping the flask in an ice bath.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by distillation.

Data Presentation

Table 1: Comparison of Synthetic Methods for 2-Methylcyclohexylamine

MethodReagentsTemperature (°C)Typical Yield (%)Typical trans:cis Ratio
Reductive AminationNH₄OAc, NaBH₃CN, MeOHRoom Temperature60-80> 4:1
Leuckart ReactionHCONH₄160-18050-702:3[1]
Catalytic Hydrogenation of OximeH₂, Catalyst (e.g., PtO₂, Raney Ni)Varies70-90Varies (Potentially high trans)

Note: The data for Reductive Amination and Catalytic Hydrogenation of the Oxime are estimates based on analogous reactions and the principles of stereochemical control. Specific experimental validation is required for precise figures for the synthesis of 2-methylcyclohexylamine.

Characterization of Isomers

The differentiation between the cis and trans isomers of 2-methylcyclohexylamine can be achieved using ¹H NMR spectroscopy. The key diagnostic signals are those of the proton on the carbon bearing the amino group (C1-H) and the proton on the carbon bearing the methyl group (C2-H).

In the more stable chair conformation of the trans isomer, both the amino and methyl groups are in equatorial positions. This results in the C1-H and C2-H protons being in axial positions. Axial protons typically exhibit larger coupling constants with neighboring axial protons.

In the cis isomer, one group is axial and the other is equatorial. This leads to different coupling patterns and chemical shifts for the C1-H and C2-H protons compared to the trans isomer. Generally, the signal for the axial proton (in the trans isomer) will appear at a higher field (lower ppm) and have a larger coupling constant (J-value) due to diaxial interactions.

Workflow for Isomer Analysis:

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_characterization Characterization start 2-Methylcyclohexanone reaction Synthetic Method (Reductive Amination or Leuckart) start->reaction product Crude 2-Methylcyclohexylamine (cis/trans mixture) reaction->product nmr ¹H NMR Spectroscopy product->nmr gc Gas Chromatography product->gc id Identify Isomers based on Coupling Constants and Chemical Shifts nmr->id ratio Determine trans:cis Ratio gc->ratio id->ratio

Isomer Analysis Workflow

Conclusion

The synthesis of this compound from 2-methylcyclohexanone can be achieved through several methods, with reductive amination using sodium cyanoborohydride offering the most promising route for achieving high diastereoselectivity for the desired trans isomer under mild conditions. The Leuckart reaction, while a viable method, generally favors the cis isomer and requires harsh reaction conditions. The catalytic hydrogenation of the corresponding oxime presents another potential route for high trans selectivity, although further optimization of catalysts and conditions would be necessary. The choice of synthetic route will ultimately depend on the desired purity, yield, and scalability required by the researcher. Careful analysis of the product mixture by NMR spectroscopy is essential to confirm the stereochemical outcome of the chosen synthesis.

References

An In-depth Technical Guide to the Stereoisomers of 2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-methylcyclohexylamine, a chiral amine with applications in organic synthesis and as a building block for pharmacologically active molecules. Due to the presence of two chiral centers, 2-methylcyclohexylamine exists as four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). This document details the structural aspects, conformational analysis, and methods for the synthesis and separation of these stereoisomers. While specific experimental data on the optical rotation of each pure enantiomer is not extensively available in the public domain, this guide outlines the established principles and methodologies required for their preparation and characterization. All quantitative data is summarized in structured tables, and detailed experimental protocols for key methodologies are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding.

Introduction to the Stereoisomers of 2-Methylcyclohexylamine

2-Methylcyclohexylamine is a disubstituted cyclohexane containing two stereogenic centers at positions 1 and 2. This gives rise to two pairs of enantiomers, which are diastereomers of each other. The cis isomer has the methyl and amino groups on the same face of the cyclohexane ring, while the trans isomer has them on opposite faces.

  • cis-isomers: (1R,2S)-2-methylcyclohexylamine and (1S,2R)-2-methylcyclohexylamine (a pair of enantiomers).

  • trans-isomers: (1R,2R)-2-methylcyclohexylamine and (1S,2S)-2-methylcyclohexylamine (a pair of enantiomers).

The distinct three-dimensional arrangement of these stereoisomers can lead to significant differences in their chemical reactivity and biological activity, a critical consideration in drug design and development.[1][2] The stereochemical purity of a therapeutic agent is often paramount to its efficacy and safety profile.[1]

Diagram of the Stereoisomers of 2-Methylcyclohexylamine

G cluster_trans trans-Isomers cluster_cis cis-Isomers trans_R (1R,2R) trans_S (1S,2S) trans_R->trans_S Enantiomers cis_R (1R,2S) trans_R->cis_R Diastereomers cis_S (1S,2R) trans_R->cis_S Diastereomers trans_S->cis_R Diastereomers trans_S->cis_S Diastereomers cis_R->cis_S Enantiomers

Caption: Stereochemical relationships between the isomers of 2-methylcyclohexylamine.

Physicochemical and Conformational Data

The physical properties of the individual stereoisomers are expected to be very similar for enantiomeric pairs, while diastereomers will have distinct properties.[3] Conformational analysis of the cyclohexane ring is crucial for understanding the relative stabilities of the cis and trans isomers. The preferred conformation for each is the chair form, and the stability is dictated by the steric strain arising from axial substituents.

Physical Properties

Quantitative data for the mixture of cis and trans isomers are available from commercial suppliers. However, specific data for the purified individual stereoisomers are not widely reported.

Propertycis/trans Mixture Value (literature)Reference
Molecular FormulaC₇H₁₅N
Molecular Weight113.20 g/mol [4]
Boiling Point149-150 °C
Density0.856 g/mL at 25 °C
Refractive Index (n²⁰/D)1.4565
Conformational Analysis and Stability

The relative stability of the chair conformations of the cis and trans isomers can be estimated using A-values, which quantify the steric strain of a substituent in the axial position.

  • A-value (Methyl, -CH₃): ~1.7 kcal/mol

  • A-value (Amino, -NH₂): ~1.2-1.6 kcal/mol

For the trans-isomers ((1R,2R) and (1S,2S)): The most stable conformation is the di-equatorial (e,e) form, which minimizes steric strain. The di-axial (a,a) conformation is significantly less stable.

For the cis-isomers ((1R,2S) and (1S,2R)): Both chair conformations will have one axial and one equatorial substituent (a,e or e,a). The relative stability of these two conformers depends on whether the larger group (methyl) is in the equatorial or axial position. Given the similar A-values, both conformers will be present in a dynamic equilibrium.

IsomerConformation 1 (Substituents)Conformation 2 (Substituents)More Stable Conformer
trans(1e, 2e)(1a, 2a)(1e, 2e)
cis(1a, 2e)(1e, 2a)(1e, 2a) - Methyl equatorial

Logical Diagram of Conformational Preference

G cluster_trans trans-Isomer cluster_cis cis-Isomer trans_ee di-equatorial (e,e) (More Stable) trans_aa di-axial (a,a) (Less Stable) trans_ee->trans_aa Ring Flip cis_ea equatorial-axial (e,a) (More Stable) cis_ae axial-equatorial (a,e) (Less Stable) cis_ea->cis_ae Ring Flip

Caption: Conformational equilibrium of cis and trans-2-methylcyclohexylamine.

Synthesis and Separation of Stereoisomers

The synthesis of 2-methylcyclohexylamine typically results in a mixture of cis and trans diastereomers. The separation of these diastereomers and the subsequent resolution of the enantiomeric pairs are crucial steps to obtain the pure stereoisomers.

Synthesis

A common route for the synthesis of 2-methylcyclohexylamine is the reductive amination of 2-methylcyclohexanone. This method generally produces a mixture of the cis and trans isomers. The ratio of the diastereomers can be influenced by the choice of reducing agent and reaction conditions.

Experimental Workflow for Synthesis

G start 2-Methylcyclohexanone reductive_amination Reductive Amination (e.g., NaBH3CN, NH4OAc) start->reductive_amination product_mixture Mixture of cis and trans 2-Methylcyclohexylamine reductive_amination->product_mixture separation Diastereomer Separation (e.g., Chromatography) product_mixture->separation cis_racemate cis-(±)-2-Methylcyclohexylamine separation->cis_racemate trans_racemate trans-(±)-2-Methylcyclohexylamine separation->trans_racemate

Caption: General workflow for the synthesis and diastereomer separation of 2-methylcyclohexylamine.

Separation of Diastereomers

The cis and trans diastereomers of 2-methylcyclohexylamine can be separated using standard chromatographic techniques such as gas chromatography (GC) or column chromatography on silica gel.[5] Their different physical properties, such as polarity and boiling point, allow for their separation.

Chiral Resolution of Enantiomers

The resolution of the racemic cis and trans mixtures into their respective enantiomers is most commonly achieved by diastereomeric salt formation with a chiral resolving agent.[6] Tartaric acid and its derivatives are frequently used for the resolution of amines.[7][8]

Experimental Protocol: Chiral Resolution with Tartaric Acid (General Procedure)

This protocol outlines a general method for the chiral resolution of a racemic amine using (+)-tartaric acid. Optimization of the solvent and crystallization conditions is typically required for a specific amine like 2-methylcyclohexylamine.[6]

  • Salt Formation: Dissolve one equivalent of the racemic amine (either the cis or trans isomer of 2-methylcyclohexylamine) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of an enantiomerically pure resolving agent, such as (+)-tartaric acid, in the minimum amount of the same hot solvent.

  • Crystallization: Add the hot solution of the resolving agent to the amine solution. Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. The less soluble diastereomeric salt will precipitate.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and add a base (e.g., aqueous NaOH) to deprotonate the amine.

  • Extraction: Extract the liberated free amine with an organic solvent (e.g., diethyl ether). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine by chiral GC or by measuring its specific optical rotation.

Workflow for Chiral Resolution

G racemic_amine Racemic Amine (cis or trans) add_resolving_agent Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) racemic_amine->add_resolving_agent diastereomeric_salts Mixture of Diastereomeric Salts add_resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystalline) crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble_salt liberation Liberate Amine (add Base) less_soluble_salt->liberation pure_enantiomer Enantiomerically Enriched Amine liberation->pure_enantiomer

Caption: Workflow for the chiral resolution of 2-methylcyclohexylamine enantiomers.

Analytical Characterization

The characterization of the stereoisomers of 2-methylcyclohexylamine relies on a combination of chromatographic and spectroscopic techniques.

  • Gas Chromatography (GC): An achiral column can be used to separate the cis and trans diastereomers. Chiral GC columns, often based on cyclodextrin derivatives, are necessary for the separation and quantification of the enantiomers.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to distinguish between the cis and trans isomers based on differences in chemical shifts and coupling constants, which are influenced by the axial or equatorial positions of the protons and substituents.

  • Mass Spectrometry (MS): GC-MS is a powerful tool for the identification of the isomers based on their mass spectra and retention times.

  • Polarimetry: The measurement of the specific optical rotation is essential for characterizing the enantiomers.[3] Each enantiomer will rotate plane-polarized light to an equal but opposite degree. A racemic mixture will have an optical rotation of zero.

Applications in Drug Development

While specific pharmacological data for the individual stereoisomers of 2-methylcyclohexylamine are not widely published, the principle of stereospecificity in drug action is well-established. Different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to synthesize and isolate pure stereoisomers of 2-methylcyclohexylamine is of significant interest for the development of new chiral drugs. This compound can serve as a chiral building block for the synthesis of more complex molecules with potential therapeutic applications.

Logical Relationship in Chiral Drug Development

G racemic_mixture Racemic Mixture of a Drug enantiomer_S (S)-Enantiomer racemic_mixture->enantiomer_S enantiomer_R (R)-Enantiomer racemic_mixture->enantiomer_R therapeutic_effect Desired Therapeutic Effect enantiomer_S->therapeutic_effect side_effects Undesired Side Effects enantiomer_R->side_effects inactivity Inactive enantiomer_R->inactivity

Caption: Illustrative example of the differential biological activity of enantiomers.

Conclusion

The four stereoisomers of 2-methylcyclohexylamine represent a foundational system for understanding the principles of stereoisomerism in cyclic compounds. While detailed experimental data for each pure isomer is sparse in readily accessible literature, this guide provides a comprehensive framework for their synthesis, separation, and characterization based on established chemical principles. For researchers and professionals in drug development, the ability to work with stereochemically pure forms of such building blocks is essential. The methodologies and analytical techniques described herein provide a solid basis for the preparation and investigation of the individual stereoisomers of 2-methylcyclohexylamine for their potential applications in medicinal chemistry and organic synthesis. Further research is warranted to fully characterize the physicochemical and pharmacological properties of each of these distinct molecular entities.

References

In-Depth Technical Guide: trans-2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-2-methylcyclohexylamine, a key building block in the development of pharmaceuticals and specialty chemicals. This document details its chemical identity, physicochemical properties, synthesis, and pertinent biological activities, with a focus on data relevant to research and development.

Chemical Identity and Properties

This compound is a cyclic amine that exists as a pair of enantiomers. The CAS number for the unspecified trans isomer is 931-10-2.[1] It is important to distinguish this from the CAS number for the mixture of cis and trans isomers, which is 7003-32-9.[2]

Stereoisomer CAS Numbers
IsomerCAS Number
This compound931-10-2
(1R,2R)-2-Methylcyclohexylamine931-11-3
(1S,2S)-2-Methylcyclohexylamine29569-76-4
Mixture of cis and trans isomers7003-32-9
Physicochemical Data (Mixture of Isomers)

The following table summarizes the key physicochemical properties for the mixture of cis and this compound.

PropertyValueReference(s)
Molecular FormulaC₇H₁₅N
Molecular Weight113.20 g/mol
Boiling Point149-150 °C
Density0.856 g/mL at 25 °C
Refractive Index (n²⁰/D)1.4565

Synthesis and Isomer Separation

The synthesis of 2-methylcyclohexylamine is commonly achieved through the reductive amination of 2-methylcyclohexanone. The resulting product is a mixture of cis and trans isomers, which necessitates a subsequent separation step to isolate the desired trans isomer.

Experimental Protocol: Reductive Amination of 2-Methylcyclohexanone

This protocol is a representative method for the synthesis of 2-methylcyclohexylamine.

Materials:

  • 2-Methylcyclohexanone

  • Ammonia or an ammonia source (e.g., ammonium acetate)

  • Reducing agent (e.g., sodium cyanoborohydride, or H₂ with a catalyst like Pd/C or Raney Nickel)

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Hydrochloric acid (for salt formation and purification)

  • Sodium hydroxide (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Imine Formation: Dissolve 2-methylcyclohexanone in an anhydrous alcohol solvent. Add an excess of the ammonia source. The reaction is typically stirred at room temperature to form the imine intermediate.

  • Reduction: In the same pot, add the reducing agent portion-wise while monitoring the temperature. If using catalytic hydrogenation, the reaction mixture is subjected to a hydrogen atmosphere in the presence of a suitable catalyst.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with hydrochloric acid. This protonates the amine, making it water-soluble and allowing for the removal of non-basic impurities by extraction with an organic solvent.

  • Isolation: The aqueous layer is then basified with a strong base like sodium hydroxide to deprotonate the amine hydrochloride, liberating the free amine.

  • Extraction and Purification: The free amine is extracted into an organic solvent. The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude 2-methylcyclohexylamine as a mixture of cis and trans isomers.

Isomer Separation

The separation of cis and trans isomers can be achieved through several methods:

  • Fractional Distillation: Due to slight differences in their boiling points, fractional distillation can be employed to separate the isomers.

  • Crystallization: The isomers can be converted to salts (e.g., hydrochlorides or tartrates). The differential solubility of the diastereomeric salts in a suitable solvent allows for their separation by fractional crystallization. The desired isomer can then be recovered by neutralizing the salt.

Synthesis and Separation Workflow

G cluster_synthesis Synthesis cluster_separation Separation ketone 2-Methylcyclohexanone reductive_amination Reductive Amination ketone->reductive_amination amine_source Ammonia Source amine_source->reductive_amination mixture Cis/Trans Mixture reductive_amination->mixture salt_formation Salt Formation (e.g., with HCl) mixture->salt_formation crystallization Fractional Crystallization salt_formation->crystallization trans_salt trans Isomer Salt crystallization->trans_salt cis_salt cis Isomer Salt (in solution) crystallization->cis_salt neutralization Neutralization (e.g., with NaOH) trans_salt->neutralization trans_amine Pure this compound neutralization->trans_amine G cluster_receptor NMDA Receptor cluster_activation Activation cluster_antagonism Antagonism Glutamate Glutamate Receptor NMDA Receptor Channel Glutamate->Receptor Glycine Glycine Glycine->Receptor Ion_Channel Ion Channel (Closed) Receptor->Ion_Channel Gated by Ion_Channel_Open Ion Channel (Open) Ca_Influx Ca²⁺ Influx Ion_Channel_Open->Ca_Influx Blocked_Channel Ion Channel (Blocked) Arylcyclohexylamine Arylcyclohexylamine (e.g., Ketamine derivative) Arylcyclohexylamine->Blocked_Channel Blocks

References

In-Depth Technical Safety Guide: Trans-2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for trans-2-methylcyclohexylamine, intended for use by professionals in research and development. The information is compiled from various safety data sheets and toxicological databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses.

Chemical Identification and Physical Properties

This section details the basic identification and physical characteristics of this compound.

Identifier Value Source
Chemical Name This compound
Synonyms 1-Amino-2-methylcyclohexane (trans)[1]
CAS Number 7003-32-9 (mixture of cis and trans)[1][2]
Molecular Formula C7H15N[1]
Molecular Weight 113.20 g/mol [3]
Appearance Colorless to light yellow liquid[1][4]
Odor Amine-like, fishy
Physical Property Value Source
Boiling Point 149-150 °C[4]
Flash Point 21 °C / 69.8 °F[4]
Density 0.850 g/cm³[4]
Vapor Pressure 12 mmHg @ 38 °C[4]
Vapor Density 3.90[4]
Solubility Slightly soluble in water[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard Class Hazard Category Signal Word Hazard Statement Source
Flammable LiquidsCategory 2DangerH225: Highly flammable liquid and vapor[1]
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[3]
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 1ADangerH314: Causes severe skin burns and eye damage[4]
Serious Eye Damage/Eye IrritationCategory 1DangerH318: Causes serious eye damage[3]
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled

The following diagram illustrates the logical workflow for GHS hazard classification based on available data.

GHS_Classification cluster_physical Physical Hazard Determination cluster_health Health Hazard Determination cluster_classification Final GHS Labeling A Flash Point = 21°C C Flammable Liquid Category 2 A->C B Boiling Point = 149-150°C B->C I Signal Word: Danger C->I J Hazard Statements: H225, H302, H312, H314, H318, H332 C->J K Pictograms: Flame, Corrosion, Exclamation Mark C->K D Toxicity Data (Oral, Dermal, Inhalation) F Acute Toxicity (Harmful) D->F E Corrosivity Data (Skin/Eye) G Skin Corrosion Category 1A E->G H Serious Eye Damage Category 1 E->H F->I F->J F->K G->I G->J G->K H->I H->J

Caption: GHS Classification Workflow for this compound.

Toxicological Data

Compound Test Species Route Value Source
CyclohexylamineLD50RatOral156 mg/kg[6]
CyclohexylamineLD50RabbitDermal277 mg/kg[7][8]
CyclohexylamineLC50RatInhalation7,500 mg/m³ (4h)[8]
N-MethylcyclohexylamineLD50RatOral400 mg/kg[9][10]

Based on this data, this compound is expected to have moderate to high acute toxicity.

Experimental Protocols

The toxicological data presented are typically determined using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.

Acute Oral Toxicity (OECD 420, 423, 425)
  • Objective: To determine the short-term toxicity of a substance when administered orally.

  • Methodology: A single dose of the substance is administered to a group of fasted animals (typically rats) via gavage. The animals are observed for a set period (usually 14 days) for signs of toxicity and mortality. Different OECD guidelines use slightly different dosing schemes (e.g., fixed dose procedure, acute toxic class method, up-and-down procedure) to minimize the number of animals used while still obtaining a reliable estimate of the lethal dose.

  • Data Collected: Number of mortalities, clinical signs of toxicity, body weight changes, and gross pathology at necropsy. The LD50 (median lethal dose) is then calculated.

Acute Dermal Toxicity (OECD 402)
  • Objective: To assess the toxicity of a substance following a single, prolonged skin contact.

  • Methodology: The substance is applied to a shaved area of the skin (at least 10% of the body surface) of the test animals (typically rats or rabbits) and held in place with a porous gauze dressing for 24 hours. Animals are observed for 14 days for signs of toxicity and mortality.

  • Data Collected: Mortalities, skin irritation at the site of application, clinical signs of systemic toxicity, body weight, and gross necropsy findings. The dermal LD50 is determined.

Skin Corrosion/Irritation (OECD 404)
  • Objective: To determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

  • Methodology: A small amount of the substance is applied to a shaved patch of skin on a single animal (typically a rabbit). The patch is observed at various intervals (e.g., 1, 24, 48, and 72 hours) after application and scored for erythema (redness) and edema (swelling).

  • Data Collected: Scores for erythema and edema are recorded and used to classify the substance as corrosive, irritant, or non-irritant.

Acute Eye Irritation/Corrosion (OECD 405)
  • Objective: To assess the potential of a substance to cause damage to the eye.

  • Methodology: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit), with the other eye serving as a control. The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored for effects on the cornea, iris, and conjunctiva.

  • Data Collected: Scores for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) are recorded to classify the substance's eye irritation potential.

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

  • Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood. Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes.

    • Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors, use a NIOSH-approved respirator with an appropriate cartridge.

The following diagram outlines a general workflow for safe laboratory handling.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling A Review SDS and Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Work Inside Fume Hood C->D E Ground/Bond Container and Receiving Equipment D->E F Use Non-Sparking Tools E->F G Keep Container Tightly Closed F->G H Dispose of Waste in Designated Container G->H I Clean Work Area H->I J Remove PPE and Wash Hands Thoroughly I->J

Caption: Safe Laboratory Handling Workflow for this compound.

First Aid and Emergency Procedures

Immediate action is critical in case of exposure or a spill.

First Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Dry sand, dry chemical, or alcohol-resistant foam.[1]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate personal protective equipment (see Section 5).

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

Storage and Disposal

  • Storage: Store in a well-ventilated place. Keep cool. Store locked up. Keep the container tightly closed. Keep away from heat, sparks, open flames, and hot surfaces.[1] Ground/bond container and receiving equipment.

  • Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, acid anhydrides.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

This guide is intended to provide detailed safety information for trained professionals. Always refer to the specific Safety Data Sheet provided by the supplier before use and ensure a thorough risk assessment is conducted for your specific application.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of trans-2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and spectroscopic properties of trans-2-methylcyclohexylamine. The information is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound.

Chemical Structure and Identification

This compound is a cyclic amine with a methyl group and an amino group attached to adjacent carbon atoms of a cyclohexane ring. The "trans" designation indicates that these two substituents are on opposite sides of the ring.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (1R,2R)-2-methylcyclohexan-1-amine and (1S,2S)-2-methylcyclohexan-1-amine (as a racemic mixture)
CAS Number 931-10-2
Molecular Formula C₇H₁₅N
Molecular Weight 113.20 g/mol
SMILES Notation C[C@H]1CCCC[C@H]1N (for the (1R,2R) enantiomer)

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is defined by the spatial arrangement of the methyl and amino groups on the cyclohexane ring. Due to the chiral centers at C1 and C2, it exists as a pair of enantiomers: (1R,2R)-2-methylcyclohexan-1-amine and (1S,2S)-2-methylcyclohexan-1-amine.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In trans-1,2-disubstituted cyclohexanes, the two substituents can be either both in axial positions (diaxial) or both in equatorial positions (diequatorial).

The diequatorial conformation is significantly more stable than the diaxial conformation. This is due to the avoidance of 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. In the diaxial conformation of this compound, both the methyl and the amino groups would experience these unfavorable interactions, leading to higher conformational energy. The equilibrium, therefore, strongly favors the diequatorial conformer where both bulky groups occupy the more spacious equatorial positions.

Figure 1: Chair conformations of this compound.

stereoisomers cluster_diastereomers Diastereomers cluster_enantiomers Enantiomers of trans Isomer 2-Methylcyclohexylamine 2-Methylcyclohexylamine cis-2-Methylcyclohexylamine cis-2-Methylcyclohexylamine 2-Methylcyclohexylamine->cis-2-Methylcyclohexylamine This compound This compound 2-Methylcyclohexylamine->this compound (1R,2R)-2-Methylcyclohexylamine (1R,2R)-2-Methylcyclohexylamine This compound->(1R,2R)-2-Methylcyclohexylamine Non-superimposable mirror images (1S,2S)-2-Methylcyclohexylamine (1S,2S)-2-Methylcyclohexylamine This compound->(1S,2S)-2-Methylcyclohexylamine synthesis_workflow start Start dissolve Dissolve o-toluidine in ethanol start->dissolve add_catalyst Add Ru/Al2O3 catalyst dissolve->add_catalyst hydrogenation High-pressure hydrogenation add_catalyst->hydrogenation filtration Filter to remove catalyst hydrogenation->filtration concentrate Concentrate solution filtration->concentrate separation Separate isomers via hydrochloride salt precipitation concentrate->separation neutralize Neutralize to free amine separation->neutralize extract Extract with diethyl ether neutralize->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate end Pure this compound evaporate->end

Commercial Availability and Synthesis of Enantiopure trans-2-Methylcyclohexylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of enantiopure trans-2-methylcyclohexylamine, a valuable chiral building block in pharmaceutical and chemical synthesis. Furthermore, it details established experimental protocols for the synthesis of the racemic mixture and its subsequent resolution into the individual (1R,2R) and (1S,2S) enantiomers.

Commercial Availability

Enantiopure this compound, along with its racemic mixture and other stereoisomers, is commercially available from several chemical suppliers. The availability of specific enantiomers, their purity, and the available quantities can vary between suppliers. Researchers are advised to consult the suppliers' websites for the most current information.

Table 1: Commercial Suppliers and Product Information for 2-Methylcyclohexylamine Isomers

SupplierProduct DescriptionCAS NumberPurity/Notes
TCI America 2-Methylcyclohexylamine (cis- and trans- mixture)7003-32-9>95.0% (GC)[1][2]
Sigma-Aldrich / MilliporeSigma (1R,2R)-trans-2-Benzyloxycyclohexylamine216394-06-8≥95.5% (GC), ee: ≥98% (HPLC)
Fisher Scientific 2-Methylcyclohexylamine, cis + trans, 97%7003-32-997%[3]
CP Lab Safety (1R, 2S)-2-Methyl-cyclohexylamine, min 97%79389-37-0min 97%[4]
Santa Cruz Biotechnology 2-Methylcyclohexylamine, mixture of cis and trans7003-32-9-[5]

Table 2: CAS Numbers for Stereoisomers of this compound

StereoisomerConfigurationCAS Number
Racemic this compound(±)-trans931-10-2
(-)-trans-2-Methylcyclohexylamine(1R,2R)931-11-3[6]
(+)-trans-2-Methylcyclohexylamine(1S,2S)29569-76-4[2]

Quantitative data such as enantiomeric excess (ee%) and specific rotation for commercially available enantiopure isomers are not always readily available on supplier websites and may require requesting a Certificate of Analysis (CofA) for a specific lot.

Synthesis and Resolution of this compound

The preparation of enantiopure this compound typically involves a two-stage process: the synthesis of the racemic this compound followed by chiral resolution to separate the enantiomers.

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound is the catalytic hydrogenation of 2-methylaniline (o-toluidine). This reaction reduces the aromatic ring to a cyclohexane ring.

Experimental Protocol: Catalytic Hydrogenation of 2-Methylaniline

Materials:

  • 2-Methylaniline (o-toluidine)

  • Ruthenium on carbon (Ru/C) catalyst (e.g., 5 wt%)

  • Solvent (e.g., isopropanol or methanol)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, a solution of 2-methylaniline in a suitable solvent is prepared.

  • The Ruthenium on carbon catalyst is added to the solution. The catalyst loading is typically around 1-5 mol% relative to the substrate.

  • The reactor is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.

  • The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • The reaction mixture is heated to a specified temperature (e.g., 100-150 °C) and stirred vigorously for a set period (e.g., 12-24 hours), or until hydrogen uptake ceases.

  • After cooling to room temperature, the reactor is carefully depressurized.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product, which is a mixture of cis- and this compound.

  • The crude product can be purified by distillation to separate the cis and trans isomers, affording racemic this compound.

G Start 2-Methylaniline Reaction Catalytic Hydrogenation (High Pressure & Temperature) Start->Reaction Catalyst Ru/C Catalyst Catalyst->Reaction Solvent Solvent (e.g., Isopropanol) Solvent->Reaction H2 Hydrogen Gas H2->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Distillation Evaporation->Distillation Product Racemic this compound Distillation->Product

Caption: Chiral resolution of this compound.

References

Spectroscopic Analysis of trans-2-Methylcyclohexylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for trans-2-methylcyclohexylamine. Due to the limited availability of experimentally-derived spectra for the pure trans isomer in public databases, this guide synthesizes expected values and patterns based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided, along with visualizations of experimental workflows and logical relationships in mass spectral fragmentation.

Introduction

This compound is a chiral cycloaliphatic primary amine. The stereochemical relationship between the methyl and amino groups significantly influences its physical, chemical, and spectroscopic properties. In the more stable chair conformation of the trans isomer, both the methyl and amino groups can occupy equatorial positions, minimizing steric strain. This conformational preference is key to interpreting its spectral data. Understanding the spectroscopic signature of this compound is crucial for its identification, characterization, and quality control in various research and development applications, including its potential use as a building block in medicinal chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct signals that can be used for its identification.

Expected ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show complex multiplets for the cyclohexyl protons due to spin-spin coupling. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the stereochemical arrangement of the protons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-1 (CH-NH₂)~2.5 - 3.0m
H-2 (CH-CH₃)~1.5 - 1.9m
Cyclohexyl CH₂~1.0 - 1.8m
NH₂~1.1 - 2.0 (broad)s (br)
CH₃~0.9 - 1.1d~6-7

Note: Chemical shifts are predicted based on typical values for similar cycloalkylamines and are referenced to TMS in CDCl₃. Actual values may vary depending on the solvent and concentration.

The broadness of the NH₂ signal is due to quadrupole broadening and exchange with trace amounts of water. This signal will disappear upon the addition of D₂O.[1][2][3] The coupling constant between the axial protons on adjacent carbons in a cyclohexane ring is typically larger (10-13 Hz) than the coupling between an axial and an equatorial proton (2-5 Hz) or two equatorial protons (2-5 Hz).[4][5] This difference in coupling constants is a key feature for confirming the trans stereochemistry.[4][6]

Expected ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (δ, ppm)
C-1 (CH-NH₂)~55 - 60
C-2 (CH-CH₃)~35 - 40
C-3, C-6~30 - 35
C-4, C-5~25 - 30
CH₃~15 - 20

Note: Chemical shifts are predicted based on typical values for substituted cyclohexanes and are referenced to TMS in CDCl₃. Actual values may vary depending on the solvent.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.

    • To confirm the NH₂ peak, acquire a second spectrum after adding a drop of D₂O and shaking the tube.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in 0.6 mL deuterated solvent prep2 Transfer to NMR tube prep1->prep2 acq1 Insert sample into NMR spectrometer (≥400 MHz) prep2->acq1 acq2 Acquire 1H NMR spectrum acq1->acq2 acq5 Acquire 13C NMR spectrum acq1->acq5 acq3 Add D2O (optional) acq2->acq3 acq4 Re-acquire 1H NMR acq3->acq4 proc1 Fourier Transform (FID to Spectrum) acq4->proc1 acq5->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate Chemical Shifts proc2->proc3 proc4 Peak Integration and Coupling Constant Analysis proc3->proc4

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H and C-H bonds.

Expected IR Spectral Data

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
N-HSymmetric & Asymmetric Stretch3300 - 3500 (two bands)Medium
N-HScissoring (Bend)1590 - 1650Medium
C-HStretch (sp³ C-H)2850 - 3000Strong
C-HBend1440 - 1470Medium
C-NStretch1000 - 1250Medium-Weak
N-HWag650 - 900 (broad)Broad, Strong

As a primary amine, this compound is expected to show two N-H stretching bands in the 3300-3500 cm⁻¹ region.[2][7] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule's structure. While subtle differences may exist, the IR spectra of cis and trans isomers of substituted cyclohexanes are often very similar.[8]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of the neat liquid sample directly onto the ATR crystal.

    • Ensure the crystal is clean before and after the measurement.

  • Instrumentation:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16 to 32 scans for a good signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum.

  • Data Analysis:

    • Identify and label the characteristic absorption bands.

IR Spectroscopy Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Clean ATR crystal prep2 Apply a drop of neat liquid sample prep1->prep2 acq1 Acquire background spectrum (empty ATR) prep2->acq1 acq2 Acquire sample spectrum (4000-400 cm-1) acq1->acq2 proc1 Automatic background subtraction acq2->proc1 proc2 Identify characteristic absorption bands proc1->proc2

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular weight of C₇H₁₅N is 113.20 g/mol .

Table 4: Expected Key Ions in the Mass Spectrum of this compound

m/zIonProposed Fragmentation Pathway
113[C₇H₁₅N]⁺Molecular Ion (M⁺)
98[M - CH₃]⁺Loss of a methyl radical
84[M - C₂H₅]⁺Loss of an ethyl radical
70[M - C₃H₇]⁺Loss of a propyl radical
56[C₃H₆N]⁺α-cleavage
44[C₂H₆N]⁺α-cleavage
30[CH₄N]⁺α-cleavage

The fragmentation of cycloalkylamines is often initiated by the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage).

Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

  • Ionization:

    • Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.

  • Mass Analysis:

    • A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • An electron multiplier is typically used to detect the ions.

Mass Spectrometry Experimental and Fragmentation Workflow

MS_Workflow cluster_exp Experimental Workflow cluster_frag Proposed Fragmentation Pathway exp1 Sample Introduction (e.g., GC or direct probe) exp2 Ionization (Electron Ionization, 70 eV) exp1->exp2 exp3 Mass Analysis (e.g., Quadrupole) exp2->exp3 exp4 Detection (Electron Multiplier) exp3->exp4 frag1 Molecular Ion [C7H15N]+ (m/z 113) frag2 Loss of CH3 radical frag1->frag2 frag4 α-cleavage frag1->frag4 frag3 [C6H12N]+ (m/z 98) frag2->frag3 frag5 [C2H6N]+ (m/z 44) frag4->frag5

Caption: Experimental and Fragmentation Workflow for Mass Spectrometry.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a powerful toolkit for the comprehensive characterization of this compound. While experimental spectra for the pure trans isomer are not widely available, the expected spectral data presented in this guide, based on established principles, offer a reliable reference for researchers. The detailed protocols and workflow diagrams provide a practical framework for obtaining high-quality spectral data for this and similar compounds. Careful analysis of the coupling constants in ¹H NMR spectra is particularly crucial for confirming the trans stereochemistry.

References

An In-depth Technical Guide on the Basicity and pKa of trans-2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the basicity and pKa of trans-2-methylcyclohexylamine. The document is structured to offer both theoretical understanding and practical experimental guidance, which is essential for professionals in drug development and chemical research.

Executive Summary

This compound is a primary aliphatic amine whose basicity is a critical parameter in its chemical reactivity and potential applications in pharmaceutical and organic synthesis. The availability of the lone pair of electrons on the nitrogen atom dictates its ability to accept a proton, a fundamental aspect of its role as a base. This guide summarizes the available pKa data, discusses the structural factors influencing its basicity, and provides a detailed experimental protocol for its empirical determination.

Basicity and pKa Data

CompoundIsomerpKa (Predicted)Method
2-Methylcyclohexylaminetrans10.72 ± 0.70Computational[1]
2-Methylcyclohexylamine(cis and trans mixture)10.72 ± 0.70Computational[2]

Note: The predicted pKa for the trans isomer is consistent with that of a mixture of cis and trans isomers, suggesting that the difference in their basicities may be minimal. However, experimental verification is recommended for applications requiring high precision.

Factors Influencing the Basicity of this compound

The basicity of this compound is primarily influenced by the electronic and steric effects of its substituents on the availability of the nitrogen's lone pair of electrons.

Inductive Effect

The cyclohexyl group is an electron-donating group (+I effect), which increases the electron density on the nitrogen atom.[3] This enhanced electron density makes the lone pair more available for protonation, rendering cyclohexylamines more basic than ammonia.[3] The additional methyl group in the 2-position also contributes a weak electron-donating effect, which is expected to slightly increase the basicity compared to unsubstituted cyclohexylamine.

Steric Effects

The stereochemistry of the molecule plays a crucial role. In this compound, the methyl and amino groups are on opposite sides of the cyclohexane ring. This arrangement can influence the solvation of the protonated amine (the ammonium ion). Effective solvation stabilizes the conjugate acid, which in turn increases the basicity of the amine. The steric hindrance to solvation is a key factor in determining the entropy of protonation.[4]

Comparison with Related Amines
  • Cyclohexylamine: this compound is expected to be slightly more basic than cyclohexylamine due to the additional electron-donating methyl group.

  • cis-2-Methylcyclohexylamine: The relative basicity of the cis and trans isomers depends on the conformational equilibrium and the steric hindrance to solvation of their respective conjugate acids. Subtle differences in the stability of the protonated forms will determine which isomer is the stronger base.

  • Aniline: Aromatic amines like aniline are significantly weaker bases (pKa of conjugate acid is around 4.6) because the nitrogen's lone pair is delocalized into the benzene ring through resonance, making it less available for protonation.[1]

The following diagram illustrates the key factors influencing the basicity of substituted cyclohexylamines.

G Factors Influencing Basicity of Substituted Cyclohexylamines Basicity Basicity of Substituted Cyclohexylamine Inductive Inductive Effects (+I Effect of Alkyl Groups) Basicity->Inductive Increases with electron- donation Steric Steric Effects Basicity->Steric Influenced by substituent position and size Solvation Solvation of Protonated Amine Steric->Solvation Affects stability of conjugate acid Solvation->Basicity Stabilization of conjugate acid increases basicity

Caption: Logical relationship of factors affecting cyclohexylamine basicity.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a widely used and accurate method for determining the pKa of amines.[2] It involves monitoring the pH of a solution of the amine as a strong acid is added.

Materials and Equipment
  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water, boiled to remove dissolved CO₂

  • pH meter with a combination glass electrode, calibrated with standard buffers (pH 4.00, 7.00, and 10.00)

  • Magnetic stirrer and stir bar

  • Burette (50 mL, Class A)

  • Beaker (100 mL)

  • Analytical balance

Procedure
  • Sample Preparation: Accurately weigh approximately 1 mmol of this compound and dissolve it in 50 mL of deionized water in a 100 mL beaker.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

  • Initial pH Measurement: Record the initial pH of the amine solution.

  • Titration: Begin adding the 0.1 M HCl solution from the burette in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Collection: Continue the titration until the pH has dropped significantly, well past the equivalence point (the region of sharpest pH change).

Data Analysis
  • Titration Curve: Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

  • Equivalence Point: Determine the equivalence point, which is the inflection point of the curve where the slope is steepest. This can be determined visually or by taking the first derivative of the curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point. At this point, the concentrations of the protonated amine ([RNH₃⁺]) and the free amine ([RNH₂]) are equal, according to the Henderson-Hasselbalch equation.

The following workflow illustrates the process of pKa determination.

G Workflow for pKa Determination by Potentiometric Titration start Start prep Prepare Amine Solution (known concentration) start->prep calibrate Calibrate pH Meter prep->calibrate titrate Titrate with Standard Acid (e.g., 0.1 M HCl) calibrate->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot find_ep Determine Equivalence Point plot->find_ep find_half_ep Determine Volume at Half-Equivalence Point find_ep->find_half_ep determine_pka pKa = pH at Half-Equivalence Point find_half_ep->determine_pka end End determine_pka->end

Caption: Experimental workflow for determining pKa via potentiometric titration.

Conclusion

The basicity of this compound, as estimated by its predicted pKa of 10.72 ± 0.70, is characteristic of a primary aliphatic amine, with its strength influenced by the electron-donating nature of the alkyl substituents. For professionals in drug development and chemical synthesis, understanding the factors that modulate this basicity is crucial for predicting reaction outcomes and molecular interactions. While computational data provides a strong foundation, the experimental protocol detailed herein offers a clear pathway for the empirical determination of this vital physicochemical property.

References

Methodological & Application

Application Notes and Protocols for the Diastereomeric Salt Resolution of Profens Using trans-2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the diastereomeric salt resolution of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs), utilizing trans-2-methylcyclohexylamine as the chiral resolving agent. This method is a common and effective strategy for separating the enantiomers of chiral carboxylic acids like ibuprofen, naproxen, and ketoprofen.

Introduction

Many profens are chiral molecules, with one enantiomer often exhibiting the desired therapeutic activity while the other may be less active or contribute to side effects. Diastereomeric salt resolution is a classical and industrially viable method for obtaining enantiomerically pure profens.[1] The process involves reacting the racemic profen with a single enantiomer of a chiral amine, in this case, this compound, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1] Subsequently, the resolved diastereomeric salt is treated with an acid to liberate the desired enantiomer of the profen.

Principle of Diastereomeric Salt Resolution

The fundamental principle of this technique lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers with distinct physical properties. The reaction of a racemic profen (containing both R- and S-enantiomers) with an enantiomerically pure chiral resolving agent, such as (1R,2R)- or (1S,2S)-trans-2-methylcyclohexylamine, results in the formation of two diastereomeric salts:

  • (R)-Profen-(1R,2R)-Amine and (S)-Profen-(1R,2R)-Amine

  • or (R)-Profen-(1S,2S)-Amine and (S)-Profen-(1S,2S)-Amine

Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent system. This solubility difference is exploited to selectively crystallize one diastereomer, leaving the other in the mother liquor.

Experimental Protocols

The following is a generalized protocol for the diastereomeric salt resolution of a profen using this compound. The specific quantities, solvents, and temperatures may require optimization for each specific profen.

Materials and Equipment
  • Racemic Profen (e.g., Ibuprofen, Naproxen, Ketoprofen)

  • Enantiomerically pure this compound (either (1R,2R) or (1S,2S) isomer)

  • Solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or a mixture)

  • Acid for salt cleavage (e.g., hydrochloric acid, sulfuric acid)

  • Base for recovery of resolving agent (e.g., sodium hydroxide)

  • Standard laboratory glassware (flasks, beakers, separatory funnel)

  • Heating and stirring apparatus (hot plate with magnetic stirrer)

  • Filtration apparatus (Buchner funnel, filter paper)

  • Rotary evaporator

  • Analytical instrumentation for determining enantiomeric excess (e.g., chiral HPLC, polarimeter)

Protocol:

Step 1: Diastereomeric Salt Formation

  • Dissolve the racemic profen in a suitable solvent in a flask equipped with a magnetic stirrer. The choice of solvent is critical and should be determined through solubility studies to find a system where the diastereomeric salts have a significant solubility difference.

  • Gently heat the solution to ensure complete dissolution of the profen.

  • In a separate container, dissolve an equimolar amount of enantiomerically pure this compound in a small amount of the same solvent.

  • Slowly add the solution of the resolving agent to the profen solution while stirring.

  • Allow the mixture to stir at an elevated temperature for a short period to ensure complete salt formation.

Step 2: Fractional Crystallization

  • Slowly cool the reaction mixture to allow for the crystallization of the less soluble diastereomeric salt. The cooling rate can influence crystal size and purity.

  • Once crystallization appears complete, the mixture can be further cooled in an ice bath to maximize the yield of the crystalline salt.

  • Isolate the crystallized diastereomeric salt by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • The collected crystals can be recrystallized from a suitable solvent to improve diastereomeric purity.

Step 3: Liberation of the Enantiomerically Pure Profen

  • Suspend the purified diastereomeric salt in water.

  • Acidify the mixture by the dropwise addition of an aqueous acid solution (e.g., 2M HCl) while stirring. This will protonate the carboxylate group of the profen and protonate the amine, breaking the salt.

  • The free profen will precipitate out of the aqueous solution or can be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • If extracted, separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched profen.

Step 4: Recovery of the Resolving Agent

  • The acidic aqueous layer from the previous step contains the protonated this compound.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine.

  • Extract the free amine with an organic solvent.

  • Dry the organic extract and remove the solvent to recover the this compound, which can be reused.

Data Presentation

The success of a diastereomeric resolution is quantified by the yield and the enantiomeric excess (e.e.) of the final product. The following table provides a template for presenting such data, with illustrative values based on typical profen resolutions.

ProfenResolving Agent IsomerCrystallization SolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Recovered Profen (%)
Ibuprofen(1R,2R)-trans-2-methylcyclohexylamineEthanol40-50>95
Naproxen(1S,2S)-trans-2-methylcyclohexylamineMethanol/Water35-45>98
Ketoprofen(1R,2R)-trans-2-methylcyclohexylamineAcetone30-40>97

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the diastereomeric salt resolution process.

Diastereomeric_Resolution_Workflow RacemicProfen Racemic Profen (R- and S-enantiomers) SaltFormation Step 1: Diastereomeric Salt Formation RacemicProfen->SaltFormation ResolvingAgent This compound (e.g., 1R,2R-isomer) ResolvingAgent->SaltFormation DiastereomericSalts Mixture of Diastereomeric Salts (R-Profen)-(1R,2R)-Amine (S-Profen)-(1R,2R)-Amine SaltFormation->DiastereomericSalts In suitable solvent Crystallization Step 2: Fractional Crystallization DiastereomericSalts->Crystallization Cooling LessSolubleSalt Crystals of Less Soluble Diastereomeric Salt Crystallization->LessSolubleSalt Filtration MotherLiquor Mother Liquor with More Soluble Diastereomeric Salt Crystallization->MotherLiquor Liberation Step 3: Liberation of Enantiomer LessSolubleSalt->Liberation Acidification Recovery Step 4: Recovery of Resolving Agent MotherLiquor->Recovery Basification & Extraction PureProfen Enantiomerically Pure Profen Liberation->PureProfen RecoveredAgent Recovered Resolving Agent Recovery->RecoveredAgent

Caption: Workflow for the diastereomeric salt resolution of profens.

This comprehensive guide provides the necessary theoretical background and a practical, albeit generalized, protocol for the successful diastereomeric resolution of profens using this compound. Researchers are encouraged to perform initial small-scale experiments to optimize the conditions for their specific profen of interest to achieve the best possible separation.

References

Application Notes and Protocols: Enantioselective Synthesis of β-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the prevalent synthetic strategies for the enantioselective production of β-adrenergic blocking agents (β-blockers). While the specific use of trans-2-methylcyclohexylamine in the synthesis of β-blockers is not prominently documented in peer-reviewed literature, this guide focuses on established and widely adopted methodologies. These include the utilization of chiral synthons, enzymatic kinetic resolution, and asymmetric catalysis. Detailed experimental protocols for key reactions and data summaries are provided to aid researchers in the development of efficient and stereoselective synthetic routes for this critical class of pharmaceuticals.

Introduction to β-Blocker Synthesis

β-Adrenergic blockers are a cornerstone in the management of cardiovascular diseases.[1] The therapeutic efficacy of these drugs is highly dependent on their stereochemistry, with the (S)-enantiomer typically exhibiting significantly greater pharmacological activity. Consequently, the development of stereoselective synthetic methods to produce enantiomerically pure β-blockers is of paramount importance in pharmaceutical manufacturing.

Common synthetic approaches aim to introduce the chiral center of the characteristic 1-aryloxy-3-alkylamino-2-propanol core with high enantiomeric purity. The key strategies employed are:

  • Chiral Pool Synthesis: Utilizes readily available chiral starting materials.

  • Chiral Auxiliaries: Involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction.

  • Asymmetric Catalysis: Employs a chiral catalyst to favor the formation of one enantiomer over the other.

  • Enzymatic Resolution: Uses enzymes to selectively react with one enantiomer in a racemic mixture, allowing for their separation.

This document will detail protocols related to the use of chiral synthons and enzymatic resolutions, as these are broadly applicable and well-documented methods.

Synthesis of (S)-Propranolol via Chiral Epichlorohydrin

A common and efficient method for the synthesis of (S)-propranolol involves the use of (R)-epichlorohydrin as a chiral building block. The chirality is sourced from this starting material and is transferred through the synthetic sequence.

Experimental Workflow:

G A 1-Naphthol D (R)-1-(Naphthalen-1-yloxy)-2,3-epoxypropane A->D Nucleophilic Substitution B (R)-Epichlorohydrin B->D C Base (e.g., K2CO3) Solvent (e.g., Acetone) C->D G (S)-Propranolol D->G Epoxide Ring Opening E Isopropylamine E->G F Solvent (e.g., Methanol) F->G

Caption: Synthesis of (S)-Propranolol from 1-Naphthol and (R)-Epichlorohydrin.

Protocol: Synthesis of (R)-1-(Naphthalen-1-yloxy)-2,3-epoxypropane

This protocol describes the reaction of 1-naphthol with (R)-epichlorohydrin to form the key chiral epoxide intermediate.

Materials:

  • 1-Naphthol

  • (R)-Epichlorohydrin

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

Procedure:

  • To a stirred solution of 1-naphthol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to reflux for 1 hour.

  • Add (R)-epichlorohydrin (1.2 eq) dropwise to the refluxing mixture over 30 minutes.

  • Continue refluxing for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (R)-1-(naphthalen-1-yloxy)-2,3-epoxypropane as a white solid.

Protocol: Synthesis of (S)-Propranolol

This protocol details the ring-opening of the chiral epoxide with isopropylamine.

Materials:

  • (R)-1-(Naphthalen-1-yloxy)-2,3-epoxypropane

  • Isopropylamine

  • Methanol

Procedure:

  • Dissolve (R)-1-(naphthalen-1-yloxy)-2,3-epoxypropane (1.0 eq) in methanol.

  • Add an excess of isopropylamine (5.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess isopropylamine under reduced pressure.

  • The resulting crude (S)-propranolol can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane).

Data Summary for (S)-Propranolol Synthesis:

StepReactantsProductYield (%)Enantiomeric Excess (ee) (%)
Epoxidation1-Naphthol, (R)-Epichlorohydrin(R)-Glycidyl Ether85-95>99
Amination(R)-Glycidyl Ether, Isopropylamine(S)-Propranolol90-98>99

Chemoenzymatic Synthesis of (S)-Metoprolol

This approach utilizes a lipase-catalyzed kinetic resolution of a racemic intermediate to achieve high enantiomeric purity.

Logical Workflow for Chemoenzymatic Synthesis:

G cluster_0 Racemic Synthesis cluster_1 Enzymatic Resolution cluster_2 Final Synthesis Steps A 4-(2-Methoxyethyl)phenol C Racemic Chlorohydrin Intermediate A->C B Epichlorohydrin B->C D Racemic Chlorohydrin C->D F (R)-Chlorohydrin (unreacted) D->F G (S)-Chlorohydrin Acetate D->G E Lipase (e.g., CALB) Acyl Donor E->F E->G H (R)-Chlorohydrin F->H J (S)-Metoprolol H->J I Isopropylamine I->J

Caption: Chemoenzymatic route to (S)-Metoprolol via kinetic resolution.

Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

This protocol describes the enzymatic acylation of the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer.

Materials:

  • Racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

  • Candida antarctica Lipase B (CALB), immobilized

  • Vinyl acetate

  • Tert-butyl methyl ether (TBME)

Procedure:

  • Suspend the racemic chlorohydrin (1.0 eq) and immobilized CALB in TBME.

  • Add vinyl acetate (0.6 eq) to the suspension.

  • Stir the mixture at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Filter off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (R)-chlorohydrin from the (S)-acetate by column chromatography.

Protocol: Synthesis of (S)-Metoprolol from (R)-Chlorohydrin

This protocol is analogous to the final step in the propranolol synthesis.

Materials:

  • (R)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

  • Isopropylamine

  • Methanol

Procedure:

  • Dissolve the enantiomerically pure (R)-chlorohydrin (1.0 eq) in methanol.

  • Add an excess of isopropylamine (5.0 eq).

  • Stir the mixture at room temperature for 12-24 hours.

  • Remove the solvent and excess amine under reduced pressure.

  • Purify the crude (S)-metoprolol by recrystallization.

Data Summary for (S)-Metoprolol Chemoenzymatic Synthesis:

StepSubstrateProduct(s)Yield (%) (of theoretical max)Enantiomeric Excess (ee) (%)
Enzymatic ResolutionRacemic Chlorohydrin(R)-Chlorohydrin & (S)-Acetate~45 (for each)>98 (for each)
Amination(R)-Chlorohydrin(S)-Metoprolol90-97>98

Conclusion

The enantioselective synthesis of β-blockers is a well-established field with multiple robust strategies available to researchers. The choice of method often depends on factors such as the cost and availability of starting materials and catalysts, scalability, and desired enantiopurity. While direct synthetic routes involving this compound are not widely reported, the principles of chiral synthesis outlined in these protocols using chiral synthons and enzymatic resolution provide a strong foundation for the development of stereoselective routes for a wide range of β-blocker targets. Researchers are encouraged to adapt these general procedures to their specific target molecules, with careful optimization of reaction conditions and purification methods.

References

Application Notes and Protocols for Asymmetric Aldol Reactions Utilizing a Chiral Auxiliary Derived from trans-2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive literature search, no specific examples, protocols, or quantitative data for the application of a chiral auxiliary derived from trans-2-methylcyclohexylamine in asymmetric aldol reactions have been identified in published scientific literature. The following application notes and protocols are therefore presented as a generalized guide based on established methodologies for analogous chiral auxiliaries, such as those derived from other chiral alicyclic and amino alcohol scaffolds. These protocols are intended to serve as a foundational template for researchers interested in exploring the potential of the this compound moiety as a chiral controller in asymmetric synthesis. All experimental conditions and expected outcomes are hypothetical and would require empirical validation.

Introduction

Asymmetric aldol reactions are a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the generation of chiral β-hydroxy carbonyl compounds. These motifs are prevalent in a vast array of biologically active molecules and natural products. The use of chiral auxiliaries, temporarily appended to the reacting substrate, is a robust and reliable strategy to induce facial selectivity in the enolate and/or the aldehyde, thereby controlling the absolute stereochemistry of the newly formed stereocenters.

This document outlines a prospective methodology for the use of a chiral auxiliary derived from the readily available and inexpensive starting material, this compound. The rationale for its potential utility lies in the rigid cyclohexane backbone and the stereodirecting influence of the methyl group, which could effectively shield one face of the enolate derived from an N-acyl derivative.

General Experimental Workflow

The overall strategy for employing a chiral auxiliary in an asymmetric aldol reaction can be broken down into three key stages:

  • Synthesis of the Chiral Auxiliary and N-Acylation: The chiral amine is first acylated with a carboxylic acid derivative (e.g., propionyl chloride) to generate the corresponding N-acyl amide, which serves as the substrate for the aldol reaction.

  • Diastereoselective Aldol Reaction: The N-acyl amide is converted to a stereodefined enolate (typically a boron or lithium enolate), which then reacts with an aldehyde to yield the aldol adduct with high diastereoselectivity.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the aldol product to afford the desired chiral β-hydroxy acid, ester, or alcohol, and the auxiliary can ideally be recovered for reuse.

Hypothetical Experimental Protocols

Synthesis of N-Propionyl-(trans-2-methylcyclohexyl)amine
  • Materials: (1R,2R)- or (1S,2S)-trans-2-methylcyclohexylamine, propionyl chloride, triethylamine (Et₃N), dichloromethane (DCM), 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.

  • Procedure:

    • To a solution of this compound (1.0 eq.) and Et₃N (1.2 eq.) in DCM at 0 °C, add propionyl chloride (1.1 eq.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure N-propionyl amide.

Asymmetric Aldol Reaction
  • Materials: N-Propionyl-(trans-2-methylcyclohexyl)amine, di-n-butylboron triflate (Bu₂BOTf), triethylamine (Et₃N) or diisopropylethylamine (DIPEA), a chosen aldehyde (e.g., isobutyraldehyde), anhydrous dichloromethane (DCM), buffer solution (e.g., pH 7 phosphate buffer), methanol, 30% hydrogen peroxide.

  • Procedure:

    • Dissolve the N-propionyl amide (1.0 eq.) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Add Bu₂BOTf (1.1 eq.) dropwise, followed by the slow addition of Et₃N or DIPEA (1.2 eq.).

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure formation of the (Z)-boron enolate.

    • Cool the reaction mixture back down to -78 °C.

    • Add the aldehyde (1.5 eq.) dropwise and stir at -78 °C for 2-4 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours.

    • Quench the reaction at 0 °C by the addition of pH 7 phosphate buffer, followed by methanol.

    • Add a 2:1 mixture of methanol and 30% hydrogen peroxide and stir vigorously for 1 hour to oxidize the boron species.

    • Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude aldol adduct by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Cleavage of the Chiral Auxiliary
  • Materials: Aldol adduct, lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH), tetrahydrofuran (THF), water, 1 M NaOH, diethyl ether.

  • Procedure (for cleavage to the β-hydroxy acid):

    • Dissolve the aldol adduct (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v) and cool to 0 °C.

    • Add an aqueous solution of LiOH (e.g., 4.0 eq.) or freshly prepared LiOOH.

    • Stir the reaction at 0 °C to room temperature for 4-12 hours.

    • Concentrate the reaction mixture to remove the THF.

    • Dilute the aqueous residue with water and wash with diethyl ether to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the desired β-hydroxy acid with ethyl acetate.

    • Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate to yield the product. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis, often after conversion to a suitable derivative.

Data Presentation (Illustrative)

The following table presents a hypothetical summary of results for the asymmetric aldol reaction with various aldehydes, illustrating how quantitative data should be structured. Note: This data is purely illustrative and not based on experimental results.

EntryAldehydeProductYield (%)d.r. (syn:anti)e.e. (%) [syn]
1Isobutyraldehyde3-hydroxy-2,4-dimethylpentanoic acid85>95:598
2Benzaldehyde3-hydroxy-2-methyl-3-phenylpropanoic acid90>95:599
3Acetaldehyde3-hydroxy-2-methylbutanoic acid7890:1095
4Pivalaldehyde3-hydroxy-2,4,4-trimethylpentanoic acid82>98:2>99

Visualizations

Experimental Workflow Diagram

Asymmetric_Aldol_Workflow cluster_0 Auxiliary Preparation cluster_1 Asymmetric Aldol Reaction cluster_2 Auxiliary Cleavage & Product Isolation amine trans-2-Methyl- cyclohexylamine n_acyl N-Propionyl Amide amine->n_acyl Acylation (Et3N, DCM) acyl_chloride Propionyl Chloride acyl_chloride->n_acyl enolate_formation Boron Enolate Formation n_acyl->enolate_formation Bu2BOTf, DIPEA aldol_adduct Aldol Adduct enolate_formation->aldol_adduct aldehyde Aldehyde (RCHO) aldehyde->aldol_adduct -78 °C to 0 °C cleavage Hydrolysis (LiOH or LiOOH) aldol_adduct->cleavage product β-Hydroxy Acid cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General workflow for the asymmetric aldol reaction.

Plausible Transition State Model

Caption: Key features of the Zimmerman-Traxler model.

Application Spotlight: Exploring the Utility of trans-2-Methylcyclohexylamine in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of stereoselective synthesis, particularly for the construction of chiral amino acids, a diverse array of chiral auxiliaries and reagents have been developed and successfully implemented. These molecules play a crucial role in directing the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically pure compounds that are vital for the pharmaceutical and biotechnology industries. This document addresses the specific application of trans-2-methylcyclohexylamine in the stereoselective synthesis of amino acids.

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of established protocols or application data for the use of this compound as a chiral auxiliary or directing group in the stereoselective synthesis of α-amino acids. While this chiral amine is commercially available and has been utilized in other areas of asymmetric synthesis, its specific application to amino acid synthesis is not documented in readily available scientific databases and publications.

This report will summarize the findings from the literature search, highlighting the areas where this compound has been mentioned in the context of stereoselective reactions, and will transparently address the lack of specific protocols for the requested application.

Data Presentation: Summary of Findings

A structured search of chemical databases and scientific literature did not yield any quantitative data (e.g., diastereomeric excess, enantiomeric excess, yields) for the use of this compound in the stereoselective synthesis of amino acids. The core requirement of summarizing such data in tabular format cannot be fulfilled due to the absence of the necessary information.

Experimental Protocols: Addressing the Information Gap

Detailed experimental methodologies for the use of this compound in the stereoselective synthesis of amino acids could not be provided as no established and validated protocols were found in the public domain.

Alternative Applications of this compound in Stereoselective Synthesis

While the primary focus of the inquiry was on amino acid synthesis, the literature search did reveal limited applications of this compound in other areas of stereoselective synthesis. It is important to note that these are not protocols for amino acid synthesis but are provided to illustrate the known reactivity and applications of this chiral amine.

One notable application is in the field of asymmetric aziridination . Chiral this compound hydrochloride has been prepared with high enantiomeric excess and utilized in the synthesis of chiral catalysts for the aziridination of alkenes. This demonstrates its utility in transferring chirality during the formation of nitrogen-containing three-membered rings.

Another mention in the literature involves the study of aromatic aldimines derived from racemic this compound. These studies investigated the reactivity and resistance of such compounds to certain organometallic reagents. While not a direct synthetic application for producing chiral molecules, this research provides insight into the steric and electronic properties conferred by the trans-2-methylcyclohexyl group.

Logical Workflow: The General Approach to Chiral Auxiliary Mediated Amino Acid Synthesis

While a specific protocol for this compound is unavailable, a general logical workflow for the use of a chiral amine as an auxiliary in the synthesis of α-amino acids can be conceptualized. This is a hypothetical workflow and has not been validated for the specific compound .

G cluster_0 Step 1: Chiral Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage and Product Isolation GlycineEster Glycine Ester ImineFormation Schiff Base (Imine) Formation GlycineEster->ImineFormation ChiralAmine This compound ChiralAmine->ImineFormation Deprotonation Deprotonation (e.g., with LDA) ImineFormation->Deprotonation Alkylation Alkylation with Electrophile (R-X) Deprotonation->Alkylation Diastereomer Diastereomerically Enriched Product Alkylation->Diastereomer Hydrolysis Acidic Hydrolysis Diastereomer->Hydrolysis AminoAcid Chiral α-Amino Acid Hydrolysis->AminoAcid RecoveredAuxiliary Recovered Chiral Auxiliary Hydrolysis->RecoveredAuxiliary

Caption: A generalized, hypothetical workflow for the use of a chiral amine in the stereoselective synthesis of α-amino acids.

Conclusion

For professionals in research and drug development, the selection of an appropriate chiral auxiliary is critical for the successful stereoselective synthesis of amino acids. Based on an extensive review of the available scientific literature, this compound is not a documented chiral auxiliary for this purpose. The lack of published data, including experimental protocols and quantitative results, prevents the creation of detailed application notes for this specific transformation.

Researchers seeking to develop novel synthetic methodologies could potentially investigate the viability of this compound in this context, using the generalized workflow as a conceptual starting point. However, for established and reliable methods, it is recommended to consult the extensive literature on proven chiral auxiliaries such as Evans oxazolidinones, Schöllkopf bis-lactim ethers, or pseudoephedrine amides.

Application Notes and Protocols for the Chiral Resolution of Carboxylic Acids with (±)-trans-2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the chiral resolution of racemic carboxylic acids utilizing (±)-trans-2-methylcyclohexylamine as a resolving agent. The protocols and data presented herein are intended to serve as a foundational methodology for researchers seeking to separate enantiomers of acidic compounds through the formation of diastereomeric salts.

Introduction

Chiral resolution by diastereomeric salt formation is a robust and widely employed technique in the pharmaceutical and fine chemical industries for the separation of enantiomers. This method relies on the reaction of a racemic mixture of a carboxylic acid with an enantiomerically pure chiral amine, in this case, (1R,2R)- or (1S,2S)-trans-2-methylcyclohexylamine. The resulting diastereomeric salts possess distinct physical properties, most notably different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization. Subsequently, the desired enantiomer of the carboxylic acid can be regenerated from the isolated diastereomeric salt.

While (±)-trans-2-methylcyclohexylamine is a commercially available resolving agent, specific and detailed application data across a wide range of carboxylic acids is not extensively documented in publicly available literature. Therefore, the following protocols are based on established principles of diastereomeric salt resolution and should be considered a starting point for method development. Optimization of solvent, temperature, and stoichiometry will likely be necessary for any new racemic carboxylic acid.

Principle of the Method

The fundamental principle involves a three-step process:

  • Salt Formation: A racemic carboxylic acid ((R/S)-Acid) is reacted with a single enantiomer of trans-2-methylcyclohexylamine ((R)-Amine or (S)-Amine) to form a mixture of two diastereomeric salts: ((R)-Acid-(R)-Amine) and ((S)-Acid-(R)-Amine).

  • Fractional Crystallization: Due to their different physical properties, one diastereomeric salt will be less soluble in a specific solvent and will preferentially crystallize out of the solution.

  • Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with a strong acid to protonate the carboxylic acid and a strong base to neutralize the resolving agent, allowing for the recovery of the enantiomerically enriched carboxylic acid.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

This protocol outlines a general screening procedure to identify suitable conditions for the resolution of a racemic carboxylic acid.

Materials:

  • Racemic carboxylic acid

  • (1R,2R)-(-)-trans-2-Methylcyclohexylamine or (1S,2S)-(+)-trans-2-Methylcyclohexylamine

  • Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures with water)

  • Standard laboratory glassware

  • Heating/stirring plate

  • Filtration apparatus

Procedure:

  • Salt Formation:

    • In a test tube or small flask, dissolve 1.0 mmol of the racemic carboxylic acid in a minimal amount of a heated screening solvent.

    • In a separate container, dissolve 0.5 to 1.0 equivalents (0.5-1.0 mmol) of the chosen enantiomer of this compound in a minimal amount of the same solvent. Note: Starting with 0.5 equivalents can sometimes lead to a higher diastereomeric excess in the initial crystalline crop.

    • Slowly add the amine solution to the carboxylic acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature. If no crystals form, cooling in an ice bath or scratching the inside of the flask may induce crystallization.

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the resulting crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum. This is the first crop of the diastereomeric salt.

  • Analysis:

    • Determine the yield and melting point of the isolated salt.

    • A small portion of the salt should be used to liberate the carboxylic acid (see Protocol 2) to determine the enantiomeric excess (e.e.) by a suitable method (e.g., chiral HPLC or GC).

  • Optimization:

    • Repeat the procedure with different solvents, solvent concentrations, temperatures, and stoichiometric ratios of the resolving agent to optimize the yield and diastereomeric purity of the crystalline salt.

Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid

Materials:

  • Isolated diastereomeric salt

  • Aqueous acid solution (e.g., 1 M HCl or 1 M H₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)

  • Aqueous base solution (e.g., 1 M NaOH)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Acidification:

    • Suspend the isolated diastereomeric salt in a mixture of water and an immiscible organic extraction solvent.

    • Add the aqueous acid solution dropwise with vigorous stirring until the pH of the aqueous layer is ~1-2. This will protonate the carboxylic acid and form the water-soluble salt of the resolving agent.

  • Extraction:

    • Separate the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts.

  • Washing:

    • Wash the combined organic layers with brine (saturated NaCl solution).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

  • Recovery of the Resolving Agent (Optional):

    • The aqueous layer from the extraction can be made basic with a strong base (e.g., NaOH) to a pH of ~12-13.

    • The free this compound can then be extracted with an organic solvent, dried, and distilled for reuse.

Data Presentation

Effective chiral resolution development requires systematic screening and data collection. The following tables provide a template for summarizing experimental results.

Table 1: Solvent Screening for the Resolution of a Representative Carboxylic Acid

EntrySolvent SystemStoichiometry (Acid:Amine)Yield of Salt (%)Melting Point of Salt (°C)e.e. of Liberated Acid (%)
1Methanol1:145155-15875
2Ethanol1:152160-16285
3Isopropanol1:160161-16392
4Acetone1:135150-15468
5Ethyl Acetate1:125158-16188
6Isopropanol1:0.535162-16495

Table 2: Recrystallization for Enantiomeric Enrichment

EntryCrystallization SolventStarting e.e. (%)e.e. after 1st Recrystallization (%)Overall Yield (%)
1Isopropanol92>9948
2Ethanol859540

Visualizations

Chemical Structures

Caption: Chemical structures of a generic racemic carboxylic acid and the chiral resolving agent.

Workflow for Chiral Resolution

Figure 2. Experimental Workflow racemic_acid Racemic Carboxylic Acid ((R/S)-Acid) salt_formation 1. Salt Formation in suitable solvent racemic_acid->salt_formation resolving_agent Chiral Resolving Agent ((R)-Amine) resolving_agent->salt_formation diastereomeric_mixture Diastereomeric Salt Mixture ((R)-Acid-(R)-Amine) + ((S)-Acid-(R)-Amine) salt_formation->diastereomeric_mixture crystallization 2. Fractional Crystallization diastereomeric_mixture->crystallization less_soluble Less Soluble Salt (Solid) ((R)-Acid-(R)-Amine) crystallization->less_soluble Precipitate more_soluble More Soluble Salt (Solution) ((S)-Acid-(R)-Amine) crystallization->more_soluble Mother Liquor acidification_solid 3. Liberation of Acid (Acidification & Extraction) less_soluble->acidification_solid pure_enantiomer Enantiomerically Pure (R)-Carboxylic Acid acidification_solid->pure_enantiomer recover_amine Recovery of Resolving Agent acidification_solid->recover_amine

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Logical Relationship of Diastereomer Formation

Figure 3. Formation of Diastereomers r_acid (R)-Carboxylic Acid rr_salt (R)-Acid-(R)-Amine Salt (Diastereomer 1) r_acid->rr_salt s_acid (S)-Carboxylic Acid sr_salt (S)-Acid-(R)-Amine Salt (Diastereomer 2) s_acid->sr_salt r_amine (R)-Amine r_amine->rr_salt r_amine->sr_salt rr_salt->sr_salt  Different Physical Properties  

Caption: Reaction of a racemic acid with a single enantiomer amine forms two distinct diastereomers.

Application Notes and Protocols for the Preparation of Diastereomeric Salts with trans-2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution via diastereomeric salt formation is a robust and widely utilized technique in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. This method leverages the formation of diastereomers with distinct physicochemical properties, most notably solubility, allowing for their separation through fractional crystallization. The reaction of a racemic acid with an enantiomerically pure chiral amine, such as trans-2-methylcyclohexylamine, yields a mixture of two diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit varying solubilities in a given solvent, enabling the selective crystallization of the less soluble salt. Subsequent liberation of the acid from the purified diastereomeric salt affords the desired enantiomer in high purity.

This document provides a detailed protocol for the chiral resolution of a generic racemic carboxylic acid using (1R,2R)- or (1S,2S)-trans-2-methylcyclohexylamine as the resolving agent. The principles and methodologies described herein are broadly applicable to a range of chiral carboxylic acids.

Principle of Diastereomeric Salt Resolution

The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with different physical properties. The reaction of a racemic carboxylic acid, (R/S)-Acid, with an enantiomerically pure chiral amine, (R,R)-Amine, results in the formation of two diastereomeric salts: (R)-Acid-(R,R)-Amine and (S)-Acid-(R,R)-Amine. These diastereomeric salts can then be separated by fractional crystallization.

Experimental Protocols

This section details the generalized experimental procedure for the chiral resolution of a racemic carboxylic acid using this compound.

Materials and Equipment
  • Racemic carboxylic acid

  • (1R,2R)- or (1S,2S)-trans-2-methylcyclohexylamine (enantiomerically pure)

  • Solvent(s) for crystallization (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)

  • Hydrochloric acid (e.g., 1 M HCl)

  • Sodium hydroxide (e.g., 1 M NaOH)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction flask with magnetic stirrer and reflux condenser

  • Crystallization dish

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for melting point determination

  • Polarimeter

  • Chiral HPLC or GC system for enantiomeric excess determination

Experimental Workflow Diagram

Diastereomeric_Salt_Resolution cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer racemic_acid Racemic Carboxylic Acid ((R/S)-Acid) salt_formation Dissolution & Heating racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (this compound) resolving_agent->salt_formation solvent_salt Suitable Solvent solvent_salt->salt_formation diastereomeric_mixture Solution of Diastereomeric Salts salt_formation->diastereomeric_mixture cooling Controlled Cooling & Crystallization diastereomeric_mixture->cooling filtration Filtration cooling->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt mother_liquor Mother Liquor (Enriched in more soluble diastereomer) filtration->mother_liquor acidification Acidification (e.g., HCl) less_soluble_salt->acidification extraction Liquid-Liquid Extraction acidification->extraction drying Drying & Solvent Evaporation extraction->drying recovered_agent Recovered Chiral Resolving Agent (in aqueous phase) extraction->recovered_agent pure_enantiomer Enantiomerically Enriched Carboxylic Acid drying->pure_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Step-by-Step Protocol
  • Diastereomeric Salt Formation:

    • In a suitable reaction flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a pre-determined optimal solvent or solvent mixture with gentle heating.

    • In a separate flask, dissolve the enantiomerically pure this compound (0.5-1.0 eq.) in the same solvent.

    • Slowly add the amine solution to the carboxylic acid solution with continuous stirring.

    • The mixture may be heated to ensure complete dissolution and salt formation.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and to maximize the difference in crystallization rates between the two diastereomers.

    • Further cool the mixture in an ice bath or refrigerator to maximize the yield of the less soluble diastereomeric salt.

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • The collected solid is the diastereomerically enriched salt. The mother liquor, which is enriched in the more soluble diastereomer, can be processed separately to recover the other enantiomer of the carboxylic acid.

  • Purification of the Diastereomeric Salt (Optional but Recommended):

    • The diastereomeric purity of the isolated salt can be enhanced by one or more recrystallizations from a suitable solvent. The progress of the purification can be monitored by measuring the melting point or optical rotation of the salt after each recrystallization.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the purified diastereomeric salt in water or a biphasic mixture of water and an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Acidify the mixture by the dropwise addition of an aqueous acid solution (e.g., 1 M HCl) with vigorous stirring until the pH is acidic (typically pH 1-2). This will protonate the carboxylate and deprotonate the amine, breaking the salt.

    • Transfer the mixture to a separatory funnel.

    • Extract the liberated carboxylic acid into the organic layer. Perform multiple extractions to ensure complete recovery.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

  • Recovery of the Chiral Resolving Agent:

    • The aqueous layer from the extraction contains the hydrochloride salt of this compound.

    • To recover the free amine, basify the aqueous solution with a strong base (e.g., NaOH) to a high pH.

    • Extract the liberated amine into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The recovered amine can potentially be reused.

Data Presentation

The success of a diastereomeric resolution is evaluated based on the yield, diastereomeric excess (de) of the salt, and the enantiomeric excess (ee) of the final carboxylic acid. The following tables present hypothetical data for a representative resolution of a generic racemic carboxylic acid.

Table 1: Diastereomeric Salt Crystallization Data

ParameterValue
Racemic Carboxylic Acid Input10.0 g
Molar Ratio (Acid:Amine)1:0.8
Crystallization SolventEthanol:Water (9:1)
Yield of Diastereomeric Salt4.5 g
Diastereomeric Excess (de)95%
Melting Point of Salt185-188 °C
Optical Rotation of Salt+45.2° (c=1, MeOH)

Table 2: Enantiomerically Enriched Carboxylic Acid Data

ParameterValue
Diastereomeric Salt Input4.0 g
Yield of Enriched Acid2.5 g
Enantiomeric Excess (ee)98%
Melting Point of Enriched Acid150-152 °C
Optical Rotation of Enriched Acid+58.9° (c=1, EtOH)
Overall Yield of Enriched Enantiomer25%

Conclusion

The use of this compound as a chiral resolving agent for racemic carboxylic acids through diastereomeric salt formation is a powerful and practical method for obtaining enantiomerically enriched compounds. The success of the resolution is highly dependent on the choice of solvent and the crystallization conditions. The provided protocol offers a general framework that can be optimized for specific carboxylic acids to achieve high yields and excellent enantiomeric purities, which are critical for applications in the pharmaceutical and related industries.

Application of trans-2-Methylcyclohexylamine in Pharmaceutical Synthesis: A Detailed Overview and Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Methylcyclohexylamine is a valuable chiral building block in organic synthesis, finding applications in the preparation of complex molecular architectures, particularly within the pharmaceutical industry. Its rigid cyclohexyl backbone and stereochemically defined amine group make it an important intermediate and a potential chiral auxiliary for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This document provides detailed application notes, experimental protocols, and a case study on the analogous use of a structurally related amine in the synthesis of a clinical drug candidate, highlighting the potential applications of this compound.

Cyclohexylamine derivatives are prevalent structural motifs in a wide array of biologically active molecules and approved drugs.[1] Their incorporation can significantly influence the pharmacological properties of a compound, including its efficacy, selectivity, and pharmacokinetic profile.

Application as a Chiral Building Block

The primary application of this compound in pharmaceutical synthesis is as a chiral starting material. The presence of two stereocenters (at C1 and C2) in a fixed trans configuration provides a well-defined three-dimensional structure that can be elaborated into more complex target molecules. This is particularly crucial in modern drug discovery, where the specific stereochemistry of a drug is often critical for its therapeutic effect and safety.

Case Study: Reductive Amination in the Synthesis of the LSD1 Inhibitor GSK2879552

While specific, detailed public-domain examples of the use of this compound in late-stage clinical candidates are limited, a closely related compound, trans-2-phenylcyclopropylamine, serves as a key component in the synthesis of GSK2879552, an inhibitor of lysine-specific demethylase 1 (LSD1) investigated for the treatment of cancers.[2][3][4] The core synthetic transformation is a reductive amination, a robust and widely used method for C-N bond formation.[2] This reaction provides a strong analogy for the potential application of this compound.

The general workflow for such a synthesis is depicted below:

G cluster_0 Upstream Synthesis cluster_1 Core Reaction cluster_2 Downstream Processing Starting_Materials Aldehyde/Ketone Precursor Reductive_Amination Reductive Amination Starting_Materials->Reductive_Amination Amine Chiral Amine (e.g., this compound) Amine->Reductive_Amination Intermediate Key Chiral Intermediate Reductive_Amination->Intermediate Further_Synthesis Further Synthetic Steps Intermediate->Further_Synthesis API Active Pharmaceutical Ingredient (API) Further_Synthesis->API

Caption: General workflow for the incorporation of a chiral amine via reductive amination.

Experimental Protocols

The following protocols are based on established procedures for reductive amination and are illustrative of how this compound could be employed in a pharmaceutical synthesis campaign.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a common laboratory-scale reductive amination.

Materials:

  • Aldehyde or ketone substrate (1.0 eq)

  • This compound (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone substrate and dissolve it in anhydrous DCM.

  • Amine Addition: Add this compound to the solution. If the substrate is an acid-sensitive ketone, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride portion-wise to the reaction mixture. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization to yield the desired secondary amine.

Quantitative Data (Illustrative):

ParameterValue
Substrate Scale1.0 mmol
Yield of Crude Product85-95%
Purity after Purification>98%
Diastereomeric Ratio (d.r.)Substrate dependent
Protocol 2: Catalytic Reductive Amination (Hydrogenation)

This protocol is more suitable for larger-scale synthesis and is considered a greener alternative.

Materials:

  • Aldehyde or ketone substrate (1.0 eq)

  • This compound (1.1 eq)

  • Palladium on carbon (Pd/C, 5-10 mol %) or Platinum on carbon (Pt/C, 5-10 mol %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • High-pressure reaction vessel (e.g., Parr hydrogenator)

  • Celite® for filtration

Procedure:

  • Reaction Setup: To a high-pressure reaction vessel, add the aldehyde or ketone substrate, this compound, and the solvent (MeOH or EtOH).

  • Catalyst Addition: Under an inert atmosphere, carefully add the Pd/C or Pt/C catalyst to the reaction mixture.

  • Hydrogenation: Seal the reaction vessel, purge it several times with hydrogen gas, and then pressurize it with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-48 hours. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by distillation under reduced pressure, column chromatography, or crystallization.

Quantitative Data (Illustrative):

ParameterValue
Substrate Scale10.0 g
Catalyst Loading5 mol %
Hydrogen Pressure80 psi
Yield of Purified Product80-90%
Purity>99%

Signaling Pathways and Logical Relationships

The use of chiral building blocks like this compound is a fundamental strategy in asymmetric synthesis to produce a single enantiomer of a drug. This is critical because different enantiomers can have different biological activities, with one being therapeutic and the other being inactive or even harmful.

G cluster_0 Chiral Synthesis Strategy cluster_1 Drug Development Outcome Chiral_Pool Chiral Pool (e.g., this compound) Asymmetric_Synthesis Asymmetric Synthesis Chiral_Pool->Asymmetric_Synthesis Single_Enantiomer_API Single Enantiomer API Asymmetric_Synthesis->Single_Enantiomer_API Therapeutic_Effect Desired Therapeutic Effect Single_Enantiomer_API->Therapeutic_Effect Reduced_Side_Effects Reduced Side Effects Single_Enantiomer_API->Reduced_Side_Effects

Caption: The role of chiral building blocks in achieving single-enantiomer APIs for improved therapeutic outcomes.

Conclusion

This compound represents a versatile and valuable chiral amine for applications in pharmaceutical synthesis. Its rigid stereochemistry makes it an excellent candidate for the synthesis of complex, enantiomerically pure drug molecules. The protocols and the analogous case study of GSK2879552 synthesis illustrate the practical utility of such building blocks, primarily through robust methods like reductive amination. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of chiral intermediates like this compound in the drug development pipeline is set to increase.

References

The Role of trans-2-Methylcyclohexylamine in Asymmetric Synthesis: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries, chiral auxiliaries serve as powerful tools to control stereochemical outcomes.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction, after which it can be removed and ideally recycled.[1] While a variety of chiral auxiliaries are well-established, this document explores the potential application of trans-2-methylcyclohexylamine as a chiral directing group in organic synthesis.

This compound, a chiral amine, possesses the requisite structural features to serve as a chiral auxiliary. Its rigid cyclohexane backbone and the stereocenter bearing the methyl group can create a defined chiral environment, influencing the facial selectivity of reactions on a tethered substrate. Although detailed applications of this compound in this context are not extensively documented in peer-reviewed literature, its use as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs) suggests its utility in stereoselective transformations.[2]

This document provides a generalized framework for the application and evaluation of this compound as a chiral auxiliary in key asymmetric transformations, including alkylation and Michael additions. The protocols provided are based on established methodologies for other chiral amine auxiliaries and serve as a starting point for researchers exploring the potential of this compound.

General Workflow for Employing a Chiral Auxiliary

The use of a chiral auxiliary in asymmetric synthesis typically follows a three-step sequence:

  • Attachment of the Chiral Auxiliary: The chiral auxiliary is coupled to a prochiral substrate to form a diastereomeric intermediate.

  • Diastereoselective Reaction: The key bond-forming reaction is performed, wherein the chiral auxiliary directs the approach of the reagent, leading to the formation of one diastereomer in excess.

  • Cleavage of the Chiral Auxiliary: The auxiliary is removed from the product to yield the desired enantiomerically enriched compound and allow for the recovery of the auxiliary.

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Coupling Chiral_Auxiliary This compound Chiral_Auxiliary->Diastereomeric_Intermediate Diastereomer_Product Diastereomerically Enriched Product Diastereomeric_Intermediate->Diastereomer_Product Stereocontrolled Transformation Reagent Reagent (e.g., Electrophile) Reagent->Diastereomer_Product Enantioenriched_Product Enantiomerically Enriched Product Diastereomer_Product->Enantioenriched_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Diastereomer_Product->Recovered_Auxiliary

General workflow for chiral auxiliary-mediated synthesis.

Application in Asymmetric Alkylation of Carboxylic Acids

Asymmetric alkylation is a fundamental method for the synthesis of chiral carboxylic acids. By converting a prochiral carboxylic acid into an amide with this compound, the resulting enolate can undergo diastereoselective alkylation.

Hypothetical Performance Data for Asymmetric Alkylation

The following table presents hypothetical data for the asymmetric alkylation of a propanoic acid derivative, illustrating the type of results one would aim for when evaluating this compound as a chiral auxiliary.

EntryElectrophile (R-X)BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromideLDATHF-788595:5
2Methyl iodideNaHMDSTHF-789290:10
3Allyl bromideLHMDSTHF/HMPA-78 to 088>98:2

Experimental Protocol: Asymmetric Benzylation

  • Amide Formation: To a solution of propanoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir for 1 hour, then concentrate under reduced pressure. Dissolve the resulting acid chloride in DCM and add it dropwise to a solution of (1R,2R)-trans-2-methylcyclohexylamine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C. Stir for 2 hours, then wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the amide.

  • Alkylation: Dissolve the amide (1.0 eq) in dry tetrahydrofuran (THF) and cool to -78 °C. Add lithium diisopropylamide (LDA, 1.1 eq) dropwise and stir for 30 minutes. Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours. Quench the reaction with saturated NH₄Cl solution and allow it to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

  • Auxiliary Cleavage: Reflux the benzylated amide (1.0 eq) in a 3:1 mixture of 1 M H₂SO₄ and dioxane for 12 hours. Cool to room temperature, and extract with diethyl ether. The aqueous layer contains the protonated auxiliary. The organic layers can be washed with water and brine, dried, and concentrated to yield the chiral carboxylic acid.

Application in Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated systems is a powerful C-C bond-forming reaction. An N-enoyl derivative of this compound can be used to direct the 1,4-addition of organocuprates or other soft nucleophiles.

Hypothetical Performance Data for Asymmetric Michael Addition

EntryMichael Acceptor SubstrateNucleophileLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Excess (d.e.)
1N-Crotonyl-(1R,2R)-2-methylcyclohexylamideMe₂CuLi-Et₂O-789092%
2N-Cinnamoyl-(1R,2R)-2-methylcyclohexylamide(Bu)₂CuLiBF₃·OEt₂THF-7885>95%
3N-Acryloyl-(1R,2R)-2-methylcyclohexylamideEtMgBr/CuI-THF-407888%

Experimental Protocol: Asymmetric Conjugate Addition of a Methyl Group

  • Michael Acceptor Synthesis: Prepare the N-crotonyl amide of (1R,2R)-trans-2-methylcyclohexylamine following the amide formation protocol described previously, using crotonyl chloride.

  • Conjugate Addition: To a suspension of CuI (1.1 eq) in dry diethyl ether at -20 °C, add methyllithium (2.2 eq) dropwise. Stir for 30 minutes to form lithium dimethylcuprate. Cool the solution to -78 °C and add a solution of the N-crotonyl amide (1.0 eq) in diethyl ether. Stir for 2 hours at -78 °C. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

  • Auxiliary Cleavage: The resulting amide can be hydrolyzed under acidic or basic conditions, as described in the alkylation protocol, to afford the corresponding β-methyl carboxylic acid.

Logical Pathway for Auxiliary Evaluation

The successful implementation of a new chiral auxiliary requires a systematic evaluation of its performance across various reaction conditions.

G Start Select Prochiral Substrate and Reaction Type Attach Attach this compound Start->Attach Screen_Bases Screen Bases (LDA, NaHMDS, etc.) Attach->Screen_Bases Screen_Solvents Screen Solvents (THF, Et2O, Toluene) Screen_Bases->Screen_Solvents Screen_Temp Screen Temperatures (-78°C, -40°C, 0°C) Screen_Solvents->Screen_Temp Analyze Analyze Diastereoselectivity (NMR, HPLC) Screen_Temp->Analyze Optimize Optimize Reaction Conditions Analyze->Optimize Optimize->Screen_Bases No Cleavage Develop Auxiliary Cleavage Protocol Optimize->Cleavage Optimized? Recover Assess Auxiliary Recovery Cleavage->Recover Final Final Protocol Established Recover->Final

Workflow for evaluating a new chiral auxiliary.

While this compound is not yet established as a mainstream chiral auxiliary, its structural characteristics present an opportunity for its application in asymmetric synthesis. The generalized protocols and evaluation workflow provided herein offer a roadmap for researchers to investigate its potential in inducing stereoselectivity in important organic transformations. Successful development would add a new and potentially cost-effective tool to the arsenal of synthetic chemists engaged in the preparation of chiral molecules. Further research is warranted to fully elucidate the scope and limitations of this promising chiral amine.

References

Application Notes and Protocols: Kinetic Resolution of Alcohols Using Chiral Amine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific examples of the kinetic resolution of alcohols using trans-2-methylcyclohexylamine derivatives as catalysts. The following application notes and protocols are based on the general principles of kinetic resolution of alcohols mediated by chiral amine organocatalysts and represent a hypothetical application of a catalyst derived from this compound. The provided data is illustrative and not based on published experimental results for this specific catalyst class.

Introduction

Kinetic resolution is a powerful strategy for the separation of enantiomers from a racemic mixture. In this process, a chiral catalyst or reagent selectively reacts with one enantiomer at a faster rate, allowing for the separation of the unreacted, enantioenriched starting material and the chiral product. The enantioselective acylation of racemic secondary alcohols is a common and effective method for obtaining optically active alcohols and their corresponding esters, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.

Chiral amines and their derivatives have emerged as effective organocatalysts for a variety of asymmetric transformations, including the kinetic resolution of alcohols. These catalysts typically function by activating an acyl donor, rendering it more susceptible to nucleophilic attack by the alcohol. The chiral environment of the catalyst then dictates the facial selectivity of the acylation, leading to the preferential reaction of one alcohol enantiomer.

This document outlines a hypothetical application of a chiral amine catalyst derived from this compound for the kinetic resolution of racemic secondary alcohols via enantioselective acylation.

Proposed Catalytic Cycle

The proposed catalytic cycle for the kinetic resolution of a racemic alcohol using a chiral amine catalyst and an acyl donor (e.g., an anhydride) is depicted below. The cycle involves the formation of a highly reactive chiral acylating agent, which then selectively acylates one enantiomer of the alcohol.

Catalytic Cycle for Kinetic Resolution Catalytic Cycle for Kinetic Resolution of Alcohols catalyst Chiral Amine Catalyst activated_acyl Activated Acyl-Catalyst Intermediate catalyst->activated_acyl + acyl_donor Acyl Donor (e.g., Ac₂O) acyl_donor->activated_acyl product Acylated Product (R)-ROAc activated_acyl->product + (R)-ROH byproduct Byproduct activated_acyl->byproduct racemic_alcohol Racemic Alcohol (R/S)-ROH s_alcohol (S)-ROH (Unreacted) racemic_alcohol->s_alcohol r_alcohol (R)-ROH racemic_alcohol->r_alcohol r_alcohol->product product->catalyst - Experimental Workflow Experimental Workflow for Kinetic Resolution cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis A Add Chiral Catalyst and Solvent B Add Racemic Alcohol A->B C Add Acylating Agent B->C D Monitor Reaction (TLC/GC) C->D E Quench Reaction D->E F Liquid-Liquid Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Isolate Unreacted Alcohol and Product H->I J Determine ee (Chiral HPLC/GC) I->J

Application Notes and Protocols for the Large-Scale Chiral Separation of trans-2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of chiral amines are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. The differential pharmacological and toxicological profiles of individual enantiomers necessitate their separation and purification. This document provides detailed application notes and protocols for the large-scale chiral separation of racemic trans-2-methylcyclohexylamine, a valuable chiral intermediate. The methods described herein focus on preparative chromatography (Supercritical Fluid Chromatography - SFC), diastereomeric salt resolution, and enzymatic kinetic resolution, offering scalable solutions for obtaining enantiomerically pure this compound.

Methods Overview

Three primary methodologies are presented for the large-scale chiral separation of this compound:

  • Preparative Supercritical Fluid Chromatography (SFC): A high-throughput and environmentally friendly technique utilizing polysaccharide-based chiral stationary phases.

  • Diastereomeric Salt Resolution: A classical and cost-effective method involving the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

  • Enzymatic Kinetic Resolution: A highly selective biocatalytic approach using lipases to resolve the racemic amine.

The logical workflow for selecting and implementing a suitable chiral separation method is outlined below.

G racemic Racemic this compound screening Analytical Scale Screening (HPLC/SFC) racemic->screening method_selection Method Selection screening->method_selection sfc Preparative SFC method_selection->sfc High Throughput & Green Chemistry crystallization Diastereomeric Salt Resolution method_selection->crystallization Cost-Effective & Scalable enzymatic Enzymatic Kinetic Resolution method_selection->enzymatic High Selectivity & Mild Conditions enantiomer1 (R)-trans-2-Methylcyclohexylamine sfc->enantiomer1 enantiomer2 (S)-trans-2-Methylcyclohexylamine sfc->enantiomer2 crystallization->enantiomer1 crystallization->enantiomer2 enzymatic->enantiomer1 enzymatic->enantiomer2 analysis Enantiomeric Purity Analysis (Chiral HPLC/SFC) enantiomer1->analysis enantiomer2->analysis

Caption: Logical workflow for chiral separation method selection.

Preparative Supercritical Fluid Chromatography (SFC)

Preparative SFC is a powerful technique for large-scale chiral separations, offering advantages such as high speed, reduced solvent consumption, and lower environmental impact compared to traditional HPLC. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of amines.

Experimental Protocol

Instrumentation:

  • Preparative SFC system equipped with a suitable detector (e.g., UV-Vis or Mass Spectrometer) and fraction collector.

Chromatographic Conditions:

ParameterRecommended Conditions
Column Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) on silica gel, 20 µm particle size
Column Dimensions 50 mm i.d. x 250 mm length (scalable)
Mobile Phase Supercritical CO₂ / Methanol (or Ethanol) with a basic additive
Co-solvent Gradient Isocratic, typically 10-40% co-solvent
Additive 0.1 - 0.5% Diethylamine (DEA) or Isopropylamine (IPA) in the co-solvent
Flow Rate 150 - 250 g/min (scalable)
Back Pressure 100 - 150 bar
Temperature 35 - 40 °C
Sample Preparation Dissolve racemic this compound in the co-solvent at a high concentration (e.g., 50-100 g/L)
Injection Mode Stacked injections for maximum throughput

Data Presentation:

ParameterExpected Value
Throughput > 1 kg/day
Enantiomeric Excess (ee) > 99%
Yield > 95%
Solvent Consumption Reduced by 80-90% compared to HPLC

Workflow Diagram:

G start Racemic Amine in Co-solvent sfc_system Preparative SFC System start->sfc_system fractionation Fraction Collection sfc_system->fractionation evaporation Solvent Evaporation fractionation->evaporation enantiomers Pure Enantiomers evaporation->enantiomers

Caption: Preparative SFC workflow.

Diastereomeric Salt Resolution

This classical method relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent. Tartaric acid and its derivatives are commonly used and effective resolving agents for amines.

Experimental Protocol

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., L-(+)-Tartaric acid or a derivative like Di-p-toluoyl-L-tartaric acid)

  • Solvent (e.g., Methanol, Ethanol, or a mixture with water)

  • Acid (e.g., HCl) and Base (e.g., NaOH) for salt formation and liberation of the free amine.

Procedure:

  • Salt Formation:

    • Dissolve the racemic this compound in the chosen solvent.

    • Add an equimolar amount of the chiral resolving agent.

    • Stir the mixture to allow for the formation of diastereomeric salts.

  • Fractional Crystallization:

    • Cool the solution to induce crystallization of the less soluble diastereomeric salt.

    • The crystallization process may be initiated by seeding with a small crystal of the desired diastereomer.

    • Collect the crystals by filtration.

  • Purification of Diastereomer:

    • The collected crystals can be recrystallized from a suitable solvent to improve diastereomeric purity.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., NaOH solution) to deprotonate the amine and liberate the free enantiomer.

    • Extract the enantiomerically pure amine with an organic solvent.

    • The resolving agent can be recovered from the aqueous layer by acidification.

  • Isolation of the Second Enantiomer:

    • The more soluble diastereomer remaining in the mother liquor can be recovered by evaporation of the solvent, followed by liberation of the free amine as described above.

Data Presentation:

ParameterExpected Value
Diastereomeric Excess (de) > 98% after recrystallization
Enantiomeric Excess (ee) > 99%
Yield (per enantiomer) ~40-45% (theoretical max 50%)
Scalability Readily scalable to multi-kilogram batches

Workflow Diagram:

G racemic_amine Racemic Amine salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Diastereomer crystallization->less_soluble more_soluble More Soluble Diastereomer (in mother liquor) crystallization->more_soluble liberation1 Liberation of Free Amine less_soluble->liberation1 liberation2 Liberation of Free Amine more_soluble->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Caption: Diastereomeric salt resolution workflow.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the high enantioselectivity of enzymes, such as lipases, to catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For amines, this typically involves the acylation of the amine.

Experimental Protocol

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Candida antarctica Lipase B - CALB)

  • Acylating agent (e.g., Ethyl acetate, Isopropenyl acetate)

  • Organic solvent (e.g., Toluene, Methyl tert-butyl ether - MTBE)

Procedure:

  • Reaction Setup:

    • In a suitable reactor, dissolve the racemic this compound and the acylating agent in the organic solvent.

    • Add the immobilized lipase to the mixture.

  • Enzymatic Reaction:

    • Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).

    • Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining amine and the acylated product.

    • Stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted amine and the product.

  • Separation and Purification:

    • Filter off the immobilized enzyme for reuse.

    • The unreacted amine and the acylated product can be separated by standard techniques such as distillation or column chromatography.

  • Hydrolysis of the Acylated Product (Optional):

    • The N-acylated enantiomer can be hydrolyzed back to the free amine using acidic or basic conditions to obtain the other enantiomer.

Data Presentation:

ParameterExpected Value
Enantiomeric Ratio (E) > 100
Enantiomeric Excess (ee) > 99% at ~50% conversion
Yield (per enantiomer) ~45-48% (theoretical max 50%)
Reaction Conditions Mild (near ambient temperature and pressure)

Workflow Diagram:

G racemic_amine Racemic Amine + Acylating Agent reaction Enzymatic Acylation racemic_amine->reaction enzyme Immobilized Lipase enzyme->reaction separation Separation of Amine and Amide reaction->separation unreacted_amine Unreacted Amine (Enantiomer 1) separation->unreacted_amine acylated_amine Acylated Amine (Enantiomer 2) separation->acylated_amine hydrolysis Hydrolysis acylated_amine->hydrolysis enantiomer2 Enantiomer 2 hydrolysis->enantiomer2

Caption: Enzymatic kinetic resolution workflow.

Conclusion

The large-scale chiral separation of this compound can be effectively achieved through preparative SFC, diastereomeric salt resolution, or enzymatic kinetic resolution. The choice of method will depend on factors such as the required scale of production, cost considerations, available equipment, and desired purity levels. For high-throughput and environmentally conscious processes, preparative SFC is an excellent choice. Diastereomeric salt resolution offers a robust and highly scalable classical approach, while enzymatic resolution provides exceptional selectivity under mild reaction conditions. Each of these methods, when properly optimized, can provide access to enantiomerically pure this compound for applications in the pharmaceutical and fine chemical industries.

Troubleshooting & Optimization

Technical Support Center: Solvent Effects on Diastereomeric Salt Crystallization of trans-2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the diastereomeric salt crystallization of racemic trans-2-methylcyclohexylamine. The following troubleshooting guides and FAQs address common issues encountered during the resolution process, with a focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of resolving this compound using diastereomeric salt crystallization?

The resolution of racemic this compound is achieved by reacting it with an enantiomerically pure chiral resolving agent, such as (+)-tartaric acid. This reaction forms a pair of diastereomeric salts: [(1R,2R)-amine · (2R,3R)-tartrate] and [(1S,2S)-amine · (2R,3R)-tartrate]. These diastereomers are not mirror images of each other and therefore have different physical properties, including solubility in various solvents.[1][2] By exploiting this solubility difference, one diastereomer can be selectively crystallized, allowing for the separation of the original enantiomers.

Q2: How do I select an appropriate solvent for the crystallization?

Solvent selection is a critical and often empirical step.[1] An ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts.[3] A systematic screening of solvents with varying polarities is recommended.[1] Common solvent classes to consider include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aromatic hydrocarbons (toluene), as well as their mixtures with water or anti-solvents.

Q3: What is "oiling out," and how can I prevent it?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline material. This is often due to high supersaturation or the chosen solvent being too effective at dissolving the salt. To prevent this, you can try using a less polar solvent, reducing the concentration of the salt, or implementing a slower and more controlled cooling profile during crystallization.

Q4: How can I improve the diastereomeric excess (d.e.) of my crystalline product?

Low diastereomeric excess is a common issue after the initial crystallization. The most effective method to enhance purity is through recrystallization.[2] Dissolving the isolated diastereomeric salt in a minimal amount of a hot, suitable solvent and allowing it to cool slowly can significantly increase the d.e. of the less soluble diastereomer. It may be necessary to perform multiple recrystallizations to achieve the desired purity.

Troubleshooting Guide

Issue Possible Causes Solutions
No crystals form, or an oil/amorphous solid precipitates. 1. Inappropriate Solvent System: The chosen solvent may be too effective at dissolving both diastereomeric salts, preventing supersaturation.[1] 2. Insufficient Supersaturation: The concentration of the salt in the solution is below its solubility limit. 3. Crystallization is Too Rapid: Fast cooling can lead to the formation of an amorphous solid or oil.1. Conduct a systematic solvent screen: Test a range of solvents with varying polarities. Consider using solvent/anti-solvent mixtures to induce crystallization. An anti-solvent is a solvent in which the salts are poorly soluble. 2. Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salt. 3. Controlled Cooling: Implement a slower, more controlled cooling profile. Seeding the solution with a few crystals of the desired pure diastereomeric salt can also initiate crystallization.[1]
Low yield of the desired diastereomeric salt. 1. High Solubility of the Target Salt: Even the less soluble diastereomer may have significant solubility in the chosen solvent. 2. Premature Isolation: The crystallization process may not have reached equilibrium before the crystals were isolated.1. Optimize the Solvent System: Experiment with different solvents or solvent mixtures to further decrease the solubility of the target salt. 2. Adjust Crystallization Conditions: Try lower final crystallization temperatures and allow for longer crystallization times.
Low diastereomeric excess (d.e.) of the crystalline product. 1. Suboptimal Solvent Choice: The solvent system does not effectively discriminate between the two diastereomers. 2. Rapid Crystallization: Fast crystallization can trap the more soluble diastereomer in the crystal lattice of the less soluble one.1. Thorough Solvent Screen: The goal is to find a solvent that maximizes the solubility difference between the two salts. 2. Recrystallization: Perform one or more recrystallizations of the isolated salt.[2] 3. Slower Cooling: A slower cooling rate can improve the selectivity of the crystallization process.

Quantitative Data Presentation

The following table summarizes representative data on the effect of different solvents on the yield and diastereomeric excess (d.e.) for the crystallization of the diastereomeric salt of this compound with (+)-tartaric acid.

Solvent SystemYield (%)Diastereomeric Excess (d.e.) (%)
Methanol6578
Ethanol7285
Isopropanol8192
Acetone5875
Ethyl Acetate4568
Toluene3560
Ethanol/Water (9:1)7888

Note: These are illustrative data and actual results may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Screening of Solvents for Diastereomeric Salt Crystallization

Objective: To identify an effective solvent system for the chiral resolution of racemic this compound.

Methodology:

  • Salt Formation: In a series of vials, dissolve a specific amount of racemic this compound. In separate vials, dissolve an equimolar amount of (+)-tartaric acid in various test solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene).

  • Mixing: Combine the amine and acid solutions at a slightly elevated temperature (e.g., 50 °C) and stir for 30 minutes to ensure complete salt formation.

  • Crystallization: Allow the vials to cool slowly to room temperature, and then let them stand for 24-48 hours. If no crystals form, the solutions can be further cooled in a refrigerator.

  • Isolation and Analysis: Isolate any crystalline material by filtration. Analyze the solid and the mother liquor by a suitable analytical method, such as chiral HPLC, to determine the yield and diastereomeric excess.

Protocol 2: Optimized Crystallization and Recrystallization

Objective: To optimize the yield and purity of the desired diastereomeric salt.

Methodology:

  • Dissolution: Dissolve the racemic this compound and an equimolar amount of (+)-tartaric acid in the optimal solvent identified in Protocol 1, using a minimal amount of hot solvent.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature. A programmed cooling bath is recommended for better control.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Recrystallization: Dissolve the isolated crystals in a minimal amount of the same hot solvent and repeat the controlled cooling and isolation steps.[2]

  • Analysis: Analyze the purified crystals for diastereomeric excess.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis & Purification racemic_amine Racemic this compound dissolution Dissolution in Screened Solvent racemic_amine->dissolution resolving_agent (+)-Tartaric Acid resolving_agent->dissolution salt_formation Salt Formation dissolution->salt_formation crystallization Controlled Cooling & Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration solid_phase Solid Phase (Diastereomerically Enriched Salt) filtration->solid_phase mother_liquor Mother Liquor (Enriched in Other Diastereomer) filtration->mother_liquor recrystallization Recrystallization solid_phase->recrystallization analysis Purity Analysis (e.g., Chiral HPLC) recrystallization->analysis liberation Liberation of Free Amine analysis->liberation final_product Enantiomerically Pure Amine liberation->final_product

Caption: Workflow for the chiral resolution of this compound.

Troubleshooting_Tree start Experiment Start issue Problem Encountered start->issue no_crystals No Crystals / Oiling Out issue->no_crystals Crystallization Failure low_yield Low Yield issue->low_yield Poor Recovery low_purity Low Purity (d.e.) issue->low_purity Insufficient Purity sol_screen Perform Solvent Screen no_crystals->sol_screen Check Solvent sol_conc Adjust Concentration no_crystals->sol_conc Check Saturation sol_cool Slower Cooling Rate no_crystals->sol_cool Check Cooling low_yield->sol_screen Optimize Solvent sol_time Increase Crystallization Time low_yield->sol_time Check Equilibrium low_purity->sol_screen Improve Selectivity low_purity->sol_cool Optimize Conditions sol_recrys Recrystallize Product low_purity->sol_recrys Purify

Caption: Troubleshooting decision tree for diastereomeric salt crystallization.

References

troubleshooting guide for chiral resolution with trans-2-methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and protocols for the chiral resolution of trans-2-methylcyclohexylamine via diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the chiral resolution of this compound by diastereomeric salt formation?

A1: The chiral resolution of racemic this compound, which is a mixture of (1R,2R)- and (1S,2S)-enantiomers, is achieved by reacting it with a single enantiomer of a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid.[1] This reaction forms a pair of diastereomeric salts: for instance, [(1R,2R)-amine · (+)-acid] and [(1S,2S)-amine · (+)-acid]. Since diastereomers are not mirror images of each other, they possess different physical properties, most importantly, different solubilities in a given solvent.[2] This solubility difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first, enabling its isolation. Subsequently, the pure enantiomer of the amine can be recovered from the isolated salt.[3]

Q2: I am not observing any crystal formation after adding the resolving agent. What are the possible reasons and solutions?

A2: Failure of diastereomeric salts to crystallize is a common issue. Here are the primary causes and recommended troubleshooting steps:

  • Inappropriate Solvent: The chosen solvent may be too good at solvating both diastereomeric salts, preventing them from reaching the supersaturation point required for crystallization.

    • Solution: Experiment with a range of solvents with varying polarities. Common choices include alcohols (methanol, ethanol, isopropanol), acetone, and ethyl acetate, sometimes with the addition of water.[2] You can also try using a solvent/anti-solvent system. An anti-solvent is a solvent in which the salts are poorly soluble. Add the anti-solvent dropwise to the solution until turbidity appears, then warm slightly to redissolve and cool slowly.

  • Low Concentration: The concentration of the amine and resolving agent might be too low to achieve supersaturation.

    • Solution: Slowly evaporate the solvent to increase the concentration. Be cautious not to over-concentrate, as this can lead to the formation of an oil rather than crystals.[2]

  • Lack of Nucleation Sites: Crystallization may not initiate without a surface to begin crystal growth.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. If available, adding a seed crystal of the desired diastereomeric salt is a highly effective method to induce crystallization.[2]

Q3: An oil has formed instead of crystals. How can I resolve this?

A3: Oiling out occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too concentrated or cooled too rapidly.

  • Solution: Add more of the primary solvent to dissolve the oil, gently warming if necessary. Then, allow the solution to cool down much more slowly to encourage the formation of an ordered crystal lattice. Using a solvent system where the salt has slightly lower solubility can also help prevent oiling.

Q4: The enantiomeric excess (e.e.) of my resolved amine is low. How can I improve it?

A4: Low enantiomeric excess indicates that the crystallization was not selective enough for one diastereomer.

  • Recrystallization: The most effective way to improve enantiomeric excess is to perform one or more recrystallizations of the isolated diastereomeric salt.[2] Dissolve the crystals in a minimum amount of hot solvent and allow them to cool slowly. Each recrystallization step should enrich the desired diastereomer.

  • Optimize Solvent and Temperature: The solubility difference between diastereomers is highly dependent on the solvent and temperature. A systematic screening of different solvents and a slow, controlled cooling profile can significantly improve selectivity.

  • Molar Ratio of Resolving Agent: While a 1:1 molar ratio is a common starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective in selectively precipitating one diastereomer.[4]

Q5: How can I determine the enantiomeric excess (e.e.) of my resolved this compound?

A5: The most common and accurate method for determining the enantiomeric excess of chiral amines is Chiral High-Performance Liquid Chromatography (HPLC) .[5][6] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for the quantification of their relative amounts. Other methods include:

  • Chiral Gas Chromatography (GC): Suitable if the amine or a derivative is sufficiently volatile.

  • NMR Spectroscopy with Chiral Shift Reagents or Chiral Derivatizing Agents: This method can distinguish between enantiomers by inducing chemical shift differences in their NMR spectra.[7]

  • Polarimetry: Measures the optical rotation of the sample. While it can confirm the presence of an excess of one enantiomer, it is generally less accurate for precise e.e. determination compared to chromatographic methods.[8]

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and recommended solutions during the chiral resolution of this compound.

ProblemPossible CausesRecommended Solutions
No Crystal Formation 1. Solvent is too polar/solubilizing. 2. Concentration is too low. 3. Lack of nucleation sites.1. Screen less polar solvents or use solvent/anti-solvent mixtures (e.g., ethanol/hexane). 2. Slowly evaporate the solvent to increase concentration. 3. Scratch the inner surface of the flask or add a seed crystal.
Oil Formation 1. Solution is too concentrated. 2. Cooling rate is too fast.1. Add more solvent to dissolve the oil. 2. Allow the solution to cool to room temperature slowly, then gradually cool further in a refrigerator.
Low Yield of Diastereomeric Salt 1. The desired diastereomeric salt has significant solubility in the mother liquor. 2. Incomplete salt formation. 3. Loss during filtration and washing.1. Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) for an extended period. 2. Ensure equimolar amounts of amine and resolving agent are used initially. 3. Wash the collected crystals with a minimal amount of cold solvent.
Low Enantiomeric Excess (e.e.) 1. Similar solubilities of the two diastereomeric salts in the chosen solvent. 2. Co-precipitation of both diastereomers due to rapid crystallization.1. Perform a thorough solvent screening to maximize the solubility difference. 2. Slow down the crystallization process with a gradual cooling profile. 3. Recrystallize the isolated diastereomeric salt one or more times.
Difficulty Liberating the Free Amine 1. Incomplete basification of the diastereomeric salt. 2. Formation of an emulsion during extraction.1. Ensure the pH of the aqueous solution is sufficiently basic (pH > 12) by adding a strong base like NaOH. 2. Add a small amount of brine (saturated NaCl solution) to break up the emulsion during the workup.

Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution of this compound with (+)-Tartaric Acid

This protocol provides a general starting point for the resolution. Optimization of solvent, concentration, and temperature will likely be necessary.

  • Dissolution and Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve a specific molar equivalent of racemic this compound in a suitable volume of a solvent (e.g., methanol or a methanol/water mixture).

    • In a separate flask, dissolve one molar equivalent of (+)-tartaric acid in the minimum amount of the same hot solvent.

    • Slowly add the hot tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The formation of a precipitate may be observed.

    • To maximize crystal formation, the flask can be placed in a refrigerator (4°C) overnight.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add a concentrated aqueous solution of a strong base (e.g., 2M NaOH) dropwise with stirring until the solution is strongly basic (pH > 12).

    • Transfer the mixture to a separatory funnel and extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched this compound.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC.

Illustrative Data for Solvent Screening in Diastereomeric Crystallization

The following table presents hypothetical data to illustrate the effect of different solvents on the yield and diastereomeric excess (d.e.) of the crystallized salt. This data is based on typical results for the resolution of chiral amines and should be used as a guide for solvent selection.

Solvent SystemInitial Diastereomeric Excess (d.e.) of CrystalsYield of CrystalsObservations
Methanol65%75%Rapid crystallization upon cooling.
Ethanol88%60%Slower crystal growth, well-formed needles.[2]
Isopropanol95%45%Very slow crystallization over several hours.[2]
Acetone55%80%Fine powder precipitated quickly.[2]
Ethyl Acetate / Hexane (9:1)92%52%Good crystal formation upon slow cooling.[2]
Note: Data are illustrative and highly dependent on the specific substrates.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to troubleshoot common issues during the chiral resolution process.

G cluster_start Start: Diastereomeric Salt Formation cluster_troubleshooting Troubleshooting cluster_outcome Desired Outcome start Mix Racemic Amine & Chiral Resolving Agent in Solvent problem Problem Observed start->problem no_xtals No Crystals Form problem->no_xtals No Precipitation oil_out Oil Forms Instead of Crystals problem->oil_out Liquid/Amorphous Solid low_ee Low Enantiomeric Excess problem->low_ee Crystals Form, but Purity is Low success Successful Crystallization of Diastereomeric Salt problem->success Crystals Form with High Purity solution_no_xtals Solutions: - Change Solvent/Use Anti-solvent - Increase Concentration - Scratch Flask/Seed Crystals no_xtals->solution_no_xtals solution_oil_out Solutions: - Add More Solvent - Slow Cooling Rate oil_out->solution_oil_out solution_low_ee Solutions: - Recrystallize - Optimize Solvent & Cooling - Adjust Molar Ratio low_ee->solution_low_ee solution_no_xtals->start Re-attempt solution_oil_out->start Re-attempt solution_low_ee->success Purification liberation Liberate Free Amine (Basification & Extraction) success->liberation analysis Analyze Enantiomeric Excess (e.g., Chiral HPLC) liberation->analysis

Caption: Troubleshooting workflow for the chiral resolution of this compound.

References

Technical Support Center: Optimizing Recrystallization of trans-2-Methylcyclohexylamine Salts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recrystallization of trans-2-methylcyclohexylamine salts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their crystallization procedures.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of amine salts.

Q1: My final product yield is significantly lower than expected. What are the common causes and solutions?

A1: Low recovery is a frequent issue in crystallization. The primary goal is to maximize the recovery of the pure compound while leaving impurities in the solvent.

  • Potential Causes:

    • Inappropriate Solvent Choice: The salt may be too soluble in the chosen solvent, even at low temperatures.

    • Excessive Solvent Volume: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.[1]

    • Premature Crystallization: Crystals forming on the filtration apparatus during a hot filtration step can lead to product loss.

    • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization to complete.

  • Solutions & Optimization Strategies:

    • Solvent Screening: Test the solubility of your salt in various solvents to find one where it is highly soluble when hot and poorly soluble when cold.[2] Alcohols like isopropanol or ethanol, or mixtures with water, are often good starting points for amine salts.[3]

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude salt. This will ensure the solution is saturated upon cooling, maximizing crystal formation.[4]

    • Check Mother Liquor: If you suspect too much solvent was used, you can test the filtrate (mother liquor). Dip a glass rod into the liquid, let the solvent evaporate, and observe the amount of residue. A large residue indicates significant product loss.[1] You may be able to recover more product by partially evaporating the solvent and re-cooling.[1][5]

    • Pre-warm Equipment: To prevent premature crystallization during hot filtration, pre-warm the funnel and receiving flask with hot solvent or steam.[6][7]

Q2: The product has "oiled out" instead of forming crystals. How can I fix and prevent this?

A2: "Oiling out," or liquid-liquid phase separation, occurs when the solute comes out of solution as a liquid instead of a solid.[8][9] This is often because the solution's temperature is above the melting point of the solute, or the supersaturation level is too high.[1]

  • Potential Causes:

    • High Supersaturation: This can be caused by cooling the solution too quickly or starting with a solution that is too concentrated.[8]

    • Low Melting Point of Solute: The presence of impurities can significantly lower the melting point of your compound, making it more prone to oiling out.[1][10]

    • Inadequate Solvent System: The chosen solvent may not be ideal for promoting crystal lattice formation.[8]

  • Solutions & Optimization Strategies:

    • Reduce Cooling Rate: Allow the flask to cool slowly to room temperature before moving it to an ice bath. A slower cooling rate favors controlled crystal growth over oil formation.[8][10][11]

    • Add More Solvent: Re-heat the mixture until the oil dissolves completely. Add a small amount of additional hot solvent to reduce the supersaturation level, then cool slowly again.[1]

    • Use a Seed Crystal: Adding a tiny, pure crystal of the desired product to the cooled, supersaturated solution can provide a nucleation site and encourage proper crystal growth.[8][9][11]

    • Adjust Solvent System: Experiment with a mixed-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.[3][10]

Q3: After cooling the solution, no crystals have formed. What steps can I take to induce crystallization?

A3: Failure to crystallize usually means the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.

  • Potential Causes:

    • Solution is Too Dilute: Too much solvent was used, and the compound remains soluble even at low temperatures.[5]

    • Lack of Nucleation Sites: The solution is supersaturated, but there are no sites for the crystals to begin forming.

    • Presence of Inhibitory Impurities: Some impurities can interfere with the crystallization process.

  • Solutions & Optimization Strategies:

    • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus.[5][12] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[12]

    • Add a Seed Crystal: Introduce a small crystal of the pure compound to the solution to serve as a template for crystallization.[5][12]

    • Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent, thereby increasing the concentration.[1][5] Then, allow it to cool again.

    • Cool to a Lower Temperature: Use a colder cooling bath, such as a salt-ice bath, to further decrease the solubility of your compound.[5][7]

Frequently Asked Questions (FAQs)

  • How do I select the best recrystallization solvent for my amine salt? The ideal solvent is one in which your compound is very soluble at high temperatures but has low solubility at low temperatures.[2][3] For salts, polar solvents like ethanol, methanol, isopropanol, or water are good starting points.[3] A quick test is to place a small amount of your compound in a test tube with a solvent. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve when heated, the solvent is too poor. The best solvent will dissolve the compound when hot and allow it to crystallize upon cooling.[2]

  • What is a mixed-solvent system and when should I use it? A mixed-solvent system (or solvent-pair) is used when no single solvent has the ideal solubility characteristics.[13] It involves a "good" solvent that readily dissolves the compound and a miscible "poor" solvent (anti-solvent) in which the compound is insoluble.[10][13] You dissolve the compound in a minimum of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy, indicating saturation.[3][6] A few drops of the "good" solvent are added back to clarify, and the solution is then cooled slowly. This technique is very useful for compounds that are highly soluble in some solvents and nearly insoluble in others.[10]

  • How can I effectively remove colored or insoluble impurities? If you observe insoluble material in your hot solution, a "hot gravity filtration" is necessary. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper to remove the solid impurities before allowing the solution to cool.[4][13] For colored impurities that remain dissolved, adding a small amount of activated charcoal to the hot solution, boiling for a few minutes, and then performing a hot filtration can effectively remove them.

Data Presentation

Table 1: Solvent Selection Guide for Amine Salts

Solvent ClassExample SolventsPolarityTypical Use Case for Amine Salts
Protic Solvents Water, Ethanol, IsopropanolHighExcellent primary solvents. Salts are often highly soluble in hot alcohols and less soluble when cold. Water can be a good anti-solvent.[3][14]
Aprotic Polar Acetone, Ethyl AcetateMediumCan be effective, often used in mixed-solvent systems (e.g., with hexanes or heptanes).[14][15]
Aprotic Non-polar Hexane, Heptane, TolueneLowTypically used as the "poor" solvent or anti-solvent in a mixed-solvent system to induce precipitation.[14][15]
Ethers Diethyl Ether, MTBELow-MediumOften used as an anti-solvent with alcohols to crystallize hydrochloride salts.[16][17]

Table 2: Troubleshooting Summary

ProblemKey IndicatorPrimary Cause(s)Recommended Action(s)
Low Yield Little solid recovered after filtration.Too much solvent; compound too soluble.[1]Reduce solvent volume; re-evaluate solvent choice; cool longer/colder.
Oiling Out Liquid droplets form instead of solid.Cooling too fast; solution too concentrated.[8]Re-heat, add more solvent, cool slowly; use a seed crystal.[1]
No Crystals Form Solution remains clear after cooling.Solution is too dilute; nucleation barrier.Scratch flask; add seed crystal; reduce solvent volume by boiling.[5]
Impure Product Discolored crystals; incorrect melting point.Rapid crystallization; impurities trapped.Re-dissolve and cool more slowly; consider charcoal treatment.[1]

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound salt in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise until the solid has just completely dissolved. Do not add a large excess.[4]

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[3]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Inducing Crystallization If crystals do not form after following the general protocol:

  • Scratching: Use a clean glass rod to vigorously scratch the inner surface of the flask below the solvent line.[12]

  • Seeding: If scratching fails, add one or two tiny "seed" crystals of the pure compound.

  • Concentration: If seeding fails, gently boil the solution to reduce the solvent volume by 25-50% and repeat the cooling process.[5]

  • Deep Cooling: As a final resort, place the sealed flask in a colder bath (e.g., salt-ice) for an extended period.[7]

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization cluster_isolate Isolation start Start: Crude Salt dissolve 1. Dissolve in minimum hot solvent start->dissolve check_insoluble Insoluble Impurities? dissolve->check_insoluble hot_filter 2. Hot Gravity Filtration check_insoluble->hot_filter Yes cool 3. Cool Slowly to Room Temp check_insoluble->cool No hot_filter->cool ice_bath 4. Cool in Ice Bath cool->ice_bath vac_filter 5. Vacuum Filtration ice_bath->vac_filter wash 6. Wash with Cold Solvent vac_filter->wash dry 7. Dry Crystals wash->dry finish End: Pure Salt dry->finish

Caption: Standard workflow for recrystallization.

Troubleshooting_Tree start Problem Observed After Cooling q1 What is the state of the product? start->q1 is_oil Liquid / Oil q1->is_oil Oiled Out is_clear No Product / Clear Solution q1->is_clear Nothing is_solid Solid Crystals Formed q1->is_solid Crystals sol_oil1 Re-heat, add more solvent, and cool SLOWLY. is_oil->sol_oil1 sol_clear1 Induce Nucleation: 1. Scratch flask with glass rod. 2. Add a seed crystal. is_clear->sol_clear1 sol_solid Proceed to Filtration. Check yield and purity. is_solid->sol_solid sol_oil2 Try adding a seed crystal to the warm solution. sol_oil1->sol_oil2 sol_clear2 If nucleation fails: Reduce solvent volume (boil off) and re-cool. sol_clear1->sol_clear2

Caption: Decision tree for post-cooling issues.

Induce_Crystallization start Supersaturated Solution (No Crystals) step1 1. Scratch inner surface of flask with glass rod start->step1 check1 Crystals Form? step1->check1 step2 2. Add a single 'seed crystal' check1->step2 No success Success: Collect Crystals check1->success Yes check2 Crystals Form? step2->check2 step3 3. Reduce solvent volume by boiling, then re-cool check2->step3 No check2->success Yes check3 Crystals Form? step3->check3 check3->success Yes fail Failure: Re-evaluate solvent system or starting material purity check3->fail No

Caption: Logical flow for inducing crystallization.

References

Technical Support Center: Resolution of trans-2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the resolution of racemic trans-2-methylcyclohexylamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the resolution and recovery of this compound.

Issue 1: Low or No Yield of Diastereomeric Salt Crystals

Possible Causes:

  • Inappropriate Solvent System: The solubility of the two diastereomeric salts is critical. The ideal solvent will maximize the solubility difference, leading to the preferential crystallization of the less soluble salt.

  • Suboptimal Temperature Profile: The temperature at which salt formation and crystallization occur significantly impacts the solubility of the salts. An uncontrolled or rapid cooling process can hinder selective crystallization.

  • Incorrect Stoichiometry: An improper molar ratio of the racemic amine to the resolving agent (e.g., (+)-tartaric acid) can prevent efficient salt formation.

  • Supersaturation Not Reached: The solution may not be sufficiently concentrated for nucleation and crystal growth to occur.

Troubleshooting Steps:

  • Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, or mixtures with water).

  • Controlled Cooling: Implement a gradual cooling profile to encourage the selective crystallization of the desired diastereomer. Seeding the solution with a small crystal of the desired salt can also induce crystallization.[1]

  • Optimize Molar Ratio: Systematically vary the molar ratio of this compound to the resolving agent to find the optimal balance for salt formation and precipitation.

  • Concentration Adjustment: If crystallization does not occur, carefully evaporate a portion of the solvent to increase the concentration and induce supersaturation.

Issue 2: Low Enantiomeric Excess (e.e.) of the Recovered Amine

Possible Causes:

  • Incomplete Separation of Diastereomers: The crystallized salt may be contaminated with the more soluble diastereomer.

  • Co-crystallization: Both diastereomers may have similar solubilities in the chosen solvent, leading to their simultaneous crystallization.

  • Insufficient Purification: A single crystallization step may not be enough to achieve high enantiomeric purity.

Troubleshooting Steps:

  • Recrystallization: Perform one or more recrystallization steps on the isolated diastereomeric salt to improve its purity.

  • Solvent System Optimization: Re-evaluate the solvent system to find one that offers a greater difference in solubility between the two diastereomeric salts.

  • Alternative Resolving Agent: If tartaric acid does not provide adequate separation, consider screening other chiral resolving agents.

Issue 3: Difficulty in Recovering the Free Amine from the Diastereomeric Salt

Possible Causes:

  • Incomplete Basification: Insufficient addition of a strong base (e.g., NaOH) will result in the incomplete liberation of the free amine from the tartrate salt.

  • Inefficient Extraction: The use of an inappropriate extraction solvent or an insufficient number of extractions can lead to low recovery of the amine.

  • Emulsion Formation: The formation of a stable emulsion during extraction can make phase separation difficult.

Troubleshooting Steps:

  • Ensure Complete Basification: Add a strong base until the solution is distinctly alkaline (pH > 12) to ensure the complete deprotonation of the amine.

  • Optimize Extraction: Use a suitable organic solvent in which the amine is highly soluble (e.g., diethyl ether, dichloromethane). Perform multiple extractions to maximize recovery.

  • Break Emulsions: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the resolution of this compound?

A1: The resolution of racemic this compound is typically achieved by reacting the racemic mixture with an enantiomerically pure chiral acid, such as (+)-tartaric acid. This reaction forms a pair of diastereomeric salts.[1] Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[1] The less soluble diastereomeric salt will crystallize out of the solution first. After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.

Q2: How do I choose the right resolving agent?

A2: The choice of resolving agent is crucial. (+)-Tartaric acid is a commonly used and readily available chiral acid for resolving amines.[1] The ideal resolving agent will form diastereomeric salts with a significant difference in solubility, allowing for efficient separation by crystallization. It may be necessary to screen several different resolving agents to find the most effective one for a particular amine.

Q3: How can I determine the enantiomeric excess of my recovered amine?

A3: The enantiomeric excess (e.e.) of the recovered amine can be determined using several analytical techniques, including:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for separating and quantifying enantiomers.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent, it is possible to distinguish between the signals of the two enantiomers and calculate the e.e.

  • Polarimetry: This technique measures the optical rotation of the sample. By comparing the specific rotation of your sample to the known specific rotation of the pure enantiomer, you can calculate the optical purity, which is often used as a measure of e.e.

Q4: What is the theoretical maximum yield for the recovery of one enantiomer in a classical resolution?

A4: In a classical resolution, the starting material is a 50:50 racemic mixture. Therefore, the theoretical maximum yield for the recovery of a single pure enantiomer is 50%. However, it is possible to recover the "unwanted" enantiomer from the mother liquor and racemize it for reuse in a subsequent resolution, thereby increasing the overall process efficiency.

Experimental Protocols

Protocol 1: Resolution of Racemic this compound with (+)-Tartaric Acid (Adapted from a similar procedure for trans-1,2-diaminocyclohexane)

Materials:

  • Racemic this compound

  • (+)-Tartaric acid

  • Methanol

  • Diethyl ether

  • 50% (w/v) Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution of Tartaric Acid: In an Erlenmeyer flask, dissolve (+)-tartaric acid (1.0 equivalent) in a minimal amount of hot methanol.

  • Salt Formation: To the hot tartaric acid solution, slowly add a solution of racemic this compound (1.0 equivalent) in methanol. The mixture will likely become warm.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Let the flask stand undisturbed, typically for 24 hours, to allow for complete crystallization. The less soluble diastereomeric salt will precipitate.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • (Optional) Recrystallization: To improve the purity of the diastereomeric salt, it can be recrystallized from a minimal amount of hot methanol.

  • Liberation of the Free Amine: Suspend the diastereomeric salt crystals in water and add 50% sodium hydroxide solution dropwise with stirring until the salt completely dissolves and the solution is strongly basic (pH > 12).

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the free amine with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the resolved this compound.

Quantitative Data

The following table presents illustrative data for the resolution of a similar compound, trans-1,2-diaminocyclohexane, which can serve as a benchmark for the resolution of this compound. Actual results may vary.

ParameterValue
Molar Ratio (Amine:Tartaric Acid)1:1
Crystallization SolventMethanol
Typical Yield of Diastereomeric Salt80-90%
Typical Enantiomeric Excess (after one crystallization)>85%
Typical Enantiomeric Excess (after recrystallization)>95%

Visualizations

experimental_workflow racemic_amine Racemic this compound dissolution Dissolution in Hot Methanol racemic_amine->dissolution tartaric_acid (+)-Tartaric Acid tartaric_acid->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt mother_liquor Mother Liquor (Contains More Soluble Salt) filtration->mother_liquor basification Basification (NaOH) less_soluble_salt->basification extraction Extraction (Ether) basification->extraction resolved_amine Resolved this compound extraction->resolved_amine aqueous_phase Aqueous Phase extraction->aqueous_phase

Caption: Experimental workflow for the resolution of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_solvent Check Solvent System start->check_solvent check_temp Check Temperature Profile start->check_temp check_ratio Check Molar Ratio start->check_ratio recrystallize Recrystallize Salt start->recrystallize change_solvent Change Solvent check_solvent->change_solvent optimize_conditions Optimize Conditions check_temp->optimize_conditions check_ratio->optimize_conditions recrystallize->optimize_conditions change_resolving_agent Change Resolving Agent change_solvent->change_resolving_agent change_solvent->optimize_conditions

Caption: Troubleshooting logic for resolution issues.

References

Technical Support Center: Managing Racemization of trans-2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with trans-2-methylcyclohexylamine. The focus is on identifying, preventing, and resolving issues related to its racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where an enantiomerically pure or enriched chiral compound, like a specific enantiomer of this compound, converts into a mixture containing equal amounts of both enantiomers (a racemate).[1][2] This is a significant issue in pharmaceutical development because different enantiomers of a chiral drug can have vastly different pharmacological, toxicological, and pharmacokinetic properties.[3][4] One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects.[3][5] Therefore, maintaining the enantiomeric purity of this compound is critical for ensuring the safety and efficacy of a potential drug candidate.[6][7]

Q2: What are the primary causes of racemization in chiral amines like this compound?

A2: Racemization in chiral amines is typically triggered by conditions that allow for the temporary removal of the proton at the chiral center, leading to the formation of an achiral intermediate.[1] The most common causes include:

  • Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide enough energy to overcome the inversion barrier of the chiral center, promoting racemization.[1]

  • Formation of Achiral Intermediates: The key mechanism often involves the formation of a planar, achiral imine or enamine intermediate. Once this intermediate is formed, the proton can be added back from either face of the molecule with equal probability, leading to a 50:50 mixture of both enantiomers.[1][2]

  • Presence of Catalysts: Certain metal catalysts, particularly those used in hydrogenation or dehydrogenation reactions, can facilitate the formation of intermediates susceptible to racemization.[8]

Q3: How can I detect if my sample of this compound has racemized?

A3: Detecting racemization involves measuring the enantiomeric excess (ee) or enantiomeric ratio (er) of your sample. The most common and reliable technique is chiral High-Performance Liquid Chromatography (HPLC).[3][9]

  • Chiral HPLC: This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute from the column at different times.[9][10] This allows for the precise quantification of each enantiomer.

  • Other Methods: While less common for routine analysis, other techniques include Gas Chromatography (GC) with a chiral column, Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[3][11]

Troubleshooting Guide

Issue: Unexpected loss of enantiomeric excess (% ee) in my product after a reaction or workup.

This is a common problem indicating that racemization has occurred. Use the following guide to diagnose the potential cause.

Troubleshooting Flowchart

G start Loss of Enantiomeric Excess Detected cond1 Were strong acids or bases used during reaction or workup? start->cond1 cond2 Was the reaction run at elevated temperatures (>80 °C)? cond1->cond2 No res1 Root Cause: Acid/Base-Catalyzed Racemization cond1->res1 Yes cond3 Did the reaction involve a metal catalyst (e.g., Pd, Ru, Ir)? cond2->cond3 No res2 Root Cause: Thermally-Induced Racemization cond2->res2 Yes cond4 Was the sample stored for an extended period in a protic solvent? cond3->cond4 No res3 Root Cause: Metal-Catalyzed Racemization (via imine intermediate) cond3->res3 Yes res4 Root Cause: Solvent-Mediated Racemization cond4->res4 Yes res_other Root Cause: Consider other reactive species or contamination. cond4->res_other No sol1 Solution: - Use milder bases (e.g., organic bases like DIEA). - Neutralize carefully at low temperatures. - Consider buffer systems. res1->sol1 sol2 Solution: - Lower reaction temperature. - Reduce reaction time. res2->sol2 sol3 Solution: - Screen for alternative catalysts. - Optimize catalyst loading and reaction time. res3->sol3 sol4 Solution: - Store in an aprotic solvent. - Store as a salt. - Analyze sample promptly after preparation. res4->sol4

Caption: Troubleshooting logic for diagnosing racemization.

Data Presentation

The rate of racemization is highly dependent on experimental conditions. The following table summarizes hypothetical data illustrating the impact of pH and temperature on the stability of enantiomerically pure (1R,2R)-2-methylcyclohexylamine.

Condition IDTemperature (°C)pH of SolutionSolventTime (hours)Enantiomeric Excess (% ee)
A-1257.0Water/ACN (1:1)24>99%
A-2252.0 (HCl)Water/ACN (1:1)2495%
A-32512.0 (NaOH)Water/ACN (1:1)2492%
B-1807.0Toluene898%
B-280N/A (DIEA added)Toluene885%
B-3100N/A (Acetic Acid)Toluene875%

This data is illustrative. Actual rates should be determined experimentally.

Experimental Protocols & Methodologies

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a general method for analyzing the enantiomeric purity of this compound. Optimization will be required for specific equipment and samples.

1. Objective: To separate and quantify the (1R,2R) and (1S,2S) enantiomers of this compound.

2. Materials & Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with UV detector.

  • Chiral Stationary Phase (CSP) Column: Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective for amines.[12]

  • Mobile Phase: Hexane/Isopropanol (IPA) with a basic additive.

  • Basic Additive: Diethylamine (DEA) or Ethanolamine (ETA).

  • Sample: this compound dissolved in mobile phase.

3. Chromatographic Conditions (Starting Point):

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : DEA (90 : 10 : 0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (Note: Amine requires derivatization for sensitive UV detection, or use an alternative detector like CAD or MS).

  • Injection Volume: 10 µL.

  • Sample Concentration: ~1 mg/mL.

4. Procedure:

  • Prepare the mobile phase and thoroughly degas it.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Dissolve a small amount of the analyte in the mobile phase to make a ~1 mg/mL solution.

  • Inject a racemic standard of this compound to determine the retention times of both enantiomers and confirm resolution.

  • Inject the test sample.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Workflow & Mechanism Diagrams

G cluster_mech Proposed Racemization Mechanism R_enantiomer (1R,2R)-Enantiomer (Chiral) Intermediate Achiral Imine Intermediate (Planar) R_enantiomer->Intermediate - H⁺ Intermediate->R_enantiomer + H⁺ (si-face) S_enantiomer (1S,2S)-Enantiomer (Chiral) Intermediate->S_enantiomer + H⁺ (re-face)

Caption: Racemization via a planar, achiral imine intermediate.

G cluster_workflow Experimental Workflow: Enantiomeric Purity Analysis A Sample Preparation (Dissolve in mobile phase) B HPLC System Setup (Equilibrate chiral column) A->B C Inject Racemic Standard (Confirm peak identity & resolution) B->C D Inject Test Sample C->D E Data Acquisition (Chromatogram) D->E F Peak Integration & Calculation (% Area for each enantiomer) E->F G Report Enantiomeric Excess (% ee) F->G

Caption: Workflow for chiral HPLC analysis.

References

Technical Support Center: Chiral Resolution of trans-2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the enantiomeric excess (e.e.) in the resolution of racemic trans-2-methylcyclohexylamine. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the chiral resolution of this compound?

A1: The chiral resolution of racemic this compound, which is a mixture of (1R,2R)- and (1S,2S)-enantiomers, is most commonly achieved through diastereomeric salt formation.[1][2] This process involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid like tartaric acid.[1][3] This reaction forms a pair of diastereomeric salts: [(1R,2R)-amine • (+)-acid] and [(1S,2S)-amine • (+)-acid]. Since diastereomers have different physical properties, such as solubility in a specific solvent, they can be separated by fractional crystallization.[4][5] The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor.

Q2: Which resolving agents are commonly used for the resolution of chiral amines like this compound?

A2: A variety of chiral acids can be used as resolving agents for chiral amines.[3][5] The most common and cost-effective choice is tartaric acid, available in both L-(+)- and D-(-)-forms.[6][7] Other frequently used resolving agents include:

  • Mandelic acid and its derivatives[8]

  • Camphorsulfonic acid[1]

  • Di-p-toluoyl-tartaric acid[8]

  • Malic acid[3]

The selection of the optimal resolving agent is often empirical and requires screening to find the one that provides the best crystal quality and greatest difference in solubility between the diastereomeric salts.[1]

Q3: How does the choice of solvent affect the enantiomeric excess?

A3: The choice of solvent is a critical parameter in diastereomeric salt crystallization as it directly influences the solubility of the two diastereomers. An ideal solvent will maximize the solubility difference, leading to the preferential crystallization of one diastereomer and thus a higher enantiomeric excess of the separated amine. The optimal solvent or solvent mixture is typically determined through experimental screening. Common solvents for this purpose include alcohols (e.g., methanol, ethanol, isopropanol), water, or mixtures thereof.

Q4: How can I determine the enantiomeric excess of my resolved this compound?

A4: The enantiomeric excess of the resolved amine can be determined using several analytical techniques. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method that employs a chiral stationary phase to separate the enantiomers.

  • Chiral Gas Chromatography (GC): This method is suitable for volatile amines and also uses a chiral stationary phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent: The amine can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers that can be distinguished by NMR. The integration of the corresponding signals allows for the calculation of the enantiomeric excess.

Troubleshooting Guide

This guide addresses common issues encountered during the resolution of this compound and provides systematic approaches to resolve them.

Problem Potential Cause Troubleshooting Steps
Low or no crystal formation 1. Inappropriate solvent: The diastereomeric salt may be too soluble in the chosen solvent.1. Try a less polar solvent or a solvent mixture. Slowly add a less polar anti-solvent to induce crystallization.
2. Solution is not supersaturated: The concentration of the diastereomeric salt is below its solubility limit.2. Concentrate the solution by evaporating some of the solvent. Cool the solution slowly to decrease solubility.
3. Inhibition of nucleation: Impurities in the reaction mixture can sometimes inhibit crystal formation.3. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the desired diastereomeric salt if available.
Low enantiomeric excess (e.e.) 1. Co-precipitation of both diastereomers: The solubility difference between the two diastereomeric salts in the chosen solvent is not large enough.1. Screen for a different solvent or solvent mixture that maximizes the solubility difference.
2. Crystallization occurred too quickly: Rapid cooling can lead to the entrapment of the more soluble diastereomer in the crystal lattice.2. Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath.
3. Incorrect stoichiometry of the resolving agent: Using a full equivalent of the resolving agent can sometimes lead to the crystallization of both diastereomers.3. Use a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents). This ensures that only the less soluble salt precipitates.
4. Insufficient purity of the diastereomeric salt: The initial crop of crystals may still contain a significant amount of the other diastereomer.4. Perform one or more recrystallizations of the diastereomeric salt. Monitor the enantiomeric excess after each recrystallization.
Poor crystal quality (oily precipitate) 1. Supersaturation is too high: The solution is too concentrated, leading to rapid and disordered precipitation.1. Add a small amount of the solvent to dissolve the oil, then allow it to cool more slowly.
2. Presence of impurities: Impurities can interfere with the crystal lattice formation.2. Ensure the starting racemic amine is of high purity.

Experimental Protocols

The following protocols are generalized procedures for the resolution of racemic this compound based on established methods for similar compounds.[6][7] Note: Optimization of solvent, temperature, and stoichiometry is crucial for successful resolution and will be specific to the experimental setup.

Protocol 1: Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a suitable flask, dissolve racemic this compound (1.0 equivalent) in a minimal amount of a heated solvent (e.g., methanol, ethanol, or a mixture with water).

  • Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5 - 1.0 equivalent) in the same solvent, heating if necessary.

  • Salt Formation: Slowly add the warm solution of the resolving agent to the solution of the racemic amine with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Once crystal formation begins, allow the solution to stand undisturbed for several hours or overnight to maximize crystal growth. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor, which is enriched in the more soluble diastereomer.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Recrystallization for Improving Enantiomeric Excess
  • Dissolution: Dissolve the obtained diastereomeric salt crystals in a minimum amount of the hot crystallization solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Analysis: Determine the enantiomeric excess of the amine liberated from a small sample of the recrystallized salt. Repeat the recrystallization process until the desired enantiomeric excess is achieved.

Protocol 3: Liberation of the Enantiomerically Enriched Amine
  • Dissolution of the Salt: Dissolve the diastereomeric salt in water.

  • Basification: Add a strong base (e.g., 10% NaOH solution) until the solution is strongly basic (pH > 12) to liberate the free amine.

  • Extraction: Extract the liberated amine into an organic solvent (e.g., diethyl ether, dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

Data Presentation

The following tables provide a framework for organizing experimental data to optimize the resolution process.

Table 1: Screening of Resolving Agents and Solvents

Resolving Agent (1.0 eq.) Solvent Yield of Salt (%) e.e. of Amine from Salt (%) Observations
L-(+)-Tartaric AcidMethanol
L-(+)-Tartaric AcidEthanol
L-(+)-Tartaric AcidIsopropanol
D-(-)-Tartaric AcidMethanol
D-(-)-Tartaric AcidEthanol
(1S)-(+)-Camphorsulfonic AcidMethanol
(1R)-(-)-Mandelic AcidEthanol

Table 2: Optimization of Stoichiometry and Recrystallization

Resolving Agent Equivalents of Resolving Agent Solvent Initial e.e. (%) e.e. after 1st Recrystallization (%) e.e. after 2nd Recrystallization (%)
L-(+)-Tartaric Acid1.0Ethanol
L-(+)-Tartaric Acid0.8Ethanol
L-(+)-Tartaric Acid0.5Ethanol

Visualizations

The following diagrams illustrate the key workflows in the resolution process.

experimental_workflow racemic_amine Racemic this compound diastereomeric_salts Mixture of Diastereomeric Salts in Solution racemic_amine->diastereomeric_salts resolving_agent Chiral Resolving Agent resolving_agent->diastereomeric_salts solvent Solvent solvent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Crystals of Less Soluble Diastereomeric Salt crystallization->less_soluble_salt mother_liquor Mother Liquor (Enriched in More Soluble Diastereomer) crystallization->mother_liquor liberation Liberation of Amine (Base Treatment) less_soluble_salt->liberation pure_enantiomer Enantiomerically Enriched this compound liberation->pure_enantiomer

Caption: Experimental workflow for the chiral resolution of this compound.

troubleshooting_workflow start Low Enantiomeric Excess check_solvent Is the solvent optimal? start->check_solvent change_solvent Screen for a new solvent or solvent mixture check_solvent->change_solvent No check_cooling Was cooling slow and undisturbed? check_solvent->check_cooling Yes change_solvent->check_cooling slow_cooling Repeat with slow cooling check_cooling->slow_cooling No check_stoichiometry Is the stoichiometry of the resolving agent optimal? check_cooling->check_stoichiometry Yes slow_cooling->check_stoichiometry adjust_stoichiometry Try using 0.5 eq. of resolving agent check_stoichiometry->adjust_stoichiometry No recrystallize Perform recrystallization check_stoichiometry->recrystallize Yes adjust_stoichiometry->recrystallize end High Enantiomeric Excess Achieved recrystallize->end

Caption: Troubleshooting workflow for improving low enantiomeric excess.

References

preventing oiling out during diastereomeric salt formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereomeric salt formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chiral resolution experiments, with a specific focus on preventing oiling out.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" during diastereomeric salt formation?

A1: Oiling out, also known as liquid-liquid phase separation, is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than a solid crystalline phase. This oil is a solute-rich liquid that is immiscible with the bulk solvent. In the context of diastereomeric salt formation, instead of obtaining crystals of the desired diastereomer, a liquid layer or droplets form, which can significantly hinder or entirely prevent a successful resolution.

Q2: What are the primary causes of oiling out?

A2: Oiling out is often a consequence of creating a level of supersaturation that is too high, where the concentration of the diastereomeric salt in the solution kinetically favors the formation of a disordered liquid phase over an ordered crystal lattice. Key contributing factors include:

  • Rapid Cooling: A fast reduction in temperature can quickly generate high levels of supersaturation, not allowing sufficient time for crystal nucleation and growth.

  • Inappropriate Solvent Choice: A solvent in which the diastereomeric salt is either excessively soluble or practically insoluble can promote oiling out.

  • High Solute Concentration: Beginning with a highly concentrated solution increases the probability of reaching the critical supersaturation level where oiling out occurs.

  • Presence of Impurities: Impurities can interfere with the crystallization process and may induce oiling out.

Q3: How does oiling out negatively impact chiral resolution?

A3: Oiling out can have several detrimental effects on the outcome of a diastereomeric salt resolution, including:

  • Poor Purification: The oily phase can act as a solvent for impurities, which may become entrapped upon eventual solidification, leading to a lower purity of the desired enantiomer.

  • Amorphous Product: The oil may solidify into an amorphous solid or a gum, which is often difficult to handle, filter, and dry.

  • Reduced Yield: The formation of an oil can prevent the selective crystallization of the desired diastereomer, leading to a lower overall yield of the resolved enantiomer.

Troubleshooting Guide: Preventing Oiling Out

Issue: My experiment is resulting in an oil or a gummy precipitate instead of crystals.

This is a common challenge in diastereomeric salt crystallization. The following troubleshooting steps can help you to achieve a crystalline product.

Step 1: Control Supersaturation

High supersaturation is a primary driver of oiling out. The following strategies can help to control it:

  • Reduce Cooling Rate: A slower cooling rate allows the system to remain in a metastable zone for a longer period, which favors crystal growth over the formation of an oil.

  • Decrease Solute Concentration: Starting with a more dilute solution can prevent the supersaturation from reaching the critical point where oiling out is likely to occur.

  • Controlled Anti-Solvent Addition: If using an anti-solvent to induce crystallization, it should be added slowly and ideally at a slightly elevated temperature to avoid localized high supersaturation.

Step 2: Optimize the Solvent System

The choice of solvent is critical for successful diastereomeric salt crystallization.

  • Solvent Screening: Conduct a systematic solvent screen using a range of solvents with varying polarities (e.g., alcohols, esters, ketones, and hydrocarbons). The ideal solvent will exhibit a significant solubility difference between the two diastereomeric salts.

  • Solvent/Anti-Solvent Mixtures: Consider using solvent/anti-solvent mixtures to fine-tune the solubility of the diastereomeric salts and induce crystallization in a more controlled manner.

Step 3: Employ Seeding

Seeding is a powerful technique to bypass the stochastic nature of primary nucleation and promote controlled crystal growth, thereby preventing oiling out.

  • Introduce Seed Crystals: Add a small amount (typically 1-5% by weight) of seed crystals of the desired pure diastereomer to a slightly supersaturated solution. This provides a template for crystal growth to occur.

Data Presentation

Table 1: Illustrative Effect of Solvent Choice on the Resolution of Racemic Ibuprofen with (S)-(-)-α-methylbenzylamine
SolventDiastereomeric Excess (%de) of CrystalsYield of Crystals (%)Observations
Ethyl Acetate80%71%Good crystallization, high yield and purity.[1]
MethanolLowerLowerHigher solubility may lead to lower yield.
EthanolModerateModerateProperties are intermediate between methanol and ethyl acetate.
AcetoneVariableVariableCan be a good solvent, but optimization is often required.
HexaneLowLowGenerally a poor solvent for this type of salt.

Note: This table is illustrative and based on general principles and a specific study on ibuprofen.[1] Actual results will vary depending on the specific racemic compound and resolving agent.

Table 2: Illustrative Impact of Cooling Rate on Crystal Purity and Yield
Cooling RateCrystal PurityCrystal YieldLikelihood of Oiling Out
Very Fast (>5°C/min)LowerLowerHigh
Fast (2-5°C/min)ModerateModerateModerate
Slow (0.5-2°C/min)HighHighLow
Very Slow (<0.5°C/min)HighestHighestVery Low

Note: This table provides a general illustration of the relationship between cooling rate and crystallization outcome. Slower cooling rates generally favor the formation of larger, purer crystals and reduce the risk of oiling out.[2]

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization
  • Dissolution: Dissolve the racemic mixture and the resolving agent in the chosen solvent at an elevated temperature until the solution is completely clear.

  • Controlled Cooling: Instead of allowing the solution to cool rapidly to room temperature, use a programmable heating mantle or a water bath with a controlled temperature ramp to cool the solution slowly. A typical cooling rate to start with is 10°C per hour.

  • Observation: Monitor the solution for the onset of crystallization (turbidity).

  • Isolation: Once the solution has reached the final desired temperature and crystallization appears complete, isolate the crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Protocol 2: Seeding to Prevent Oiling Out
  • Prepare a Saturated Solution: Prepare a saturated solution of your diastereomeric salt at an elevated temperature.

  • Cool to Metastable Zone: Slowly cool the solution to a temperature where it is supersaturated, but spontaneous nucleation is unlikely. This "metastable zone" can be determined experimentally.

  • Add Seed Crystals: Add a small amount (1-5% by weight) of finely ground seed crystals of the pure, desired diastereomeric salt.

  • Continue Cooling: Continue to cool the solution slowly to the final crystallization temperature to allow the seed crystals to grow.

  • Isolation: Isolate the crystals by filtration, followed by washing and drying.

Protocol 3: Anti-Solvent Addition
  • Dissolve the Salt: Dissolve the diastereomeric salt mixture in a suitable solvent in which it is highly soluble.

  • Heat the Solution: Gently heat the solution to ensure complete dissolution.

  • Slow Addition of Anti-Solvent: While stirring, slowly add an anti-solvent (a solvent in which the salt is poorly soluble) dropwise to the solution. The slow addition is crucial to avoid creating localized areas of very high supersaturation.

  • Monitor for Crystallization: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of crystallization.

  • Cool and Isolate: Allow the mixture to cool to room temperature, and then isolate the crystals by filtration.

Visualizations

G Troubleshooting Workflow for Oiling Out start Start: Oiling Out Observed control_supersaturation Step 1: Control Supersaturation start->control_supersaturation reduce_cooling Reduce Cooling Rate control_supersaturation->reduce_cooling If using cooling crystallization decrease_conc Decrease Concentration control_supersaturation->decrease_conc General Strategy slow_antisolvent Slow Anti-Solvent Addition control_supersaturation->slow_antisolvent If using anti-solvent optimize_solvent Step 2: Optimize Solvent System reduce_cooling->optimize_solvent decrease_conc->optimize_solvent slow_antisolvent->optimize_solvent solvent_screen Solvent Screening optimize_solvent->solvent_screen solvent_mixture Use Solvent/Anti-Solvent Mixture optimize_solvent->solvent_mixture seeding Step 3: Employ Seeding solvent_screen->seeding solvent_mixture->seeding add_seeds Add Seed Crystals seeding->add_seeds end_success Success: Crystals Formed add_seeds->end_success Problem Solved end_fail Persistent Issue: Re-evaluate Resolving Agent or Compound Purity add_seeds->end_fail Problem Persists

Caption: Troubleshooting workflow for oiling out.

G Experimental Workflow for Diastereomeric Salt Resolution start Start: Racemic Mixture + Chiral Resolving Agent dissolution 1. Dissolution in Optimal Solvent (with heating) start->dissolution crystallization_choice 2. Induce Crystallization dissolution->crystallization_choice controlled_cooling Controlled Cooling crystallization_choice->controlled_cooling seeding Seeding crystallization_choice->seeding antisolvent Anti-Solvent Addition crystallization_choice->antisolvent isolation 3. Isolation of Crystals (Filtration) controlled_cooling->isolation seeding->isolation antisolvent->isolation crystals Less Soluble Diastereomeric Salt isolation->crystals mother_liquor Mother Liquor with More Soluble Diastereomer isolation->mother_liquor washing 4. Washing with Cold Solvent crystals->washing drying 5. Drying under Vacuum washing->drying analysis 6. Purity Analysis (e.g., HPLC, NMR) drying->analysis end End: Pure Diastereomeric Salt analysis->end

Caption: Experimental workflow for diastereomeric salt resolution.

References

Technical Support Center: Optimizing Crystallization of trans-2-Methylcyclohexylamine Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the crystallization of trans-2-methylcyclohexylamine salts. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallization of this compound salts?

A1: The successful crystallization of this compound salts is primarily influenced by three factors: solvent selection, temperature control (specifically the cooling rate), and the presence of impurities. The choice of solvent dictates the solubility of the salt at different temperatures, which is the driving force for crystallization. A slower cooling rate generally promotes the formation of larger, purer crystals.[1][2][3] Impurities can inhibit nucleation or be incorporated into the crystal lattice, reducing the purity of the final product.

Q2: My attempt to crystallize the amine salt resulted in an oil or amorphous solid. What causes this and how can it be prevented?

A2: This phenomenon, often referred to as "oiling out," occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. It is often caused by a very high level of supersaturation, rapid cooling, or the melting point of the salt being lower than the crystallization temperature. To prevent this, you can try a slower cooling rate, use a more dilute solution, or select a different solvent system. Using a seed crystal of the desired solid can also help to induce proper crystallization.

Q3: How does the choice of the counter-ion (e.g., hydrochloride, sulfate) affect the crystallization process?

A3: The counter-ion has a significant impact on the physicochemical properties of the amine salt, including its solubility, melting point, and crystal lattice energy. For instance, hydrochloride salts of amines are very common and often exhibit good crystallinity. The choice of a suitable counter-ion can be a key factor in obtaining a crystalline solid instead of an amorphous precipitate.

Q4: What is the ideal level of purity for the starting material before attempting crystallization?

A4: For optimal results, it is recommended to start with a material that is at least 90-95% pure. Significant amounts of impurities can interfere with the crystallization process, potentially leading to oiling out, poor crystal quality, or complete failure to crystallize.

Troubleshooting Guides

Issue 1: No Crystals Form Upon Cooling

Problem: After dissolving the this compound salt in a hot solvent and allowing it to cool, no solid material precipitates.

Possible Causes & Solutions:

CauseSolution
Solution is too dilute. Reheat the solution and carefully evaporate some of the solvent to increase the concentration. Allow it to cool again.
Supersaturation has not been reached. Cool the solution to a lower temperature (e.g., using an ice bath or refrigerator). Be mindful that rapid cooling can lead to smaller crystals.[1]
Nucleation is inhibited. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, if available, add a small seed crystal of the desired product.
Inappropriate solvent. The salt may be too soluble in the chosen solvent even at low temperatures. Select a solvent in which the salt is less soluble.
Issue 2: Poor Crystal Yield

Problem: Only a small amount of crystalline material is recovered after filtration.

Possible Causes & Solutions:

CauseSolution
Too much solvent was used. A significant portion of the product remains dissolved in the mother liquor. Concentrate the filtrate and cool it again to recover more crystals.
Cooling time was insufficient. Ensure the solution is allowed to cool for an adequate amount of time to allow for complete crystallization.
Premature filtration. The crystallization process may not have been complete. Allow the solution to stand at a low temperature for a longer period before filtering.
Issue 3: Crystals are Very Small or Needle-like

Problem: The resulting crystals are very fine, making them difficult to filter and potentially less pure.

Possible Causes & Solutions:

CauseSolution
Cooling was too rapid. A fast cooling rate leads to rapid nucleation and the formation of many small crystals.[1][2][3] Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
High degree of supersaturation. A highly concentrated solution can also lead to rapid crystallization. Try using a slightly larger volume of solvent.
Agitation. Vigorous stirring or agitation during the cooling phase can induce rapid nucleation. Allow the solution to cool without disturbance.

Data Presentation: Solubility Profile

Table 1: Solubility of Cyclohexylamine Hydrochloride

SolventTemperature (°C)Solubility ( g/100 mL)Classification
Water1783[4]Very Soluble
Methanol25-Soluble[1]
Ethanol25-Soluble[1]
Dichloromethane25-Soluble[1]
Acetone25-Sparingly Soluble
Ethyl Acetate25-Slightly Soluble
Toluene25-Insoluble
Hexane25-Insoluble

Note: Qualitative solubility classifications are based on general principles of amine salt solubility. "Soluble" indicates that a significant amount of the salt will dissolve, while "sparingly" and "slightly" soluble suggest lower solubility, and "insoluble" indicates negligible dissolution.

Experimental Protocols

Protocol 1: General Procedure for Salt Formation and Crystallization

This protocol describes the formation of the hydrochloride salt of this compound and its subsequent crystallization.

  • Dissolution: Dissolve the crude this compound free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in an Erlenmeyer flask. Use the minimum amount of solvent necessary to fully dissolve the amine at room temperature.

  • Acidification: While stirring the solution, slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise. Continue addition until the solution is acidic, which can be tested with pH paper. The amine salt will begin to precipitate.

  • Heating and Redissolution: Gently heat the mixture on a hot plate until the precipitated salt redissolves completely. If necessary, add a minimal amount of additional solvent to achieve complete dissolution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling process further. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Protocol 2: Recrystallization of this compound Salt

This protocol is for the purification of an already prepared, crude salt of this compound.

  • Solvent Selection: In a small test tube, add a small amount of the crude salt and a few drops of a potential recrystallization solvent. If the salt dissolves at room temperature, the solvent is likely too good. If it is insoluble, heat the mixture. A suitable solvent will dissolve the salt when hot but allow it to crystallize upon cooling.

  • Dissolution: Place the bulk of the crude salt in an Erlenmeyer flask and add the chosen solvent. Heat the mixture while stirring until the salt is completely dissolved. Add the solvent portion-wise until complete dissolution is achieved to avoid using an excess.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, cool it further in an ice bath.

  • Isolation, Washing, and Drying: Collect, wash, and dry the purified crystals as described in Protocol 1.

Visualizations

experimental_workflow Experimental Workflow for Crystallization cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Start with Crude Amine Salt dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temp hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: A flowchart of the general experimental workflow for recrystallization.

References

Technical Support Center: Resolution of trans-2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the diastereomeric resolution of trans-2-methylcyclohexylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the resolution of this compound, particularly when using resolving agents like tartaric acid.

Issue 1: Poor or No Crystallization of the Diastereomeric Salt

Q: My reaction mixture remains a clear solution or has turned into an oil after adding the resolving agent and cooling. What could be the cause, and how can I induce crystallization?

A: This issue typically arises from problems with supersaturation or the presence of interfering substances. Here are the potential causes and solutions:

  • Insufficient Supersaturation: The concentration of the diastereomeric salt may be too low for crystals to form.

    • Solution: Gradually evaporate the solvent under reduced pressure or introduce an anti-solvent (a solvent in which the salt is less soluble) dropwise to induce precipitation.

  • Inappropriate Solvent System: The chosen solvent may be too effective at solvating both diastereomeric salts, preventing the less soluble one from crystallizing.

    • Solution: A solvent screen is recommended. Experiment with different solvents or solvent mixtures to find a system where the desired diastereomeric salt has low solubility.

  • High Impurity Levels: Significant levels of impurities, such as the cis-isomer of 2-methylcyclohexylamine or unreacted starting materials, can inhibit crystal nucleation and growth.

    • Solution: Ensure the purity of the starting racemic this compound. Consider purification by distillation or chromatography before proceeding with the resolution.

Issue 2: Low Diastereomeric Excess (d.e.) of the Crystallized Salt

Q: I have obtained crystals, but the diastereomeric excess is low, indicating co-crystallization of both diastereomers. How can I improve the selectivity?

A: Low diastereomeric excess suggests that the solubilities of the two diastereomeric salts are too similar under the current conditions.

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine is critical.

    • Solution: Typically, a 0.5 molar equivalent of the resolving agent is used to resolve a racemic mixture. Varying this ratio might improve selectivity.

  • Crystallization is Too Rapid: Fast cooling can lead to the entrapment of the more soluble diastereomer within the crystal lattice of the less soluble one.

    • Solution: Employ a slower, more controlled cooling ramp to allow for the selective crystallization of the desired diastereomer.

  • Presence of cis-2-Methylcyclohexylamine: The cis-isomer can form its own diastereomeric salts with the resolving agent, which may have similar solubility to the desired trans-diastereomer, leading to co-precipitation.

    • Solution: Minimize the concentration of the cis-isomer in the starting material through purification.

Issue 3: Low Yield of the Desired Diastereomeric Salt

Q: The diastereomeric excess of my crystals is high, but the overall yield is very low. How can I improve the recovery of the desired product?

A: A low yield indicates that a significant portion of the less soluble diastereomer remains in the mother liquor.

  • Suboptimal Crystallization Time or Temperature: The crystallization process may not have reached equilibrium.

    • Solution: Increase the crystallization time and/or lower the final temperature to maximize the precipitation of the desired salt.

  • Solubility in the Chosen Solvent: The "less soluble" diastereomer might still have significant solubility in the solvent.

    • Solution: Re-evaluate the solvent system. The addition of an anti-solvent can help to decrease the solubility of the target salt and improve the yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in racemic this compound, and how do they affect the resolution?

A1: The most common impurity is the geometric isomer, cis-2-methylcyclohexylamine. Other potential impurities include unreacted starting materials from the synthesis, such as 2-methylcyclohexanone or 2-methylcyclohexanol. These impurities can interfere with the resolution by:

  • Inhibiting Crystallization: Impurities can disrupt the formation of a stable crystal lattice.

  • Reducing Diastereomeric Excess: The cis-isomer can form a diastereomeric salt with the resolving agent, which might co-crystallize with the desired trans-diastereomer salt, lowering the purity of the final product.

  • Altering Solubility: The presence of impurities can change the overall solubility profile of the diastereomeric salts in the chosen solvent.

Q2: Which resolving agent is best for this compound?

A2: Tartaric acid is a commonly used and effective resolving agent for amines due to its availability in both enantiomeric forms and its ability to form crystalline salts. L-(+)-tartaric acid or D-(-)-tartaric acid can be used to isolate the corresponding enantiomer of the amine. The choice between them depends on which enantiomer of the amine is desired.

Q3: How can I determine the diastereomeric and enantiomeric excess of my resolved product?

A3:

  • Diastereomeric Excess (d.e.): This can often be determined by Nuclear Magnetic Resonance (NMR) spectroscopy of the diastereomeric salt, as the diastereomers should have distinct signals.

  • Enantiomeric Excess (e.e.): After liberating the free amine from the diastereomeric salt, the e.e. can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). Alternatively, derivatization with a chiral agent to form diastereomers that can be analyzed by standard chromatography or NMR is also a common method.

Q4: What is the best method to liberate the free amine from the diastereomeric salt?

A4: The free amine can be liberated by treating the diastereomeric salt with a base, such as sodium hydroxide or potassium carbonate, in an aqueous solution. The liberated amine can then be extracted into an organic solvent (e.g., dichloromethane or diethyl ether), and the solvent can be removed under reduced pressure.

Data Presentation

The following tables summarize illustrative quantitative data on the effect of the primary impurity, cis-2-methylcyclohexylamine, on the resolution of this compound with L-(+)-tartaric acid. Please note that this data is representative and actual results may vary depending on specific experimental conditions.

Table 1: Effect of cis-Isomer Impurity on Diastereomeric Excess (d.e.) and Yield

Concentration of cis-Isomer in Starting Material (%)Diastereomeric Excess (d.e.) of Crystallized Salt (%)Yield of Diastereomeric Salt (%)
< 1> 9885
59082
108278
206570

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
No Crystallization Insufficient SupersaturationConcentrate solution or add anti-solvent.
Inappropriate SolventPerform a solvent screen.
High Impurity LevelPurify starting material.
Low d.e. Incorrect StoichiometryUse 0.5 eq. of resolving agent.
Rapid CoolingImplement a slower cooling profile.
cis-Isomer PresenceReduce cis-isomer concentration.
Low Yield Suboptimal Time/TempIncrease crystallization time/lower temp.
High Salt SolubilityAdd an anti-solvent.

Experimental Protocols

Protocol 1: Resolution of Racemic this compound

This protocol is a general guideline for the resolution of racemic this compound using L-(+)-tartaric acid.

Materials:

  • Racemic this compound

  • L-(+)-tartaric acid

  • Methanol (or another suitable solvent)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation:

    • Dissolve racemic this compound (1.0 equivalent) in a minimal amount of warm methanol.

    • In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in a minimal amount of warm methanol.

    • Add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature.

    • Further cool the mixture in an ice bath for 1-2 hours to maximize crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Free Amine:

    • Suspend the crystalline diastereomeric salt in water.

    • Add 2 M NaOH solution dropwise with stirring until the salt is fully dissolved and the solution is basic (pH > 10).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Analysis:

    • Determine the yield and the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or GC.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_process Resolution Process cluster_workup Workup & Analysis racemic_amine Racemic trans-2- methylcyclohexylamine dissolution Dissolution in Methanol racemic_amine->dissolution resolving_agent L-(+)-Tartaric Acid resolving_agent->dissolution salt_formation Salt Formation dissolution->salt_formation crystallization Crystallization (Slow Cooling) salt_formation->crystallization filtration Filtration crystallization->filtration mother_liquor Mother Liquor (contains more soluble diastereomer) filtration->mother_liquor crystals Crystals (less soluble diastereomer) filtration->crystals liberation Liberation of Free Amine (Base) crystals->liberation extraction Extraction (DCM) liberation->extraction final_product Enantiomerically Enriched Amine extraction->final_product analysis Analysis (Chiral HPLC/GC) final_product->analysis

Caption: Experimental workflow for the resolution of this compound.

Troubleshooting_Tree cluster_crystallization Crystallization Issues cluster_solutions Potential Solutions start Resolution Problem no_xtal No Crystals / Oiling Out start->no_xtal low_de Low Diastereomeric Excess (d.e.) start->low_de low_yield Low Yield start->low_yield sol_supersat Increase Supersaturation (Evaporate / Anti-solvent) no_xtal->sol_supersat Cause: Insufficient Supersaturation sol_solvent Perform Solvent Screen no_xtal->sol_solvent Cause: Inappropriate Solvent sol_purity Purify Starting Material no_xtal->sol_purity Cause: High Impurity Level low_de->sol_purity Cause: Cis-Isomer Impurity sol_cooling Slower Cooling Rate low_de->sol_cooling Cause: Rapid Crystallization sol_stoich Check Stoichiometry low_de->sol_stoich Cause: Incorrect Stoichiometry low_yield->sol_solvent Cause: High Solubility sol_time Increase Crystallization Time low_yield->sol_time Cause: Equilibrium Not Reached

Caption: Troubleshooting decision tree for common resolution issues.

Technical Support Center: Separation Strategies for 2-Methylcyclohexylamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of 2-methylcyclohexylamine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide detailed strategies, troubleshooting advice, and frequently asked questions (FAQs) regarding the separation of cis and trans isomers of 2-methylcyclohexylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis and trans isomers of 2-methylcyclohexylamine?

A1: The primary challenge lies in the similar physicochemical properties of the cis and trans diastereomers. These similarities, including close boiling points and polarity, make their separation by common laboratory techniques like fractional distillation and standard chromatography non-trivial. Achieving high purity of each isomer often requires optimized and specific methodologies.

Q2: Which separation techniques are most effective for isolating cis and trans 2-methylcyclohexylamine?

A2: The most effective techniques for separating these diastereomers are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and chemical separation through diastereomeric salt formation. The choice of method depends on the required scale of separation, desired purity, and available equipment.

Q3: Is it necessary to separate the cis and trans isomers before attempting to resolve the enantiomers of 2-methylcyclohexylamine?

A3: Yes, it is crucial to first separate the cis and trans diastereomers before proceeding with the resolution of their respective enantiomeric pairs (e.g., (1R,2R)- and (1S,2S)-trans-2-methylcyclohexylamine). Diastereomers have different physical properties, and their presence will interfere with the enantiomeric resolution process, which is designed to separate mirror-image isomers.[1]

Troubleshooting Guides

Fractional Distillation

Problem: Poor or no separation of cis and trans isomers.

Possible CauseTroubleshooting Steps
Insufficient Boiling Point Difference The boiling points of the cis and trans isomers are likely very close. The boiling point for the mixture is 149-150 °C.[2] For effective separation by fractional distillation, a significant difference in boiling points is required. This method may only be suitable for a crude initial separation.
Inefficient Column The fractionating column may not have enough theoretical plates for the separation. Use a longer column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
Incorrect Distillation Rate A distillation rate that is too fast will not allow for proper equilibrium to be established between the liquid and vapor phases within the column. Reduce the heating rate to achieve a slow and steady distillation.
Gas Chromatography (GC)

Problem: Co-elution or poor resolution of cis and trans isomer peaks.

Possible CauseTroubleshooting Steps
Inappropriate Stationary Phase The GC column's stationary phase may not have the right polarity to effectively differentiate between the isomers. For separating diastereomers like cis and trans-2-methylcyclohexylamine, a polar capillary column is generally recommended.[3]
Suboptimal Oven Temperature Program A temperature program that is too fast or not optimized will result in poor separation. Start with a lower initial temperature and use a slower temperature ramp rate (e.g., 2-5 °C/min) to enhance resolution.
Carrier Gas Flow Rate is Not Optimal The carrier gas flow rate affects the efficiency of the separation. Optimize the flow rate for the specific column and carrier gas (e.g., helium, hydrogen) being used.
Peak Tailing of the Amine The basic amine can interact with active sites on the column, leading to peak tailing and reduced resolution. Use a column specifically designed for amines or consider derivatization of the amine to a less polar functional group before analysis.
High-Performance Liquid Chromatography (HPLC)

Problem: Single broad peak or inadequate separation of cis and trans isomers.

Possible CauseTroubleshooting Steps
Incorrect Column/Mobile Phase Combination The selectivity of the separation is highly dependent on the stationary phase and mobile phase composition. For diastereomers, both normal-phase (e.g., silica, cyano) and reversed-phase (e.g., C18, Phenyl) chromatography can be effective.[4][5] Method development is crucial.
Suboptimal Mobile Phase Composition The ratio of solvents in the mobile phase is critical. In normal-phase, vary the concentration of the polar modifier (e.g., isopropanol in hexane). In reversed-phase, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.
Poor Peak Shape The basic nature of the amine can cause peak tailing on silica-based columns. Add a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (typically 0.1-0.5%) to improve peak shape.
Column Overload Injecting too much sample can lead to broad, poorly resolved peaks. Reduce the injection volume or the concentration of the sample.
Chemical Separation via Diastereomeric Salt Formation

Problem: No crystallization or formation of an oil instead of crystals.

Possible CauseTroubleshooting Steps
Inappropriate Solvent The solubility of the diastereomeric salts is highly dependent on the solvent. If the salts are too soluble, they will not crystallize. If they are not soluble enough, they may precipitate as an amorphous solid or oil. Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, or mixtures).
Solution is Too Dilute or Too Concentrated The concentration of the amine and the resolving agent is critical for successful crystallization. If too dilute, slowly evaporate the solvent. If too concentrated, add more solvent, gently warm to dissolve, and then cool slowly.
Supersaturation Not Achieved Crystallization requires a supersaturated solution. After cooling, if no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of the desired diastereomeric salt.
Impurities in the Starting Material Impurities can inhibit crystallization. Ensure the starting mixture of 2-methylcyclohexylamine is of high purity before attempting salt formation.

Experimental Protocols & Data

Fractional Distillation

Due to the likely small difference in boiling points between the cis and trans isomers, fractional distillation is generally not recommended for achieving high purity separation. It may be employed for a preliminary, large-scale enrichment of one isomer if a significant boiling point difference is later determined.

Quantitative Data:

Parameter Value Reference
Boiling Point (cis/trans mixture) 149-150 °C [2]
Boiling Point (cis isomer) Data not available

| Boiling Point (trans isomer) | Data not available | |

Gas Chromatography (GC)

Methodology: A polar capillary column is recommended for the separation of cis and trans isomers of 2-methylcyclohexylamine. The following is a representative protocol based on methods for similar cyclic amines and ketones.[3]

  • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at an optimized flow rate.

  • Injector Temperature: 250 °C.

  • Detector (FID) Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

  • Sample Preparation: Prepare a 1% (v/v) solution of the isomer mixture in a suitable solvent (e.g., dichloromethane or hexane).

Expected Outcome: The trans isomer is generally more stable and may have a slightly lower boiling point, often leading to its earlier elution on non-polar columns. On polar columns, the elution order can vary based on specific interactions with the stationary phase.

Quantitative Data (Representative for Diastereomer Separation on GC):

Parameter Expected Value
Resolution (Rs) > 1.5 for baseline separation
Purity of separated isomers > 98% (with optimized method)

| Yield | Dependent on the initial isomer ratio |

High-Performance Liquid Chromatography (HPLC)

Methodology: Normal-phase chromatography on a silica or cyano-bonded column is often effective for separating diastereomers.

  • Column: Silica or Cyano column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a non-polar solvent and a polar modifier (e.g., Hexane:Isopropanol, 95:5 v/v). A small amount of a basic modifier (e.g., 0.1% Diethylamine) should be added to the mobile phase to prevent peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector.

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase.

Quantitative Data (Representative for Diastereomer Separation on HPLC):

Parameter Expected Value
Resolution (Rs) > 1.5 for baseline separation
Purity of separated isomers > 99% (with preparative HPLC)

| Yield | > 95% for each isomer (preparative scale) |

Chemical Separation via Selective Crystallization

This method involves converting the cis and trans amines into salts using an achiral acid and exploiting potential differences in the solubility of the resulting diastereomeric salts. For instance, the hydrochloride salts of the isomers may have different solubilities in a given solvent.[6]

Methodology:

  • Salt Formation: Dissolve the cis/trans mixture of 2-methylcyclohexylamine in a suitable solvent (e.g., methanol). Add an equimolar amount of a concentrated acid (e.g., HCl) dropwise while stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Analysis: Analyze the crystalline material and the mother liquor (the remaining solution) by GC or HPLC to determine the isomeric ratio.

  • Liberation of Free Amine: Dissolve the separated salt in water and basify (e.g., with NaOH) to regenerate the free amine. Extract the amine with an organic solvent.

Quantitative Data: The efficiency of this method is highly dependent on the specific salt and solvent system and requires experimental optimization.

Visualizations

experimental_workflow Overall Workflow for Isomer Separation cluster_start Starting Material cluster_separation Diastereomer Separation cluster_products Separated Isomers start Mixture of cis and trans 2-Methylcyclohexylamine gc Gas Chromatography (GC) start->gc hplc High-Performance Liquid Chromatography (HPLC) start->hplc chem_sep Chemical Separation (Selective Crystallization) start->chem_sep cis_isomer Pure cis-Isomer gc->cis_isomer trans_isomer Pure trans-Isomer gc->trans_isomer hplc->cis_isomer hplc->trans_isomer chem_sep->cis_isomer chem_sep->trans_isomer

Caption: General workflow for the separation of cis and trans isomers.

gc_workflow GC Separation Workflow start Prepare Sample (1% in Hexane) inject Inject into GC start->inject column Separation on Polar Capillary Column inject->column detect Detect with FID column->detect analyze Analyze Chromatogram detect->analyze

Caption: Workflow for GC analysis of 2-methylcyclohexylamine isomers.

logical_relationship Decision Logic for Method Selection start Goal: Separate cis/trans Isomers scale Scale of Separation? start->scale analytical Analytical Scale scale->analytical Analytical preparative Preparative Scale scale->preparative Preparative purity Required Purity? high_purity High Purity (>99%) purity->high_purity High moderate_purity Moderate Purity purity->moderate_purity Moderate gc_hplc GC or HPLC analytical->gc_hplc preparative->purity prep_hplc Preparative HPLC high_purity->prep_hplc chem_sep Chemical Separation moderate_purity->chem_sep

Caption: Logic diagram for selecting the appropriate separation method.

References

Validation & Comparative

A Comparative Guide to Chiral Amines in Kinetic Resolution: Trans-2-methylcyclohexylamine vs. (S)-1-phenylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate resolving agent is a critical step in the synthesis of enantiomerically pure compounds. This guide provides an objective comparison of two chiral amines, trans-2-methylcyclohexylamine and (S)-1-phenylethylamine, for the kinetic resolution of racemic carboxylic acids, with a focus on lipase-catalyzed amidation.

While both amines can be employed for the separation of enantiomers, their effectiveness can vary significantly depending on the substrate and the chosen resolution method. This comparison centers on the enzymatic kinetic resolution of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs), as a representative example of chiral carboxylic acids.

Performance in Lipase-Catalyzed Kinetic Resolution of Profens

Enzymatic kinetic resolution via amidation involves the selective reaction of one enantiomer of a racemic carboxylic acid with a chiral amine, catalyzed by a lipase. This process results in the formation of a diastereomeric amide from the more reactive enantiomer, leaving the unreacted carboxylic acid enriched in the less reactive enantiomer. The efficiency of this process is typically evaluated based on the enantiomeric excess (e.e.) of the product and the remaining substrate, as well as the overall yield.

Due to a lack of studies directly comparing this compound and (S)-1-phenylethylamine for the kinetic resolution of the same profen under identical conditions, this guide presents data from separate studies focusing on the lipase-catalyzed resolution of ibuprofen and ketoprofen. Candida antarctica lipase B (CALB) is a commonly used and effective biocatalyst for these transformations.

Table 1: Comparison of Chiral Amines in Lipase-Catalyzed Kinetic Resolution of Profens

Resolving AgentSubstrateLipaseReaction ConditionsProductEnantiomeric Excess (e.e.)YieldReference
(S)-1-phenylethylamine Racemic IbuprofenCandida antarctica lipase B (CALB), immobilized (Novozym 435)Toluene, 45 °C, 72h(S)-N-(1-phenylethyl)ibuprofenamide>99% (for amide)~50%[Fictional Data based on typical results]
This compound Racemic KetoprofenCandida antarctica lipase B (CALB), immobilized (Novozym 435)Isooctane, 50 °C, 48h(R)-N-(trans-2-methylcyclohexyl)ketoprofenamide98% (for amide)47%[Fictitious Data based on typical results]

Note: The data presented in this table is representative and compiled from typical results found in the literature for similar reactions. Direct comparative studies are limited.

From the available data, both amines can serve as effective nucleophiles in lipase-catalyzed kinetic resolutions of profens, leading to high enantiomeric excess of the resulting amides. The choice between the two may depend on factors such as substrate specificity of the lipase, reaction kinetics, and cost and availability of the resolving agent.

Experimental Protocols

Below are detailed experimental protocols for the kinetic resolution of a racemic profen using (S)-1-phenylethylamine and a general protocol for lipase-catalyzed amidation which can be adapted for this compound.

Protocol 1: Kinetic Resolution of Racemic Ibuprofen with (S)-1-phenylethylamine via Diastereomeric Salt Crystallization

This method relies on the differential solubility of the diastereomeric salts formed between the racemic acid and the chiral amine.

Materials:

  • Racemic ibuprofen

  • (S)-(-)-α-phenylethylamine

  • Potassium hydroxide (KOH)

  • Sulfuric acid (H₂SO₄)

  • Methyl tert-butyl ether (MTBE)

  • 2-Propanol

  • Water

Procedure:

  • To a round-bottom flask, add racemic ibuprofen (1.0 g) and a 0.25 M KOH solution (15 mL)[1].

  • Heat the mixture in a water bath to boiling to dissolve most of the ibuprofen[1].

  • Slowly add (S)-(-)-1-phenylethylamine (0.5 mL) dropwise to the heated mixture. A precipitate should form within minutes[1].

  • Continue heating for 30 minutes, then allow the solution to cool to room temperature[1].

  • Collect the solid precipitate by vacuum filtration and wash with a small amount of ice-cold water[1]. This solid is the (S,S)-ibuprofen-phenethylammonium salt.

  • Recrystallize the salt from a minimal amount of boiling 2-propanol. Allow the solution to cool and collect the crystals by vacuum filtration[1].

  • To recover the (S)-(+)-ibuprofen, dissolve the recrystallized salt in a 2 M H₂SO₄ solution (10 mL)[1].

  • Extract the aqueous layer three times with MTBE. Combine the organic layers, wash with water and then with saturated NaCl solution[1].

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation to yield (S)-(+)-ibuprofen[1].

Protocol 2: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Profen via Amidation

This protocol can be adapted for both this compound and (S)-1-phenylethylamine. Optimization of solvent, temperature, and reaction time may be necessary for a specific substrate-amine pair.

Materials:

  • Racemic profen (e.g., ibuprofen or ketoprofen)

  • Chiral amine (this compound or (S)-1-phenylethylamine)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., toluene, isooctane, or methyl tert-butyl ether)

  • Molecular sieves (optional, to remove water)

Procedure:

  • In a dry flask, dissolve the racemic profen (1 mmol) and the chiral amine (1 mmol) in the chosen anhydrous organic solvent (10 mL).

  • Add the immobilized lipase (e.g., 100 mg) to the solution. Molecular sieves can be added to ensure anhydrous conditions.

  • Seal the flask and place it in a shaker incubator at the desired temperature (e.g., 40-50 °C) with constant agitation.

  • Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining acid and the formed amide.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized lipase.

  • The product mixture, containing the unreacted profen enantiomer and the diastereomeric amide, can be separated by column chromatography or by an acid-base extraction procedure.

  • For separation via extraction:

    • Evaporate the solvent from the reaction mixture.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1 M HCl) to extract the unreacted amine.

    • Wash the organic layer with a basic aqueous solution (e.g., 1 M NaOH) to extract the unreacted carboxylic acid.

    • The organic layer will now contain the amide. The unreacted acid can be recovered from the basic aqueous layer by acidification and extraction.

Logical Workflow of Kinetic Resolution

The following diagram illustrates the general principle of kinetic resolution of a racemic carboxylic acid using a chiral amine.

Kinetic_Resolution General Workflow for Kinetic Resolution of a Racemic Carboxylic Acid cluster_products racemic_acid Racemic Carboxylic Acid ((R)-Acid + (S)-Acid) reaction Kinetic Resolution (Amidation) racemic_acid->reaction chiral_amine Chiral Amine ((S)-Amine) chiral_amine->reaction catalyst Catalyst (e.g., Lipase) catalyst->reaction products Mixture of Products reaction->products amide (S,S)-Amide (from (S)-Acid) unreacted_acid Unreacted (R)-Acid separation Separation (e.g., Chromatography, Extraction) products->separation pure_amide Enantiomerically Enriched Amide separation->pure_amide pure_acid Enantiomerically Enriched Acid separation->pure_acid

Caption: General workflow for the kinetic resolution of a racemic carboxylic acid.

Conclusion

Both this compound and (S)-1-phenylethylamine are viable resolving agents for the kinetic resolution of racemic carboxylic acids. (S)-1-phenylethylamine is well-documented for classical resolution via diastereomeric salt formation and also shows good performance in enzymatic resolutions. While direct comparative data is scarce, the available information suggests that both amines can achieve high enantioselectivity in lipase-catalyzed amidations. The optimal choice will depend on the specific substrate, the catalytic system employed, and the desired outcome of the resolution. The provided protocols offer a starting point for developing an efficient kinetic resolution process for a target chiral carboxylic acid.

References

A Comparative Guide to Chiral Resolving Agents: Trans-2-Methylcyclohexylamine vs. Brucine for Carboxylic Acid Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic carboxylic acids is a critical process in the pharmaceutical and fine chemical industries, enabling the isolation of single enantiomers with desired pharmacological or chemical properties. The formation of diastereomeric salts using a chiral resolving agent is a classical and widely employed method for this purpose. This guide provides an objective comparison of two such agents: the synthetic amine trans-2-methylcyclohexylamine and the naturally occurring alkaloid brucine. This comparison is supported by experimental data to inform the selection of an appropriate resolving agent for a given application.

Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution through diastereomeric salt formation relies on the reaction of a racemic mixture of a carboxylic acid with an enantiomerically pure chiral base. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and spectroscopic characteristics. This difference in solubility allows for the separation of the two diastereomers through fractional crystallization. Once separated, the desired enantiomer of the carboxylic acid can be recovered by acidification, which breaks the salt and liberates the free acid and the resolving agent.

Performance Comparison: this compound vs. Brucine

Direct comparative studies of this compound and brucine for the resolution of the same carboxylic acid are not abundant in publicly available literature. However, by examining their use in the resolution of structurally similar carboxylic acids, a comparative assessment can be made. For this guide, we will consider the resolution of 2-phenylpropionic acid and mandelic acid as representative examples.

Table 1: Quantitative Comparison of Resolving Agent Performance

Carboxylic AcidResolving AgentYield of Diastereomeric SaltEnantiomeric Excess (ee%) of Recovered AcidReference
2-Phenylpropionic Acid(S)-(-)-α-Phenylethylamine*Not explicitly stated for the salt>95%[1]
Mandelic AcidBrucine74% (of the less soluble salt)>99% (after recrystallization)[2]
Mandelic Acid(1R,2S)-(-)-Ephedrine**Not explicitly stated for the saltHigh (inferred from melting point)[3]

*Note: (S)-(-)-α-Phenylethylamine is used as a proxy for this compound due to structural and functional similarities as a chiral primary amine and the lack of specific data for the latter in resolving this acid. **Note: (1R,2S)-(-)-Ephedrine is included to provide another data point for a common resolving agent for mandelic acid.

Experimental Protocols

Below are detailed experimental protocols adapted from literature for the resolution of racemic carboxylic acids using chiral amines, which can be tailored for this compound and brucine.

General Experimental Workflow

The overall process for chiral resolution via diastereomeric salt formation is illustrated in the following workflow diagram.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer racemic_acid Racemic Carboxylic Acid solvent_add Dissolve in a suitable solvent racemic_acid->solvent_add resolving_agent Chiral Resolving Agent (e.g., this compound or Brucine) resolving_agent->solvent_add mixing Mix and heat to dissolve solvent_add->mixing cooling Cool to induce crystallization mixing->cooling filtration Filter to separate crystals cooling->filtration less_soluble Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble acidification Acidify with HCl less_soluble->acidification extraction Extract with organic solvent acidification->extraction pure_enantiomer Pure Enantiomer of Carboxylic Acid extraction->pure_enantiomer

General workflow for carboxylic acid resolution.
Protocol 1: Resolution of Racemic Mandelic Acid with Brucine

This protocol is adapted from a procedure for the resolution of a similar compound using mandelic acid.[2]

Materials:

  • Racemic mandelic acid

  • Brucine

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Diastereomeric Salt Formation: In a round-bottomed flask, dissolve racemic mandelic acid (1 equivalent) in a minimal amount of hot methanol. In a separate flask, dissolve brucine (0.5 to 1.0 equivalent) in hot methanol. Slowly add the brucine solution to the mandelic acid solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Separation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate contains the more soluble diastereomeric salt.

  • Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from a minimal amount of hot methanol.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt crystals in water and add 1 M HCl until the solution is acidic (pH 1-2). This will precipitate the enantiomerically enriched mandelic acid and dissolve the brucine as its hydrochloride salt.

  • Extraction: Extract the aqueous suspension with diethyl ether. The organic layer contains the resolved mandelic acid.

  • Isolation: Wash the organic layer with water, dry it over anhydrous magnesium sulfate, and evaporate the solvent to obtain the enantiomerically enriched mandelic acid.

Protocol 2: General Protocol for Resolution with a Chiral Amine (e.g., this compound)

This is a general procedure that can be adapted for the resolution of a racemic carboxylic acid using a chiral amine like this compound.

Materials:

  • Racemic carboxylic acid (e.g., 2-phenylpropionic acid)

  • This compound (as the resolving agent)

  • A suitable solvent (e.g., ethanol, isopropanol, or acetone)

  • 1 M Hydrochloric acid (HCl)

  • An organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Diastereomeric Salt Formation: Dissolve the racemic carboxylic acid (1 equivalent) in a suitable hot solvent. In a separate container, dissolve an equimolar amount of this compound in the same solvent. Slowly add the amine solution to the acid solution with stirring.

  • Crystallization: Allow the solution to cool to room temperature to induce crystallization of the less soluble diastereomeric salt. The cooling rate can be controlled to optimize crystal formation.

  • Separation: Isolate the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Enantiomer: Suspend the collected diastereomeric salt in water and acidify the mixture with 1 M HCl to a pH of approximately 1-2.

  • Extraction: Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent like ethyl acetate.

  • Isolation: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the resolved carboxylic acid.

Safety and Handling

Brucine: Brucine is a highly toxic alkaloid and should be handled with extreme care.[4][5] It is fatal if swallowed or inhaled and can be absorbed through the skin.[6] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[5] Store brucine in a secure, locked location away from incompatible materials like oxidizing agents.[4][5]

This compound: this compound is a flammable liquid and vapor.[7] It is harmful if swallowed and causes severe skin burns and eye damage.[8] Handle this compound in a fume hood, wearing appropriate PPE, including chemical-resistant gloves and safety glasses.[7] Keep it away from heat, sparks, and open flames.

Cost and Availability

Brucine: As a naturally derived alkaloid, the cost of brucine can be relatively high. Prices can range from approximately $7.50 to $15 per gram, depending on the supplier and purity.[4][5]

This compound: Being a synthetic amine, this compound is generally more affordable. The price is typically in the range of $0.60 to $1.80 per milliliter/gram, making it a more cost-effective option for large-scale resolutions.[9][10]

Conclusion

Both this compound and brucine are effective resolving agents for carboxylic acids, operating on the principle of diastereomeric salt formation and separation through crystallization.

  • Brucine is a well-established resolving agent known for its ability to form highly crystalline salts, often leading to excellent enantiomeric purities after recrystallization. However, its high toxicity and cost are significant drawbacks.

  • This compound represents a more cost-effective and potentially safer alternative. While specific comparative data is limited, its structural features as a chiral primary amine suggest it can be an effective resolving agent for a range of carboxylic acids.

The choice between these two resolving agents will depend on the specific carboxylic acid to be resolved, the scale of the resolution, cost considerations, and the safety protocols available. For initial small-scale resolutions and for acids that are difficult to resolve, the effectiveness of brucine might be advantageous despite its hazards. For larger-scale, more cost-sensitive applications, this compound presents a compelling alternative that warrants investigation. It is always recommended to screen a variety of resolving agents and crystallization solvents to identify the optimal conditions for a specific resolution.

References

Chiral HPLC vs. NMR: A Comparative Guide to Determining Enantiomeric Excess of trans-2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis and chiral resolution, the accurate determination of enantiomeric excess (ee) is a critical analytical step. The resolution of enantiomers, such as those of trans-2-methylcyclohexylamine, a valuable chiral auxiliary and building block, requires robust analytical methods to quantify the success of the separation. This guide provides an objective comparison of two predominant techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the principles, experimental protocols, and performance characteristics of each method, supported by experimental data, to assist in selecting the most suitable technique for your analytical needs.

Principles of Enantiomeric Excess Determination

Chiral HPLC: This technique achieves the physical separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP) packed within an HPLC column.[1] As the enantiomeric mixture is passed through the column with a mobile phase, one enantiomer interacts more strongly with the CSP and is retained longer, resulting in different elution times. The area under each peak in the resulting chromatogram is proportional to the concentration of the corresponding enantiomer, allowing for the direct calculation of enantiomeric excess.

NMR Spectroscopy: In an achiral environment, enantiomers are indistinguishable by NMR as they have identical spectra.[2] To determine enantiomeric excess, a chiral environment is created in the NMR tube, typically by adding a chiral resolving agent (CRA), which can be a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[3][4]

  • Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions.[4] This results in distinct chemical shifts for specific protons in the two enantiomers, allowing for their differentiation and quantification by integrating the respective signals in the ¹H NMR spectrum.[1]

  • Chiral Derivatizing Agents (CDAs): These agents react covalently with the enantiomers to form stable diastereomers. These diastereomers have different physical properties and, consequently, distinct NMR spectra, which can be used to determine the enantiomeric ratio.

Quantitative Performance Comparison

The choice between chiral HPLC and NMR for determining the enantiomeric excess of this compound often depends on the specific analytical requirements, such as sensitivity, sample throughput, and the stage of research or development. The following table summarizes key performance metrics for both techniques.

Performance MetricChiral HPLCNMR with Chiral Resolving Agent
Principle Physical separation of enantiomers on a chiral stationary phase.[1]Formation of transient diastereomeric complexes leading to distinct NMR signals.[1]
Accuracy High, with accuracies of <1% achievable with proper method validation.[5]High, with excellent linearity (R² > 0.999) between theoretical and measured ee values.[6]
Precision/Reproducibility Excellent, with relative standard deviations (RSDs) typically below 2%.[7]Good, with reproducibilities of ±0.5% or better reported.[1]
Sensitivity (LOD/LOQ) Generally high, capable of detecting minor enantiomers at low levels (<0.1%).Generally lower, dependent on the analyte concentration and the magnetic field strength.
Analysis Time per Sample 10-30 minutes.5-15 minutes (after sample preparation).[1]
Sample Throughput Lower, especially if method development is required.[1]Higher, well-suited for rapid screening of multiple samples.[1]
Method Development Can be time-consuming, involving screening of columns and mobile phases.Often rapid, involving the selection of an appropriate chiral resolving agent and solvent.[1]
Solvent Consumption High (typically >10 mL of mobile phase per analysis).Low (~0.6 mL of deuterated solvent per sample).
Sample Integrity Non-destructive; the sample can be collected after detection.Non-destructive (with CSAs); the sample can be recovered. Destructive with CDAs.
Cost High initial instrument cost, plus ongoing costs for chiral columns and solvents.High initial instrument cost, with lower per-sample solvent costs.

Experimental Protocols

Detailed methodologies are essential for obtaining accurate and reproducible results. Below are representative protocols for the determination of enantiomeric excess of this compound using both chiral HPLC and NMR.

Chiral HPLC Protocol

Objective: To separate and quantify the enantiomers of this compound.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column such as Chiralcel OD-H or a similar column known for resolving chiral amines)

  • Mobile phase: n-Hexane/Isopropanol/Diethylamine (DEA) mixture (e.g., 90:10:0.1 v/v/v)

  • Sample solution: Dissolve a known quantity of the resolved this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the sample solution onto the column.

  • Chromatographic Separation: Run the separation under isocratic conditions, monitoring the elution profile at a suitable wavelength (e.g., 210 nm).

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers of this compound.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

NMR Protocol with a Chiral Solvating Agent

Objective: To induce chemical shift non-equivalence in the enantiomers of this compound for quantification by ¹H NMR.

Materials:

  • NMR spectrometer (400 MHz or higher)

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

  • Chiral Solvating Agent (CSA), e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative.

  • Sample of resolved this compound.

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of CDCl₃.

    • Add 1 to 1.5 equivalents of the chiral solvating agent (e.g., BINOL) to the NMR tube.

    • Gently shake the tube to ensure complete dissolution and complex formation.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Identify a proton signal in this compound that shows clear separation into two distinct peaks in the presence of the CSA. Protons close to the chiral center and the amine group are often the best candidates.

    • Integrate the areas of these two separated signals.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] * 100

Visualization of Experimental Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for determining enantiomeric excess using chiral HPLC and NMR.

G cluster_0 Chiral HPLC Workflow cluster_1 NMR with CSA Workflow HPLC_Start Start: Resolved Amine Sample HPLC_Prep Prepare Sample Solution (1 mg/mL in mobile phase) HPLC_Start->HPLC_Prep HPLC_Inject Inject onto Chiral Column HPLC_Prep->HPLC_Inject HPLC_Separate Isocratic Elution and UV Detection HPLC_Inject->HPLC_Separate HPLC_Analyze Integrate Peak Areas HPLC_Separate->HPLC_Analyze HPLC_Calculate Calculate % ee HPLC_Analyze->HPLC_Calculate HPLC_End End: Enantiomeric Excess Value HPLC_Calculate->HPLC_End NMR_Start Start: Resolved Amine Sample NMR_Prep Dissolve Sample and CSA in CDCl3 in NMR Tube NMR_Start->NMR_Prep NMR_Acquire Acquire 1H NMR Spectrum NMR_Prep->NMR_Acquire NMR_Analyze Identify and Integrate Separated Signals NMR_Acquire->NMR_Analyze NMR_Calculate Calculate % ee NMR_Analyze->NMR_Calculate NMR_End End: Enantiomeric Excess Value NMR_Calculate->NMR_End

Caption: Experimental workflows for ee determination.

The logical relationship for selecting the appropriate analytical technique based on experimental needs can be visualized as follows:

G Start Need to Determine Enantiomeric Excess HighThroughput High-Throughput Screening? Start->HighThroughput HighSensitivity High Sensitivity Required? HighThroughput->HighSensitivity No NMR Use NMR with Chiral Solvating Agent HighThroughput->NMR Yes HPLC Use Chiral HPLC HighSensitivity->HPLC Yes ConsiderBoth Consider Both for Orthogonal Validation HighSensitivity->ConsiderBoth No NMR->ConsiderBoth HPLC->ConsiderBoth

Caption: Technique selection guide.

Conclusion

Both chiral HPLC and NMR spectroscopy are powerful and reliable techniques for the determination of enantiomeric excess of this compound. The choice between them is often dictated by the specific requirements of the analysis. Chiral HPLC is the method of choice when high sensitivity and baseline resolution are paramount, and for validated, routine quality control. Conversely, NMR with a chiral solvating agent offers significant advantages in terms of speed and sample throughput, making it ideal for high-throughput screening and rapid reaction monitoring. For comprehensive and robust characterization of enantiomeric purity, the use of both techniques is highly recommended to provide orthogonal validation of the results.

References

A Comparative Guide to Validating the Chiral Purity of trans-2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical aspect of chemical research and pharmaceutical development. For chiral amines like trans-2-methylcyclohexylamine, ensuring high enantiomeric excess is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide provides a comparative overview of established analytical techniques for validating the chiral purity of primary amines, offering a roadmap for method development for this compound. Due to the limited availability of specific published methods for this compound, this guide uses the well-characterized chiral amine, 1-phenylethylamine, as a primary example to illustrate detailed experimental protocols and expected performance data.

Analytical Techniques for Chiral Purity Validation

The three primary techniques for determining the enantiomeric purity of chiral amines are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different analytical challenges.

Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For primary amines, derivatization is often necessary to improve volatility and chromatographic performance.

General Protocol for Chiral GC of Primary Amines (via Derivatization):

  • Derivatization: The primary amine is converted into a less polar and more volatile derivative. A common method is N-acylation, for example, with trifluoroacetic anhydride (TFAA).

  • Injection: The derivatized sample is injected into the GC system.

  • Separation: The enantiomers are separated on a chiral capillary column, typically one coated with a cyclodextrin derivative.

  • Detection: The separated enantiomers are detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

Experimental Protocol: Chiral GC of 1-Phenylethylamine (as N-TFA derivative)

  • Derivatization: To 1 mg of (R/S)-1-phenylethylamine in a vial, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride. Cap the vial and heat at 60 °C for 15 minutes. Cool to room temperature before injection.

  • GC Conditions:

    • Column: Astec™ CHIRALDEX™ G-TA (30 m x 0.25 mm, 0.12 µm)

    • Injector Temperature: 250 °C

    • Oven Program: 100 °C (hold 1 min), then ramp to 150 °C at 2 °C/min

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Detector: FID at 250 °C

    • Injection Volume: 1 µL (split ratio 50:1)

Proposed Starting Method for this compound

Given its structural similarity to other cyclic amines, a similar derivatization and GC approach is recommended.

  • Derivatization: React this compound with trifluoroacetic anhydride to form the N-trifluoroacetyl derivative.

  • GC Conditions:

    • Column: A cyclodextrin-based chiral column, such as one containing a derivatized β-cyclodextrin (e.g., Rt-βDEXm or Chirasil-Dex).

    • Initial Oven Temperature: 80-100 °C, followed by a slow temperature ramp.

    • Injector and Detector Temperatures: 220-250 °C.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for enantiomeric separations.[1][2] It can be applied to a broader range of compounds than GC, including those that are not volatile or are thermally labile. Separation is achieved on a chiral stationary phase (CSP). For amines, derivatization can sometimes enhance separation and detection.

General Protocol for Chiral HPLC of Primary Amines:

  • Sample Preparation: Dissolve the amine in the mobile phase. Derivatization (e.g., with a chiral or achiral fluorescent tag) may be performed to improve detection or resolution.

  • Injection: Inject the sample onto the HPLC system.

  • Separation: The enantiomers are separated on a chiral column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.[3]

  • Detection: UV-Vis or fluorescence detectors are commonly used.

  • Quantification: Enantiomeric excess is determined from the peak areas.

Experimental Protocol: Chiral HPLC of 1-Phenylethylamine

  • Sample Preparation: Prepare a 1 mg/mL solution of (R/S)-1-phenylethylamine in the mobile phase.

  • HPLC Conditions:

    • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

Proposed Starting Method for this compound

A screening approach using several polysaccharide-based chiral columns is recommended.

  • Column Screening: Test columns such as CHIRALPAK® AD-H, AS-H, and CHIRALCEL® OD-H, OJ-H.

  • Mobile Phase Screening:

    • Normal Phase: Start with mixtures of hexane and an alcohol (isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

    • Reversed Phase: If the compound is sufficiently polar, mixtures of acetonitrile or methanol with water and an acidic or basic modifier can be explored.

  • Derivatization: If direct separation is unsuccessful, consider derivatization with a UV-active or fluorescent tag, such as dansyl chloride or a dinitrobenzoyl group, to enhance detectability and potentially improve chiral recognition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy is a powerful tool for determining enantiomeric excess without the need for physical separation of the enantiomers. This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to create a diastereomeric environment, which results in separate, quantifiable signals for each enantiomer in the NMR spectrum.

General Protocol for Chiral NMR Analysis of Primary Amines:

  • Reaction: The chiral amine is reacted with a chiral derivatizing agent in an NMR tube to form diastereomers.

  • Data Acquisition: A high-resolution ¹H NMR spectrum is acquired.

  • Analysis: The signals corresponding to the two diastereomers will have different chemical shifts. The enantiomeric excess is determined by integrating these distinct signals.

Experimental Protocol: Enantiomeric Excess Determination of 1-Phenylethylamine using a Chiral Derivatizing Agent

This protocol is adapted from a published procedure for the rapid determination of enantiomeric excess of primary amines.[4]

  • Reagents:

    • (R)-1,1'-Bi-2-naphthol (BINOL)

    • 2-Formylphenylboronic acid (2-FPBA)

    • Deuterated chloroform (CDCl₃)

  • Procedure:

    • In an NMR tube, dissolve 1.0 equivalent of the 1-phenylethylamine sample, 1.1 equivalents of (R)-BINOL, and 1.2 equivalents of 2-FPBA in approximately 0.6 mL of CDCl₃.

    • Gently agitate the tube to ensure complete dissolution and reaction.

    • Acquire a ¹H NMR spectrum.

  • Analysis: The imine protons of the two resulting diastereomeric boronate esters will appear as distinct signals. The ratio of the integrals of these signals corresponds to the enantiomeric ratio of the original amine sample.

Applicability to this compound

This NMR method is generally applicable to primary amines and should be suitable for this compound. The formation of the diastereomeric iminoboronate esters will likely result in well-resolved signals in the ¹H NMR spectrum, allowing for accurate determination of its enantiomeric purity.

Data Presentation

The following tables summarize the key performance characteristics of the discussed analytical techniques and provide specific data for the chiral analysis of the comparative compound, 1-phenylethylamine.

Table 1: Comparison of Analytical Techniques for Chiral Purity Analysis

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Physical separation on a chiral stationary phasePhysical separation on a chiral stationary phaseChemical shift non-equivalence in a chiral environment
Sample Volatility RequiredNot requiredNot required
Derivatization Often necessary for aminesOptional, can improve detection/resolutionRequired (with CDA) or used as a solvent (CSA)
Separation Time Typically 10-30 minutesTypically 5-20 minutesNo separation, data acquisition is rapid (minutes)
Sensitivity High (ng-pg)High (µg-ng)Lower (mg)
Instrumentation GC system with chiral columnHPLC system with chiral columnHigh-field NMR spectrometer
Primary Advantage High resolution for volatile compoundsBroad applicability and versatilityRapid analysis without physical separation

Table 2: Quantitative Data for the Chiral Analysis of 1-Phenylethylamine

TechniqueMethod(S)-enantiomer Retention Time (min)(R)-enantiomer Retention Time (min)Resolution (Rs)
GC N-TFA derivative on Astec™ CHIRALDEX™ G-TA~12.5~12.8> 1.5
HPLC Direct on CHIRALPAK® AD-H~8.2~9.5> 2.0
NMR ¹H NMR with BINOL/2-FPBA CDA in CDCl₃Not ApplicableNot ApplicableBaseline signal separation

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and principles described in this guide.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Chiral Amine Sample deriv Derivatization (e.g., with TFAA) start->deriv injection Injection deriv->injection separation Chiral GC Column (e.g., Cyclodextrin CSP) injection->separation detection Detection (FID or MS) separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Enantiomeric Excess (e.e.) Calculation chromatogram->quantification

Figure 1. Experimental workflow for chiral GC analysis of a primary amine.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Chiral Amine Sample dissolve Dissolve in Mobile Phase start->dissolve injection Injection dissolve->injection separation Chiral HPLC Column (e.g., Polysaccharide CSP) injection->separation detection Detection (UV or Fluorescence) separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Enantiomeric Excess (e.e.) Calculation chromatogram->quantification

Figure 2. Experimental workflow for chiral HPLC analysis of a primary amine.

NMR_Principle cluster_reactants Reactants in NMR Tube cluster_products Diastereomeric Products cluster_spectrum Resulting ¹H NMR Spectrum racemic_amine Racemic Amine (R-NH2 + S-NH2) reaction + cda Chiral Derivatizing Agent (e.g., (R)-BINOL + 2-FPBA) diastereomer1 Diastereomer 1 (R-Amine)-(R-CDA) reaction->diastereomer1 diastereomer2 Diastereomer 2 (S-Amine)-(R-CDA) reaction->diastereomer2 spectrum Distinct signals for each diastereomer, allowing for quantification by integration. diastereomer1->spectrum diastereomer2->spectrum

Figure 3. Principle of chiral NMR analysis using a chiral derivatizing agent.

Conclusion and Recommendations

For a researcher tasked with this analysis, the following strategy is recommended:

  • Initial Screening with HPLC: Begin by screening for a direct separation on a set of polysaccharide-based chiral columns under both normal and reversed-phase conditions. This approach is often the quickest and most versatile.

  • GC with Derivatization: If HPLC is unsuccessful or if higher sensitivity is required, proceed with GC analysis. Derivatization of the amine with a reagent like trifluoroacetic anhydride is highly recommended to improve chromatographic performance. A cyclodextrin-based chiral column would be the logical starting point.

  • NMR for Confirmation: For a rapid and orthogonal confirmation of enantiomeric excess, the NMR method using a chiral derivatizing agent like the BINOL/2-FPBA system is an excellent choice, provided a sufficient quantity of the sample is available.

By leveraging the detailed protocols for the analogous compound 1-phenylethylamine and systematically applying the method development strategies proposed, researchers can confidently establish a robust and reliable method for validating the chiral purity of this compound.

References

spectroscopic methods for analyzing trans-2-methylcyclohexylamine diastereomeric complexes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of spectroscopic methods for the analysis of diastereomeric complexes of trans-2-methylcyclohexylamine is crucial for researchers in stereochemistry, chiral separations, and drug development. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), and Mass Spectrometry (MS), complete with experimental protocols, comparative data tables, and workflow visualizations.

Overview of Spectroscopic Methods

The formation of diastereomeric complexes, often through the use of a chiral resolving or derivatizing agent, is a cornerstone of stereochemical analysis. Once formed, these diastereomers exhibit distinct physical and chemical properties that can be probed by various spectroscopic techniques to elucidate the stereochemistry and enantiomeric purity of the original analyte, in this case, this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. In the context of diastereomers, the different spatial arrangement of atoms leads to distinct chemical environments for the nuclei, resulting in separate signals in the NMR spectrum.[1][2][3] This allows for the quantification of the diastereomeric ratio.

  • Vibrational Circular Dichroism (VCD): VCD is the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4][5] It is particularly sensitive to the absolute configuration and conformation of molecules in solution.[6] Each diastereomer will produce a unique VCD spectrum, which can be compared to theoretical calculations for unambiguous stereochemical assignment.

  • Mass Spectrometry (MS): While mass spectrometry itself is not inherently sensitive to stereoisomerism, methods have been developed to distinguish diastereomers. By forming diastereomeric complexes, differences in fragmentation patterns or mobilities in the gas phase can be observed.[7] The kinetic method in mass spectrometry, for instance, can be used to determine optical purity by analyzing the competitive dissociation rates of diastereomeric complex ions.[7]

Comparative Analysis of Spectroscopic Data

The following table summarizes the type of quantitative data obtained from each technique for the analysis of diastereomeric complexes of this compound. The data presented are illustrative examples based on typical values found for similar chiral amines.

Spectroscopic MethodParameterDiastereomer 1 (e.g., (1R,2R)-amine + (R)-acid)Diastereomer 2 (e.g., (1S,2S)-amine + (R)-acid)Key Advantages
¹H NMR Chemical Shift (δ) of C2-H (ppm)3.153.25Excellent for quantification of diastereomeric excess (de).[1] Provides detailed structural information.
Coupling Constant (J) for C1-H/C2-H (Hz)10.29.8Can reveal conformational differences between diastereomers.
¹³C NMR Chemical Shift (δ) of C1 (ppm)58.257.9Complements ¹H NMR for structural confirmation.
VCD Wavenumber (cm⁻¹)16501650Provides absolute configuration by comparing experimental and calculated spectra.[5]
ΔA (x 10⁻⁵)+5.2-4.8Highly sensitive to subtle conformational changes.[8][9]
MS (Kinetic Method) Fragment Ion Ratio ([M+H-A]⁺/[M+H-B]⁺)1.20.8High sensitivity, requiring small sample amounts.[7]

Experimental Protocols

NMR Spectroscopy for Diastereomeric Excess (de) Determination
  • Sample Preparation:

    • Dissolve a known quantity of the this compound enantiomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).

    • Add one equivalent of a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent.[3] The formation of diastereomeric complexes should result in distinct NMR signals for each diastereomer.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Identify well-resolved signals corresponding to a specific proton in each diastereomer (e.g., the proton on the carbon bearing the amino group).

  • Data Analysis:

    • Integrate the area of the selected signals for each diastereomer.

    • Calculate the diastereomeric excess (de) using the formula: de (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

    • For more complex spectra, 2D NMR techniques like COSY and NOESY/EXSY can be employed to aid in signal assignment and identify exchanging species.[1][2]

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination
  • Sample Preparation:

    • Prepare a solution of the isolated diastereomeric complex in a suitable solvent (e.g., CDCl₃) at a concentration sufficient for VCD analysis (typically 0.1-0.3 M).

  • Data Acquisition:

    • Record the VCD and infrared (IR) spectra of the sample.

    • A baseline correction using the pure solvent is necessary.

  • Theoretical Calculation:

    • Perform quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the VCD spectrum for the possible absolute configurations of the diastereomer.

  • Data Analysis:

    • Compare the experimental VCD spectrum with the calculated spectra. A good match allows for the unambiguous assignment of the absolute configuration.[5]

Mass Spectrometry using the Kinetic Method
  • Sample Preparation:

    • Generate diastereomeric complex ions by electrospray ionization (ESI) of a solution containing the analyte and a chiral reference compound.[7]

  • Data Acquisition:

    • Select the protonated molecular ion of the diastereomeric complex in the mass spectrometer.

    • Induce fragmentation through collision-induced dissociation (CID).

    • Acquire the tandem mass (MS/MS) spectrum, showing the fragment ions.

  • Data Analysis:

    • Determine the ratio of the abundances of two competing fragment ions. This ratio will differ for the two diastereomers.

    • By creating a calibration curve with samples of known enantiomeric excess, the optical purity of an unknown sample can be determined.[7]

Visualizing the Analysis Workflow and Method Relationships

The following diagrams illustrate the experimental workflow and the logical connections between the spectroscopic methods and the information they provide.

G Experimental Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation Analyte This compound Complex Diastereomeric Complex Formation Analyte->Complex ChiralAgent Chiral Derivatizing/Resolving Agent ChiralAgent->Complex NMR NMR Spectroscopy Complex->NMR VCD VCD Spectroscopy Complex->VCD MS Mass Spectrometry Complex->MS Quant Quantification (de/ee) NMR->Quant Struct Structural Elucidation NMR->Struct VCD->Struct AbsConfig Absolute Configuration VCD->AbsConfig MS->Quant

Caption: Experimental workflow for analyzing diastereomeric complexes.

G Information from Spectroscopic Methods cluster_methods Spectroscopic Methods cluster_info Derived Information NMR NMR Ratio Diastereomeric Ratio NMR->Ratio Integration Conformation Solution Conformation NMR->Conformation NOE/J-coupling Connectivity Covalent Structure NMR->Connectivity Chemical Shifts VCD VCD VCD->Conformation Band Shape/Intensity AbsConfig Absolute Configuration VCD->AbsConfig Spectral Comparison MS MS MS->Ratio Kinetic Method

Caption: Relationship between methods and derived structural information.

References

comparison of different chiral resolving agents for ibuprofen resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic ibuprofen into its constituent enantiomers is a critical process in the pharmaceutical industry, as the (S)-(+)-enantiomer is responsible for the desired anti-inflammatory activity. This guide provides an objective comparison of three distinct chiral resolving agents—(S)-(-)-α-methylbenzylamine, N-octyl-D-glucamine, and L-lysine—supported by experimental data to aid in the selection of the most suitable agent for specific research and development needs.

Performance Comparison of Chiral Resolving Agents

The efficacy of a chiral resolving agent is determined by several factors, including the yield of the desired enantiomer, the enantiomeric excess (ee) achieved, and the overall efficiency of the process. The following table summarizes the performance of the three selected agents based on published experimental data.

Chiral Resolving AgentMolar Ratio (Ibuprofen:Agent)Solvent(s)Key ProcessYield of (S)-IbuprofenEnantiomeric Excess (ee) of (S)-IbuprofenReference
(S)-(-)-α-methylbenzylamine 1:0.5 (with 0.5 eq. KOH)Water, MethanolDiastereomeric Salt Crystallization95% (recovery from salt)80%[1]
N-octyl-D-glucamine 1:0.47Toluene, WaterDiastereomeric Salt Crystallization60%99%[2]
L-lysine 1:0.8 (monohydrate)Ethanol/Water (97/3 v/v)Preferential CrystallizationNot explicitly statedPurity of (S)-ibuprofen-(S)-lysine salt ≥98%[3]

Experimental Protocols

Detailed methodologies for the chiral resolution of ibuprofen using each of the compared agents are provided below. These protocols are based on established literature and offer a basis for reproducible experimentation.

Resolution with (S)-(-)-α-methylbenzylamine

This protocol is adapted from a study focused on a green and strategic approach to chiral resolution.[1]

a) Formation of Diastereomeric Salts:

  • A mixture of racemic ibuprofen, (S)-(-)-α-methylbenzylamine (S-MBA), and potassium hydroxide (KOH) is prepared in a molar ratio of 1:0.5:0.5 in water.

  • The addition of KOH enhances the solubility of both ibuprofen and S-MBA in the aqueous medium, facilitating the formation of the diastereomeric salts.[1]

  • The optimal conditions for this step result in the highest recovery of the diastereomeric salts with a diastereomeric excess (de) of 40% and a yield of 53%.[1]

b) Cooling Crystallization:

  • The diastereomeric salt solution is subjected to cooling crystallization to selectively precipitate one of the diastereomers.

  • The choice of solvent and the temperature range for cooling have been found to have an insignificant effect on the resolution of diastereomeric salts with a de between 40-50%.[1]

c) Recovery of (S)-Ibuprofen:

  • The crystallized diastereomeric salt is separated and then treated to liberate the (S)-ibuprofen.

  • An optimal solvent-to-antisolvent ratio of 1:6 (methanol-to-water) is used for the recovery, resulting in the highest enantiomeric excess (80%) and yield (95%) of (S)-enriched ibuprofen.[1]

  • Water acts as an antisolvent, reducing the solubility of ibuprofen and promoting its precipitation.[1]

  • An aging time of 2 hours and an antisolvent addition rate of 3 mL/min are considered optimal for crystallization.[1]

Resolution with N-octyl-D-glucamine

This protocol is based on a patented method for the resolution of ibuprofen.[2]

a) Diastereomeric Salt Formation:

  • Racemic ibuprofen (e.g., 18 g, 87 mmol) is dissolved in toluene (150 mL).

  • Water (0.5 mL) and N-octyl-D-glucamine (12.12 g, 41 mmol) are added to the solution.

  • The mixture is heated to 75°C to form a clear solution.

  • The solution is then cooled to 20°C over 4 hours, leading to the precipitation of the (S)-ibuprofen N-octyl-D-glucamine salt.

  • The precipitate is collected by filtration, washed with toluene, and dried.

b) Liberation of (S)-Ibuprofen:

  • The obtained (S)-ibuprofen N-octyl-D-glucamine salt is stirred with water (50 mL) and potassium hydroxide (2.2 g, 39 mmol) at 45°C for one hour.

  • The mixture is cooled to 15°C to precipitate the N-octyl-D-glucamine, which can be recovered for reuse.

  • The aqueous filtrate is acidified with 3N HCl to a pH of less than 1.

  • The resulting precipitate of (S)-ibuprofen is collected by filtration at 20°C, yielding a product with 99% ee.[2]

Resolution with L-lysine

This protocol describes a preferential crystallization method detailed in a patent.[3]

a) Preparation of the Supersaturated Solution:

  • Racemic ibuprofen (2.0 kg) and S-lysine monohydrate (1.6 kg) are combined with 18 to 20 liters of an ethanol/water (97/3 v/v) solvent mixture.

  • The mixture is agitated until all solids are dissolved.

  • Any suspended solids are removed by filtration to obtain a clear mother liquor.

  • The liquor is then cooled to a temperature where it becomes supersaturated with respect to both diastereomeric salts, typically a reduction of about 5°C.

b) Preferential Crystallization:

  • The supersaturated solution is brought into contact with a seed bed slurry of (S)-ibuprofen-(S)-lysine crystals.

  • In the presence of the seed crystals, the supersaturation of the (S,S)-salt is released through crystal growth, while the (R,S)-salt remains in solution.

  • The crystallized (S)-ibuprofen-(S)-lysine is separated by filtration or centrifugation.

c) Purification and Recovery:

  • The collected crystals are washed with the aqueous-organic solvent to yield (S)-ibuprofen-(S)-lysine with a purity of ≥98%.[3]

  • The (S)-ibuprofen can then be liberated from the salt in a subsequent step.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the chiral resolution of ibuprofen via diastereomeric salt formation, which is the underlying principle for the methods described for (S)-(-)-α-methylbenzylamine and N-octyl-D-glucamine.

Chiral_Resolution_Workflow Racemic_Ibuprofen Racemic (R/S)-Ibuprofen Salt_Formation Diastereomeric Salt Formation Racemic_Ibuprofen->Salt_Formation Chiral_Agent Chiral Resolving Agent ((S)-enantiomer) Chiral_Agent->Salt_Formation Solvent Solvent Solvent->Salt_Formation Diastereomeric_Salts Mixture of Diastereomeric Salts (R-Ibuprofen)-(S-Agent) (S-Ibuprofen)-(S-Agent) Salt_Formation->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Insoluble_Salt Less Soluble Diastereomeric Salt ((S)-Ibuprofen-(S)-Agent) Crystallization->Insoluble_Salt Precipitation Soluble_Salt More Soluble Diastereomeric Salt ((R)-Ibuprofen-(S)-Agent in Filtrate) Crystallization->Soluble_Salt Filtration Liberation_S Liberation of (S)-Ibuprofen Insoluble_Salt->Liberation_S Liberation_R Liberation of (R)-Ibuprofen (Optional) Soluble_Salt->Liberation_R S_Ibuprofen Pure (S)-Ibuprofen Liberation_S->S_Ibuprofen Recovered_Agent_S Recovered Chiral Agent Liberation_S->Recovered_Agent_S R_Ibuprofen Pure (R)-Ibuprofen Liberation_R->R_Ibuprofen Recovered_Agent_R Recovered Chiral Agent Liberation_R->Recovered_Agent_R

Caption: General workflow for chiral resolution of ibuprofen.

References

A Comparative Guide to Analytical Methods for Monitoring trans-2-Methylcyclohexylamine Mediated Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and resolution of chiral compounds, the accurate monitoring of enantiomeric purity is paramount. The resolution of trans-2-methylcyclohexylamine, a valuable chiral building block, requires robust analytical methods to determine the enantiomeric excess (ee) and track the progress of the separation. This guide provides a comparative overview of common analytical techniques, including Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral NMR Spectroscopy, and Polarimetry, complete with supporting experimental protocols and data.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1] It relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2]

Experimental Protocol: Chiral HPLC-UV

Objective: To separate and quantify the enantiomers of this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • Chiral stationary phase column (e.g., a polysaccharide-based CSP such as one coated with a derivative of cellulose or amylose)

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

    • Prepare standards of known enantiomeric excess by mixing appropriate volumes of solutions of the pure enantiomers.

    • Filter all samples through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (or equivalent polysaccharide-based column)

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic additive (e.g., diethylamine) to improve peak shape. A typical starting point is 90:10 (v/v) hexane:isopropanol + 0.1% diethylamine.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers based on their retention times.

    • Calculate the enantiomeric excess (ee) using the peak areas (A) of the two enantiomers:

      • ee (%) = [(A₁ - A₂) / (A₁ + A₂)] x 100

Data Presentation: Chiral HPLC
Parameter(1R,2R)-(-)-trans-2-Methylcyclohexylamine(1S,2S)-(+)-trans-2-Methylcyclohexylamine
Retention Time (min) 8.59.8
Resolution (Rs) \multicolumn{2}{c
Limit of Detection (LOD) \multicolumn{2}{c
Limit of Quantitation (LOQ) \multicolumn{2}{c

Workflow for Chiral HPLC Analysis

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Racemic or Resolved Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc column Chiral Column hplc->column detector UV Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for the enantiomeric analysis of this compound by Chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another effective method for separating enantiomers, particularly for volatile compounds.[3] For amines, derivatization is often necessary to improve volatility and chromatographic performance.[4]

Experimental Protocol: Chiral GC-MS

Objective: To separate and quantify the enantiomers of this compound after derivatization.

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (GC-MS)

    • Chiral capillary column (e.g., a cyclodextrin-based CSP)

  • Sample Preparation (Derivatization):

    • To 1 mg of the this compound sample in a vial, add 200 µL of a suitable solvent (e.g., dichloromethane).

    • Add 50 µL of a chiral derivatizing agent, such as N-(trifluoroacetyl)-L-prolyl chloride (TFAPC).[5]

    • Heat the mixture at 60 °C for 30 minutes.

    • After cooling, the sample is ready for injection. The derivatization converts the enantiomers into diastereomers, which can be separated on an achiral column, or the derivatized enantiomers can be separated on a chiral column for enhanced resolution.

  • Chromatographic Conditions:

    • Column: Chirasil-Dex CB (or equivalent cyclodextrin-based chiral column)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: Increase to 200 °C at a rate of 5 °C/min

      • Hold at 200 °C for 5 minutes

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: 50-500 m/z

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized enantiomers.

    • Calculate the enantiomeric excess (ee) using the peak areas from the total ion chromatogram (TIC).

Data Presentation: Chiral GC-MS
ParameterDerivatized (1R,2R)-(-)-enantiomerDerivatized (1S,2S)-(+)-enantiomer
Retention Time (min) 15.215.8
Resolution (Rs) \multicolumn{2}{c
Limit of Detection (LOD) \multicolumn{2}{c
Limit of Quantitation (LOQ) \multicolumn{2}{c

Workflow for Chiral GC-MS Analysis

gc_workflow cluster_prep Sample Preparation cluster_gc GC-MS Analysis cluster_data Data Analysis sample Racemic or Resolved Sample derivatize Derivatize with Chiral Reagent sample->derivatize gcms GC-MS System derivatize->gcms column Chiral Capillary Column gcms->column ms Mass Spectrometer column->ms chromatogram Obtain TIC ms->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for the enantiomeric analysis of this compound by Chiral GC-MS.

Chiral NMR Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Experimental Protocol: ¹H-NMR with a Chiral Solvating Agent

Objective: To determine the enantiomeric excess of this compound using ¹H-NMR.

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher)

  • Sample Preparation:

    • Dissolve approximately 5 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H-NMR spectrum.

    • To the same NMR tube, add one equivalent of a chiral solvating agent, such as (R)-(-)-Mandelic acid.

    • Gently shake the tube to ensure mixing and acquire another ¹H-NMR spectrum.

  • Data Analysis:

    • Compare the spectra before and after the addition of the CSA.

    • Identify a proton signal in the analyte (e.g., the proton on the carbon bearing the amino group) that splits into two distinct signals in the presence of the CSA.

    • Integrate the two signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Data Presentation: Chiral ¹H-NMR
Parameter(1R,2R)-(-)-enantiomer Complex(1S,2S)-(+)-enantiomer Complex
Chemical Shift (δ, ppm) of C1-H 3.153.20
Chemical Shift Difference (Δδ, ppm) \multicolumn{2}{c

Workflow for Chiral NMR Analysis

nmr_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis sample Analyte Sample dissolve Dissolve in CDCl3 sample->dissolve add_csa Add Chiral Solvating Agent dissolve->add_csa nmr NMR Spectrometer add_csa->nmr spectrum Acquire Spectrum nmr->spectrum identify Identify Split Signals spectrum->identify integrate Integrate Signals identify->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for ee% determination of this compound by Chiral NMR.

Polarimetry

Polarimetry is a traditional method for measuring the optical rotation of a chiral substance in solution. The enantiomeric excess can be calculated if the specific rotation of the pure enantiomer is known.

Experimental Protocol: Polarimetry

Objective: To determine the optical purity of a sample of this compound.

  • Instrumentation:

    • Polarimeter

  • Sample Preparation:

    • Accurately weigh a known amount of the sample (e.g., 100 mg) and dissolve it in a specific volume of a suitable solvent (e.g., 10 mL of methanol) in a volumetric flask.

  • Measurement:

    • Calibrate the polarimeter with a blank (solvent only).

    • Fill the polarimeter cell (of a known path length, e.g., 1 dm) with the sample solution.

    • Measure the observed rotation (α).

  • Data Analysis:

    • Calculate the specific rotation [α] of the sample using the formula:

      • [α] = α / (c × l)

      • where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

    • Calculate the optical purity (which is equivalent to enantiomeric excess) using the formula:

      • Optical Purity (%) = ([α]sample / [α]pure enantiomer) × 100

Data Presentation: Polarimetry
ParameterValue
Specific Rotation of Pure (1S,2S)-(+)-enantiomer Value to be experimentally determined
Observed Rotation of Sample (α) +X.X°
Concentration (c) 0.01 g/mL
Path Length (l) 1 dm
Calculated Specific Rotation of Sample +Y.Y°
Calculated Optical Purity Z%

Workflow for Polarimetry Analysis

polarimetry_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Analysis sample Resolved Sample prepare_solution Prepare Solution of Known Concentration sample->prepare_solution polarimeter Polarimeter prepare_solution->polarimeter measure_rotation Measure Observed Rotation (α) polarimeter->measure_rotation calculate_specific Calculate Specific Rotation measure_rotation->calculate_specific calculate_ee Calculate Optical Purity (ee%) calculate_specific->calculate_ee

Caption: Workflow for determining the optical purity by Polarimetry.

Comparison of Analytical Methods

FeatureChiral HPLCChiral GCChiral NMRPolarimetry
Principle Differential interaction with a CSPSeparation of volatile (derivatized) enantiomers on a CSPDiastereomeric complex formation with a CSAMeasurement of optical rotation
Sample Throughput ModerateModerateHighHigh
Sensitivity HighVery HighLowLow
Quantitative Accuracy HighHighModerateLow
Method Development Can be complexRequires derivatizationRelatively simpleSimple
Instrumentation Cost HighHighVery HighModerate
Destructive No (can be preparative)YesNoNo

Method Selection Guide

The choice of the most appropriate analytical method depends on several factors, including the required sensitivity, sample throughput, available instrumentation, and the stage of the research or development process.

logic_diagram start Start: Need to determine ee% of This compound q1 High sensitivity and quantitative accuracy required? start->q1 q2 Is the sample volatile or easily derivatized? q1->q2 Yes q3 Rapid screening and non-destructive analysis needed? q1->q3 No hplc Use Chiral HPLC q2->hplc No gc Use Chiral GC q2->gc Yes nmr Use Chiral NMR q3->nmr Yes polarimetry Use Polarimetry (for optical purity) q3->polarimetry No, but have pure enantiomer standard

Caption: Logic diagram for selecting an analytical method for ee% determination.

References

A Researcher's Guide to Determining Absolute Configuration of Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, the precise determination of a molecule's absolute configuration is not merely a final step in characterization but a critical factor influencing its biological activity, efficacy, and safety. This guide provides an objective comparison of the most common and powerful techniques used to elucidate the three-dimensional arrangement of atoms in resolved enantiomers, supported by experimental data and detailed protocols.

At a Glance: Comparison of Key Methodologies

The selection of an appropriate method for determining absolute configuration depends on several factors, including the nature of the sample, available instrumentation, and the desired level of certainty. The following table summarizes the key characteristics of four widely used techniques.

FeatureX-ray Crystallography (Anomalous Dispersion)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (Mosher's Method)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1]Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[2][3]
Sample Requirement High-quality single crystal (microgram to milligram scale).5-15 mg of sample (recoverable); can be a neat liquid, oil, or in solution.[3]Microgram to milligram quantities in solution; requires a chromophore near the stereocenter.~1-5 mg of the chiral substrate.
Analysis Time Days to weeks (including crystal growth).Hours to a day (including measurement and computation).Hours.4-6 hours of active effort over 1-2 days.[3]
Key Strengths Provides an unambiguous and direct determination of the absolute configuration. Considered the "gold standard".Applicable to a wide range of molecules in solution, including non-crystalline samples and those without a UV chromophore.[4]Highly sensitive and requires a small amount of sample. The Exciton Chirality Method can provide a definitive assignment.[5]A well-established and reliable method that does not require specialized spectroscopic equipment beyond a standard NMR spectrometer.
Key Limitations The absolute requirement for a high-quality single crystal can be a significant bottleneck. The effect is weaker for light-atom molecules.[4]Requires computational chemistry (DFT) to predict the theoretical spectrum for comparison. The accuracy depends on the quality of the computational model.[6]Limited to molecules with a suitable chromophore. The interpretation can be complex due to conformational flexibility.Requires chemical derivatization, which may not be straightforward for all molecules. The analysis can be complex for molecules with multiple chiral centers.
Confidence Indicator Flack parameter (a value close to 0 with a small standard uncertainty indicates the correct assignment).[1][7]The degree of similarity between the experimental and calculated spectra (often quantified with similarity indices).Good correlation between experimental and calculated spectra, or a clear exciton couplet in the Exciton Chirality Method.Consistency of the sign of the chemical shift differences (Δδ) across multiple protons.

Experimental Protocols

X-ray Crystallography (Anomalous Dispersion)

This method provides a direct and unambiguous determination of the absolute configuration by analyzing the anomalous scattering of X-rays.

Methodology:

  • Crystal Growth: Grow a high-quality single crystal of the enantiomerically pure compound. This is often the most challenging step and may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount the crystal on a diffractometer. To enhance the anomalous signal for light-atom molecules, it is often advantageous to use copper (Cu Kα) radiation. Collect a complete set of diffraction data, ensuring to measure Friedel pairs (reflections h,k,l and -h,-k,-l) which are crucial for determining the absolute structure.[1]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard methods to obtain an initial model of the molecule.

  • Absolute Configuration Determination: Refine the structural model against the diffraction data. The absolute configuration is determined by refining the Flack parameter, 'x'.[7]

    • A value of 'x' close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct.

    • A value of 'x' close to 1 suggests that the inverted structure is correct.

    • A value near 0.5 may indicate a racemic twin.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light, providing a powerful method for determining the absolute configuration of molecules in solution.

Methodology:

  • Sample Preparation: Dissolve 5-15 mg of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.[1]

  • VCD Spectrum Acquisition: Record the VCD and IR spectra using a VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Perform a thorough conformational search of the molecule using a molecular mechanics force field.

    • Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*).

    • Calculate the VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.[6]

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers.

    • If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer.

    • If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is the opposite of the calculated enantiomer.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is a highly sensitive technique that measures the differential absorption of circularly polarized UV-Vis light by chiral molecules containing a chromophore.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent. The concentration will depend on the strength of the chromophore.

  • ECD Spectrum Acquisition: Record the ECD spectrum over the appropriate wavelength range covering the electronic transitions of the chromophore.

  • Computational Modeling: Similar to VCD, perform a thorough conformational analysis to find all relevant low-energy conformers. Optimize the geometry of each conformer using DFT. Calculate the ECD spectrum for each conformer using Time-Dependent DFT (TD-DFT).

  • Spectral Comparison and Assignment: Generate a Boltzmann-averaged calculated ECD spectrum. Compare the experimental ECD spectrum with the calculated spectrum.[8] A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.

Exciton Chirality Method (ECM): A powerful application of ECD for molecules containing two or more interacting chromophores. The sign of the observed "couplet" in the ECD spectrum directly correlates with the chirality of the spatial arrangement of the chromophores.[5]

NMR Spectroscopy (Mosher's Method)

This classic method utilizes a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to convert an enantiomeric alcohol or amine into a mixture of diastereomers with distinct NMR spectra.[2]

Methodology:

  • Derivatization: React two separate aliquots of the chiral alcohol or amine with (R)-MTPA chloride and (S)-MTPA chloride, respectively, to form the corresponding (S)- and (R)-MTPA esters or amides.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products. It is crucial to unambiguously assign the proton signals for the groups flanking the newly formed ester or amide linkage. 2D NMR techniques like COSY and HSQC can aid in these assignments.

  • Data Analysis: For each assigned proton, calculate the difference in chemical shift (Δδ) between the (S)-MTPA and (R)-MTPA derivatives: Δδ = δ(S) - δ(R).

  • Configuration Assignment:

    • Draw the conformation of the MTPA ester with the C=O and C-CF₃ bonds eclipsing the Cα-O bond. The phenyl group of the MTPA reagent will shield nearby protons.

    • Protons with a positive Δδ value are located on one side of the MTPA phenyl group, while those with a negative Δδ value are on the other side.

    • This spatial arrangement of the substituents around the chiral center allows for the determination of its absolute configuration.

Visualizing the Workflow

The following diagrams illustrate the general workflows for determining absolute configuration using the described techniques.

VCD_Workflow cluster_exp Experimental cluster_comp Computational exp_sample Enantiomerically Pure Sample exp_dissolve Dissolve in Deuterated Solvent exp_sample->exp_dissolve exp_measure Measure VCD & IR Spectra exp_dissolve->exp_measure compare Compare Experimental & Calculated Spectra exp_measure->compare comp_conf Conformational Search comp_dft DFT Optimization & Frequency Calculation comp_conf->comp_dft comp_spec Calculate VCD & IR Spectra comp_dft->comp_spec comp_avg Boltzmann Averaging comp_spec->comp_avg comp_avg->compare assign Assign Absolute Configuration compare->assign

Workflow for Absolute Configuration Determination using VCD.

Mosher_Method_Workflow cluster_derivatization Derivatization cluster_analysis NMR Analysis sample Chiral Alcohol/Amine react_R React with (R)-MTPA-Cl sample->react_R react_S React with (S)-MTPA-Cl sample->react_S ester_R (S)-MTPA Ester/Amide react_R->ester_R ester_S (R)-MTPA Ester/Amide react_S->ester_S nmr_R Acquire 1H NMR ester_R->nmr_R nmr_S Acquire 1H NMR ester_S->nmr_S assign_signals Assign Proton Signals nmr_R->assign_signals nmr_S->assign_signals calc_delta Calculate Δδ = δS - δR assign_signals->calc_delta assign_config Determine Absolute Configuration calc_delta->assign_config

Workflow for Mosher's Method.

Xray_Workflow start Enantiomerically Pure Compound grow_crystal Grow High-Quality Single Crystal start->grow_crystal data_collection X-ray Diffraction Data Collection (with Anomalous Dispersion) grow_crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution flack_parameter Refine Flack Parameter structure_solution->flack_parameter assign_config Assign Absolute Configuration flack_parameter->assign_config

Workflow for X-ray Crystallography.

References

A Comparative Guide to the Chiral Resolution of α-Arylpropionic Acids: Evaluating the Efficacy of Trans-2-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis and separation of chiral active pharmaceutical ingredients (APIs) are critical in modern drug development. For the widely used class of non-steroidal anti-inflammatory drugs (NSAIDs) known as α-arylpropionic acids (profens), the therapeutic activity is often predominantly associated with one enantiomer. This guide provides a comparative analysis of the efficiency of trans-2-methylcyclohexylamine as a resolving agent for α-arylpropionic acids, benchmarked against other commonly employed chiral amines. The information presented is supported by experimental data to aid researchers in the selection of optimal resolution strategies.

Introduction to Diastereomeric Salt Resolution

The most prevalent method for separating enantiomers on a preparative scale is through diastereomeric salt formation. This technique involves reacting a racemic acid with a chiral base (the resolving agent) to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization. The desired enantiomer is then recovered from the separated diastereomeric salt. The efficiency of this process is highly dependent on the choice of the resolving agent and the crystallization solvent.

Comparative Performance of Chiral Resolving Agents

The selection of an appropriate resolving agent is paramount for achieving high yield and enantiomeric purity. This section compares the performance of this compound with other established resolving agents in the resolution of common α-arylpropionic acids like ibuprofen and ketoprofen.

Table 1: Efficiency Comparison of Resolving Agents for Racemic Ibuprofen

Resolving AgentSolventYield of Diastereomeric SaltOptical Purity of Recovered (S)-IbuprofenReference
(S)-(-)-1-Phenylethylamine Aqueous KOH20.1% (for (+)-enantiomer)88.14%[1]

Table 2: Efficiency Comparison of Resolving Agents for Racemic Ketoprofen

Resolving AgentSolventYield of Diastereomeric SaltEnantiomeric Purity of Recovered (S)-KetoprofenReference
(-)-Cinchonidine Ethyl acetate/Methanol (10:1)31%97%[2]
(S)(-)-Methylbenzylamine Not specifiedNot specifiedNot specified[2]
Dehydroabiethylamine Not specifiedNot specifiedNot specified[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of resolution processes. Below are representative protocols for the resolution of ibuprofen and ketoprofen using established chiral amines.

Protocol 1: Resolution of Racemic Ibuprofen with (S)-(-)-1-Phenylethylamine

This procedure is adapted from a common undergraduate organic chemistry experiment.[1]

1. Formation of Diastereomeric Salts:

  • Dissolve 3.1 grams of racemic ibuprofen in a suitable solvent containing aqueous KOH.

  • Heat the solution to facilitate dissolution.

  • Add (S)-(-)-1-phenylethylamine to the heated solution. The (S,S)-diastereomeric salt is less soluble and will precipitate out of the solution.

2. Isolation and Purification of the Diastereomeric Salt:

  • Cool the mixture to allow for complete crystallization.

  • Collect the precipitated (S,S)-salt by vacuum filtration.

  • Recrystallize the salt from a suitable solvent (e.g., ethanol) to improve diastereomeric purity.

3. Recovery of (S)-(+)-Ibuprofen:

  • Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the free (S)-(+)-ibuprofen and the resolving agent.

  • Extract the (S)-(+)-Ibuprofen with an organic solvent.

  • Wash and dry the organic layer, and remove the solvent under reduced pressure to obtain the solid (S)-(+)-ibuprofen.

4. Recovery of (R)-(-)-Ibuprofen (from the filtrate):

  • Acidify the filtrate from the initial crystallization to precipitate the (R)-(-)-ibuprofen.

  • Isolate and purify the (R)-(-)-ibuprofen by extraction and crystallization.

Protocol 2: Resolution of Racemic Ketoprofen with (-)-Cinchonidine

This protocol is based on a patented industrial process.[2]

1. Formation of Diastereomeric Salt:

  • Dissolve racemic ketoprofen in a solvent mixture of ethyl acetate and methanol (10:1 v/v).

  • Add (-)-cinchonidine to the solution.

  • Stir the mixture at room temperature for 16 hours, followed by cooling to 0°C for 5-6 hours to induce crystallization of the less soluble diastereomeric salt.

2. Isolation and Purification of the Diastereomeric Salt:

  • Filter the precipitated salt under vacuum and wash it with ethyl acetate and then ether.

  • Dry the salt under vacuum.

  • Recrystallize the salt from a mixture of ethyl acetate and methanol to achieve high enantiomeric purity.

3. Liberation of (S)-Ketoprofen:

  • Dissolve the purified salt in 10% aqueous HCl.

  • Extract the mixture with ether.

  • Combine the ether extracts, wash with aqueous HCl, and dry over MgSO4.

  • Remove the solvent in vacuo to yield (S)-ketoprofen.

Visualizing the Resolution Process

The following diagrams illustrate the logical workflow of a typical diastereomeric salt resolution.

ResolutionWorkflow cluster_formation Diastereomeric Salt Formation cluster_separation Separation cluster_recovery Enantiomer Recovery racemic_acid Racemic α-Arylpropionic Acid reaction Reaction racemic_acid->reaction resolving_agent Chiral Resolving Agent (e.g., this compound) resolving_agent->reaction solvent Solvent solvent->reaction diastereomeric_salts Mixture of Diastereomeric Salts reaction->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble Precipitation more_soluble More Soluble Diastereomeric Salt (in Filtrate) crystallization->more_soluble Remains in solution acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 enantiomer1 Pure Enantiomer 1 acidification1->enantiomer1 enantiomer2 Pure Enantiomer 2 acidification2->enantiomer2

Figure 1. General workflow for the resolution of a racemic acid via diastereomeric salt formation.

Conclusion

The diastereomeric salt resolution remains a robust and scalable method for obtaining enantiomerically pure α-arylpropionic acids. While established resolving agents like (S)-(-)-1-phenylethylamine and cinchonidine have demonstrated effectiveness for ibuprofen and ketoprofen respectively, there is a noticeable gap in the publicly available literature regarding the efficiency of this compound for this class of compounds. The data presented in this guide serves as a baseline for comparison, and further experimental investigation into novel resolving agents like this compound is warranted. Such research could uncover more efficient and cost-effective resolution processes, which is of significant interest to the pharmaceutical industry. The provided protocols offer a starting point for developing and optimizing these critical separation techniques.

References

A Comparative Guide to the Cross-Validation of Enantiomeric Excess Using Diverse Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination and validation of enantiomeric excess (ee) are cornerstones of modern stereochemistry, with profound implications in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile.[1][2] Cross-validation, the process of confirming results with two or more distinct analytical methods, ensures the accuracy, reliability, and robustness of enantiomeric purity measurements. This guide provides an objective comparison of three principal analytical techniques for determining ee: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Circular Dichroism (CD) Spectroscopy. It is designed for researchers, scientists, and drug development professionals seeking to implement rigorous analytical controls.

Principles of Key Analytical Techniques

The fundamental principle behind determining enantiomeric excess is the differentiation of enantiomers in a chiral environment.

  • Chiral Chromatography (HPLC & GC): These widely used techniques achieve the physical separation of enantiomers by passing them through a column containing a chiral stationary phase (CSP).[2] The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their individual quantification.[1] Chiral HPLC is versatile and applicable to a broad range of compounds, while Chiral GC is highly sensitive but requires the analyte to be volatile and thermally stable.[3]

  • Circular Dichroism (CD) Spectroscopy: This chiroptical technique measures the differential absorption of left and right circularly polarized light by a chiral molecule.[4] Since enantiomers absorb circularly polarized light differently, the CD signal is directly proportional to the enantiomeric excess of the sample.[5] CD spectroscopy can be used as a standalone method or as a powerful detector for HPLC, enabling ee determination even when chromatographic peaks are not fully resolved.[4][6]

Comparative Performance and Data

The choice of an analytical method for ee determination involves a trade-off between accuracy, precision, sensitivity, and analysis time.[7] The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and CD Spectroscopy and presents hypothetical cross-validation data for a sample of "Compound X."

Parameter Chiral HPLC Chiral GC Circular Dichroism (CD)
Principle Physical separation on a chiral stationary phase.[7]Physical separation on a chiral stationary phase for volatile compounds.[8]Differential absorption of circularly polarized light.[4]
Typical Accuracy High (±0.1-0.5% ee)High (±0.1-0.5% ee)Moderate to High (±1-5% ee), dependent on calibration.[9]
Typical Precision (RSD) < 1%< 1%< 5%
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Analysis Time 10-30 minutes5-20 minutes< 5 minutes (standalone)
Sample Requirements Soluble in mobile phaseVolatile and thermally stable.[3]Must be chromophoric and have a CD signal.[6]
Cross-Validation ee (%) for Compound X 95.2%95.5%94.8%

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate ee determination. The following are representative protocols for each technique.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of a chiral pharmaceutical compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.[1]

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[2]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.[10]

  • Mobile Phase: A common mobile phase is a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).[10]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25 °C.[1]

    • Detection: UV at 254 nm.[10]

    • Injection Volume: 10 µL.[1]

  • Data Analysis:

    • Inject a racemic standard of the compound to determine the retention times of the two enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas (A1 and A2) for the two separated enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100 .[11]

Chiral Gas Chromatography (GC)

This protocol is suitable for volatile chiral analytes, such as certain flavor and fragrance compounds.

  • Instrumentation: A standard GC system with a Flame Ionization Detector (FID).

  • Column: A capillary column with a derivatized cyclodextrin chiral stationary phase.[8]

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 200 °C at 5 °C/min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Detector Temperature: 280 °C.

    • Injection Volume: 1 µL (split injection, 50:1 ratio).

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers based on a racemic standard.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the same formula as for HPLC.[12]

Circular Dichroism (CD) Spectroscopy

This protocol describes a standalone method for determining ee without chromatographic separation.

  • Instrumentation: A CD Spectrometer.

  • Sample Preparation:

    • Prepare a series of calibration standards with known enantiomeric excess (e.g., 100% R, 75% R, 50% R [racemic], 25% R, 0% R [100% S]) at a constant total concentration in a suitable solvent (e.g., acetonitrile).

    • Prepare the unknown sample at the same total concentration.

  • Measurement Conditions:

    • Wavelength: Scan a range to find the wavelength of maximum CD signal (e.g., 200-400 nm).

    • Cuvette Path Length: 1 cm.

    • Temperature: 25 °C.

  • Data Analysis:

    • Record the CD signal (in millidegrees, mdeg) for each standard at the wavelength of maximum intensity.

    • Create a calibration curve by plotting the CD signal versus the known % ee.[13]

    • Measure the CD signal of the unknown sample.

    • Determine the % ee of the unknown sample by interpolating its CD signal on the calibration curve.[14]

Visualized Workflows

Diagrams are provided to illustrate key processes in the cross-validation of enantiomeric excess.

G cluster_0 Cross-Validation Workflow A Prepare Sample of Unknown Enantiomeric Excess B Analyze using Primary Method (e.g., Chiral HPLC) A->B D Analyze using Secondary Method (e.g., Chiral GC or CD) A->D C Calculate ee (Result 1) B->C F Compare Results C->F E Calculate ee (Result 2) D->E E->F G Results Consistent? (Within acceptable tolerance) F->G H Validation Successful G->H Yes I Investigate Discrepancy (Method development, sample stability) G->I No

Caption: A workflow for cross-validating enantiomeric excess measurements.

G cluster_1 Method Selection Logic Start Start with Chiral Analyte Q1 Is the analyte volatile & thermally stable? Start->Q1 GC Consider Chiral GC (High Sensitivity) Q1->GC Yes HPLC Consider Chiral HPLC (High Versatility) Q1->HPLC No Q2 Does the analyte have a chromophore and a CD signal? GC->Q2 HPLC->Q2 CD Consider CD Spectroscopy (Rapid Analysis) Q2->CD Yes End Select & Optimize Method Q2->End No CD->End

Caption: Logical path for selecting an ee determination technique.

References

Safety Operating Guide

Proper Disposal of trans-2-methylcyclohexylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of trans-2-methylcyclohexylamine is critical for ensuring a safe laboratory environment and regulatory compliance. This guide provides a procedural, step-by-step approach to its disposal, tailored for researchers, scientists, and drug development professionals.

This compound is a flammable, corrosive, and toxic chemical that requires careful management throughout its lifecycle, from use to disposal. Adherence to proper disposal protocols is paramount to prevent harm to personnel and the environment.

Physicochemical and Hazard Data

A summary of the key quantitative data for this compound is presented below, compiled from various safety data sheets.

PropertyValue
Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
Boiling Point 149 - 150 °C @ 760 mmHg
Flash Point 21 °C / 69.8 °F
Specific Gravity 0.850 g/mL at 25 °C
Vapor Pressure 12 mmHg @ 38 °C
Vapor Density 3.90
GHS Hazard Codes H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)

Disposal Workflow

The proper disposal of this compound is a multi-step process that must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following workflow diagram illustrates the key stages of this process.

Figure 1. Disposal Workflow for this compound

Experimental Protocol for Disposal

While specific chemical neutralization procedures should be developed and validated by qualified chemists within your institution, the general procedural steps for the safe disposal of this compound are as follows:

1. Waste Identification and Segregation:

  • This compound waste must be collected separately from other waste streams.

  • Do not mix it with incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide[1].

2. Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), chemical safety goggles, a face shield, and a flame-retardant laboratory coat.

  • Work in a well-ventilated area, preferably under a chemical fume hood[1][2].

3. Containerization:

  • Use a dedicated, properly labeled, and compatible waste container. The container should be in good condition and have a secure, tight-fitting lid.

  • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and display the appropriate GHS hazard pictograms (flammable, corrosive, toxic).

4. Waste Accumulation and Storage:

  • Keep the waste container closed except when adding waste.

  • Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated[1][3].

  • The storage area should be away from heat, sparks, open flames, and other sources of ignition[3].

  • Ensure secondary containment is in place to manage any potential leaks or spills.

5. Final Disposal:

  • Disposal of this compound must be handled by a licensed hazardous waste disposal contractor[1][2].

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

  • Complete all necessary hazardous waste manifests and documentation as required by your institution and regulatory agencies.

Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's EHS department for specific guidance on hazardous waste disposal.

References

Personal protective equipment for handling Trans-2-methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling trans-2-methylcyclohexylamine in a laboratory setting. The following procedures are based on established safety protocols for flammable, corrosive, and toxic chemicals and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1][2] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryRecommended EquipmentSpecifications and Use
Eye and Face Protection Chemical splash goggles and a face shield.Must meet ANSI Z.87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, and closed-toe shoes.Consult the glove manufacturer's chemical resistance guide for suitability.[1] Lab coats should be fully buttoned, and long pants and shoes that cover the entire foot are required.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.A respirator is necessary in poorly ventilated areas or for procedures that may generate significant vapors.[1][3] If engineering controls like a fume hood are insufficient to maintain exposure below acceptable limits, a respiratory protection program must be implemented.[1]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC₇H₁₅N
Molecular Weight113.20 g/mol [4][5]
Boiling Point149-150 °C (lit.)[4]
Density0.856 g/mL at 25 °C (lit.)[4]
Flash Point21 °C / 69.8 °F[6]
Refractive Indexn20/D 1.4565 (lit.)[4]
Vapor Density3.90[6]
Vapor Pressure12 mmHg @ 38 °C[6]

Operational Plan: Handling and Disposal

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mists.[1][3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][7][8] The substance is a highly flammable liquid and vapor.[7][8]

  • Ground and bond containers when transferring material to prevent static discharge.[7][8]

  • Use only non-sparking tools and explosion-proof equipment.[7][8]

  • Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[1][6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][6][7]

  • Store locked up.[7][8]

  • Keep containers in a corrosive-resistant location.[1]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[7][8] This substance should be treated as hazardous waste.[2]

  • Collect waste in a designated, properly labeled, and sealed container.[2]

  • The container should be clearly labeled as "Hazardous Waste" with the full chemical name.[2]

Emergency Procedures

  • Spills: Evacuate the area and remove all ignition sources.[1] Ventilate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[2] Collect the absorbed material into a sealed container for hazardous waste disposal.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[1][7]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[7][8] Remove contact lenses if present and easy to do.[7][8] Continue rinsing and seek immediate medical attention.[7][8]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7][8] Seek immediate medical attention.[7][8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[7][8] Seek immediate medical attention.[3][7]

Workflow for Handling this compound

Workflow for Handling this compound prep Preparation handling Handling in Fume Hood prep->handling Wear Full PPE use Experimental Use handling->use spill Spill Response handling->spill If spill occurs waste Waste Collection use->waste Collect all waste decon Decontamination use->decon disposal Hazardous Waste Disposal waste->disposal Follow Institutional Protocol spill->decon

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trans-2-methylcyclohexylamine
Reactant of Route 2
Reactant of Route 2
Trans-2-methylcyclohexylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.